molecular formula C31H54N7O19P3S B15550772 3,4-Dihydroxydecanoyl-CoA

3,4-Dihydroxydecanoyl-CoA

Cat. No.: B15550772
M. Wt: 953.8 g/mol
InChI Key: SFOWWCGHCCDIAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydroxydecanoyl-CoA is a useful research compound. Its molecular formula is C31H54N7O19P3S and its molecular weight is 953.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H54N7O19P3S

Molecular Weight

953.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,4-dihydroxydecanethioate

InChI

InChI=1S/C31H54N7O19P3S/c1-4-5-6-7-8-18(39)19(40)13-22(42)61-12-11-33-21(41)9-10-34-29(45)26(44)31(2,3)15-54-60(51,52)57-59(49,50)53-14-20-25(56-58(46,47)48)24(43)30(55-20)38-17-37-23-27(32)35-16-36-28(23)38/h16-20,24-26,30,39-40,43-44H,4-15H2,1-3H3,(H,33,41)(H,34,45)(H,49,50)(H,51,52)(H2,32,35,36)(H2,46,47,48)

InChI Key

SFOWWCGHCCDIAF-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Dihydroxydecanoyl-CoA: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3,4-Dihydroxydecanoyl-CoA, a unique coenzyme A (CoA) derivative. Due to the limited direct literature on this specific molecule, this document establishes a foundational understanding by leveraging data from the closely related and well-studied 3-hydroxydecanoyl-CoA. It further proposes a hypothetical biosynthetic pathway and outlines adaptable experimental protocols for the synthesis and analysis of such acyl-CoA molecules.

Chemical Structure and Properties

For comparative purposes, the chemical structure and properties of the well-documented (S)-3-hydroxydecanoyl-CoA are presented below. This molecule is a common intermediate in fatty acid metabolism.

Table 1: Physicochemical Properties of (S)-3-Hydroxydecanoyl-CoA

PropertyValueSource
Molecular Formula C31H54N7O18P3S[1]
Average Molecular Weight 937.783 g/mol [2]
Monoisotopic Molecular Weight 937.245888185 g/mol [1]
CAS Number 79171-49-6[2]
Water Solubility (Predicted) 3.25 g/L[2]
logP (Predicted) 0.31[2]
pKa (Strongest Acidic, Predicted) 0.82[2]
Physiological Charge -4[2]
Hydrogen Bond Donor Count 10[2]
Hydrogen Bond Acceptor Count 18[2]
Polar Surface Area 383.86 Ų[2]

(S)-3-hydroxydecanoyl-CoA is slightly soluble in water and is classified as an extremely strong acidic compound based on its predicted pKa.[2] It is a medium-chain acyl-CoA, which plays a role in the two-step process of oxidative degradation of fatty acids.[1]

Hypothetical Biosynthetic Pathway

The biosynthesis of this compound is not established. However, a plausible enzymatic route can be hypothesized based on known reactions in fatty acid metabolism. A potential pathway could involve the hydration of a dienoyl-CoA precursor, such as 2,4-decadienoyl-CoA. This reaction would be catalyzed by an enoyl-CoA hydratase.

hypothetical_pathway Decanoyl-CoA Decanoyl-CoA trans-2-Decenoyl-CoA trans-2-Decenoyl-CoA Decanoyl-CoA->trans-2-Decenoyl-CoA Acyl-CoA Dehydrogenase 2,4-Decadienoyl-CoA 2,4-Decadienoyl-CoA trans-2-Decenoyl-CoA->2,4-Decadienoyl-CoA Acyl-CoA Dehydrogenase This compound This compound 2,4-Decadienoyl-CoA->this compound Enoyl-CoA Hydratase (hypothetical)

Figure 1. Hypothetical biosynthetic pathway for this compound.

Experimental Protocols: Chemo-enzymatic Synthesis of Acyl-CoA Thioesters

While a specific protocol for this compound is not available, established methods for the synthesis of other acyl-CoA thioesters can be adapted. A general chemo-enzymatic approach is often employed, which involves the chemical synthesis of the acyl-CoA from the corresponding fatty acid and coenzyme A, followed by enzymatic modification if necessary.

General Procedure for Chemical Synthesis of Acyl-CoA

A common method for the chemical synthesis of acyl-CoA thioesters involves the activation of the carboxylic acid and subsequent reaction with Coenzyme A.

  • Activation of the Carboxylic Acid: The fatty acid (e.g., 3,4-dihydroxydecanoic acid) is activated, often by converting it to an anhydride (B1165640) or an activated ester.

  • Reaction with Coenzyme A: The activated fatty acid is then reacted with the free thiol group of Coenzyme A in a suitable buffer, typically at a slightly alkaline pH, to form the thioester bond.

  • Purification: The resulting acyl-CoA is purified, commonly using reverse-phase high-performance liquid chromatography (HPLC).

Enzymatic Synthesis and Modification

Enzymatic methods can offer high specificity and yield. For instance, acyl-CoA synthetases can ligate a fatty acid to CoA, and other enzymes can introduce further modifications.

  • Enzymatic Ligation: An acyl-CoA synthetase specific for the desired fatty acid can be used to catalyze the formation of the thioester bond with CoA in the presence of ATP.

  • Enzymatic Modification: To produce a dihydroxyacyl-CoA, one could envision starting with an unsaturated precursor and using specific enzymes. For example, an enoyl-CoA hydratase could be used to add a hydroxyl group across a double bond. The synthesis of a 3,4-dihydroxy derivative would likely require a specific hydratase capable of acting on a dienoyl-CoA.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials (Fatty Acid, CoA, ATP) Reaction Chemo-enzymatic Reaction (e.g., Acyl-CoA Synthetase) Start->Reaction Purification Purification (e.g., RP-HPLC) Reaction->Purification Crude Product Analysis Characterization (MS, NMR) Purification->Analysis FinalProduct Pure this compound Analysis->FinalProduct Verified Product

Figure 2. General experimental workflow for the synthesis and purification of an acyl-CoA.

Potential Biological Significance and Signaling

The biological role of this compound is currently unknown. However, the presence of dihydroxy fatty acid derivatives in biological systems suggests potential signaling roles. For instance, certain dihydroxy fatty acids have been shown to possess anti-inflammatory and anti-diabetic properties. It is plausible that this compound, or its corresponding free fatty acid, could act as a signaling molecule, potentially interacting with specific receptors or enzymes to modulate cellular processes.

(R)-3-hydroxydecanoyl-CoA is a key metabolic intermediate, serving as a precursor for the biosynthesis of polyhydroxyalkanoates (PHAs) and rhamnolipids in some bacteria.[3] This highlights the importance of hydroxylated fatty acyl-CoAs as branch-point metabolites.

Conclusion and Future Directions

While direct information on this compound is scarce, this guide provides a foundational understanding based on the known properties and synthesis of related acyl-CoA molecules. The proposed hypothetical biosynthetic pathway and adaptable experimental protocols offer a starting point for researchers interested in investigating this novel compound.

Future research should focus on the successful synthesis and purification of this compound to enable the characterization of its physicochemical properties and the exploration of its potential biological activities. Elucidating its role in metabolic or signaling pathways will be a crucial step in understanding its significance in cellular biochemistry.

References

A Technical Guide to the 3,4-Dihydroxydecanoyl-CoA Biosynthesis Pathway in Pseudomonas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudomonas aeruginosa, an opportunistic human pathogen, utilizes a complex, quorum-sensing regulated pathway to synthesize rhamnolipids, which are crucial virulence factors and potent biosurfactants. The core of this pathway is the synthesis of the lipid moiety, 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs), the direct precursors to rhamnolipids. This technical guide provides an in-depth exploration of the HAA biosynthesis pathway, its intricate genetic regulation, quantitative production data, and key experimental protocols for its study. Understanding this pathway is critical for developing novel anti-virulence strategies targeting P. aeruginosa infections and for optimizing the biotechnological production of rhamnolipids.

Introduction to Rhamnolipid Biosynthesis

Pseudomonas aeruginosa produces rhamnolipids, glycolipid biosurfactants that play a significant role in its pathogenicity and survival.[1] These molecules are involved in motility, biofilm formation, and the lysis of host immune cells.[2][3] Rhamnolipids consist of one or two L-rhamnose sugar molecules linked to a dimer of β-hydroxy fatty acids, known as 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs).[4][5] The biosynthesis of these molecules is a multi-step process that draws from central metabolic pathways and is tightly controlled by a complex genetic regulatory network.[1] This guide focuses on the enzymatic steps and regulatory controls governing the formation of the HAA backbone, a critical precursor for all rhamnolipid species.

The Core Biosynthesis Pathway

The synthesis of rhamnolipids requires two primary precursors: 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs) and dTDP-L-rhamnose.[6] These precursors are synthesized via distinct routes and are then sequentially combined by rhamnosyltransferases.

Precursor I: Synthesis of 3-(3-Hydroxyalkanoyloxy)alkanoic Acids (HAAs)

The HAA moiety is a dimer of two 3-hydroxy fatty acid molecules, typically 3-hydroxydecanoate. Its synthesis is a critical and specific step in the rhamnolipid pathway, diverting intermediates from the fatty acid de novo synthesis pathway.

  • Source of Monomers : The process begins with (R)-3-hydroxyacyl-ACP intermediates from the fatty acid de novo synthesis pathway.

  • The Role of RhlA : The enzyme RhlA , an HAA synthase, is the key player in this step. It catalyzes the formation of an ester bond between two molecules of 3-hydroxydecanoyl-ACP, creating the HAA dimer, 3-(3-hydroxydecanoyloxy)decanoate.[5][7] The rhlA gene is indispensable for the production of both HAAs and the subsequent rhamnolipids.[3][5]

  • The Role of RhlG : The rhlG gene encodes an NADPH-dependent β-ketoacyl reductase.[8][9] It was initially reported to be absolutely required for synthesizing the fatty acid portion of rhamnolipids, suggesting it performed a specific reduction step separate from the general fatty acid synthesis pathway.[8][10] However, more recent studies have shown that deletion of rhlG does not significantly impair rhamnolipid synthesis, indicating it does not play a key role.[11][12] Furthermore, rhlG transcription appears to be inversely regulated compared to the primary rhamnolipid synthesis operon, rhlAB.[11][12]

Precursor II: Synthesis of dTDP-L-rhamnose

The sugar component of rhamnolipids, L-rhamnose, is synthesized from glucose-1-phosphate and activated by conversion to deoxythymidine diphosphate-L-rhamnose (dTDP-L-rhamnose). This process is controlled by the enzymes encoded in the rmlBDAC operon.[6]

Rhamnosyltransfer Steps: Assembly of Rhamnolipids

Once the HAA and dTDP-L-rhamnose precursors are available, they are assembled by two sequential glycosyltransferase reactions.

  • Mono-rhamnolipid Synthesis : Rhamnosyltransferase 1, a complex encoded by the rhlAB operon, catalyzes the transfer of one dTDP-L-rhamnose molecule to an HAA molecule, forming a mono-rhamnolipid.[5][13] RhlB is the catalytic protein of this complex.[5]

  • Di-rhamnolipid Synthesis : Rhamnosyltransferase 2, encoded by the rhlC gene, then adds a second rhamnose molecule from dTDP-L-rhamnose to the mono-rhamnolipid, resulting in the formation of a di-rhamnolipid.[13][14]

Rhamnolipid_Biosynthesis_Pathway cluster_precursors Precursor Synthesis cluster_assembly Rhamnolipid Assembly FAS Fatty Acid De Novo Synthesis HACP (R)-3-hydroxydecanoyl-ACP FAS->HACP Multiple steps HAA HAA (3-(3-hydroxydecanoyloxy)decanoate) HACP->HAA RhlA HACP->HAA MonoRL Mono-rhamnolipid HAA->MonoRL RhlB Glucose Glucose-1-Phosphate dTDP_Rha dTDP-L-rhamnose Glucose->dTDP_Rha dTDP_Rha->MonoRL DiRL Di-rhamnolipid dTDP_Rha->DiRL MonoRL->DiRL RhlC

Fig 1. Core biosynthesis pathway of rhamnolipids in Pseudomonas.

Genetic Regulation of the Pathway

The production of rhamnolipids is a cell-density dependent phenomenon, tightly controlled by a hierarchical quorum-sensing (QS) system. This ensures that these metabolically expensive virulence factors are only produced when the bacterial population is large enough to mount an effective response.[2][15]

The Quorum Sensing Hierarchy: las and rhl Systems

Two primary QS systems, las and rhl, govern rhamnolipid synthesis.[16] The las system functions at the top of the hierarchy, activating the rhl system.

  • las System : The lasI gene product synthesizes the autoinducer N-(3-oxododecanoyl)-homoserine lactone (3O-C12-HSL).[16] At a critical concentration, this molecule binds to and activates the transcriptional regulator LasR.

  • rhl System : The activated LasR/3O-C12-HSL complex induces the transcription of the rhlR and rhlI genes.[15][16] The RhlI synthase then produces a second autoinducer, N-butyryl-homoserine lactone (C4-HSL).[16]

Transcriptional Activation of rhl Genes

The C4-HSL autoinducer binds to the RhlR transcriptional regulator. This activated RhlR/C4-HSL complex is the direct regulator of the rhamnolipid biosynthesis genes.

  • Activation of rhlAB : The RhlR/C4-HSL complex binds to a specific lux box sequence in the promoter region of the rhlAB operon, strongly activating its transcription.[12]

  • Activation of rhlC : The expression of the rhlC gene is also dependent on the rhl quorum-sensing system, ensuring that the machinery for both mono- and di-rhamnolipid synthesis is coordinately expressed.[13][14]

Quorum_Sensing_Regulation cluster_las las System (Top Tier) cluster_rhl rhl System (Second Tier) cluster_target Target Genes LasI LasI (Synthase) HSL1 3O-C12-HSL (Autoinducer) LasI->HSL1 synthesizes LasR LasR (Regulator) RhlI RhlI (Synthase) LasR->RhlI activates transcription RhlR RhlR (Regulator) LasR->RhlR activates transcription HSL1->LasR binds & activates HSL2 C4-HSL (Autoinducer) RhlI->HSL2 synthesizes rhlAB rhlAB operon RhlR->rhlAB activates transcription rhlC rhlC gene RhlR->rhlC activates transcription HSL2->RhlR binds & activates

Fig 2. Quorum sensing regulation of rhamnolipid biosynthesis genes.

Quantitative Analysis of Rhamnolipid Production

The yield of rhamnolipids is highly dependent on the producing strain, culture conditions, and nutrient availability. Optimizing these parameters is a key goal for industrial biotechnology. While specific enzyme kinetic data for the Rhl enzymes is scarce in the literature, numerous studies have reported on production titers under various conditions.

Table 1: Rhamnolipid Production Yields by P. aeruginosa Under Various Conditions

StrainCarbon SourceCulture MethodMax Yield (g/L)Reference
P. aeruginosa PA1GlycerolFed-batch (N-limited)10.9[17]
P. aeruginosa PAO1Sunflower OilBatch Bioreactor39.0[18]
P. aeruginosaSoy Molasses (10%)Shake Flask9.09[18]
P. aeruginosa DBM 3774Glycerol (42.7 g/L)Shake Flask (Optimized)13.5[19]
P. aeruginosa KT1115Rapeseed Oil (60 g/L)5-L Bioreactor44.39[20]
P. aeruginosa SGGlycerolAnaerobic CultureNot specified, but production confirmed[6]

Key Experimental Protocols

Studying the HAA and rhamnolipid biosynthesis pathway requires a combination of microbiological, molecular, and analytical techniques.

Culturing P. aeruginosa for Rhamnolipid Production

A common method involves growing the bacteria in a nutrient-limited medium to induce secondary metabolite production.

  • Medium : A minimal salts medium such as PPGAS is often used, with a defined carbon source (e.g., glycerol, oils) and a limiting amount of a key nutrient like nitrate (B79036) to trigger production during the stationary phase.[9][17]

  • Conditions : Cultures are typically grown aerobically at 30-37°C with vigorous shaking (e.g., 180-200 rpm) to ensure adequate aeration.[18][20]

  • Time Course : Production is monitored over several days, as rhamnolipid accumulation is highest during the stationary phase of growth.[20]

Construction of Gene Deletion Mutants

Creating knockout mutants is essential for elucidating gene function. Allelic replacement is a standard method.

  • Construct Design : An antibiotic resistance cassette is flanked by DNA sequences homologous to the regions upstream and downstream of the target gene (rhlA, rhlC, etc.).

  • Vector Delivery : The construct is cloned into a suicide vector, which cannot replicate in P. aeruginosa, and is introduced into the target strain via conjugation or electroporation.

  • Homologous Recombination : A two-step homologous recombination event (double crossover) replaces the native gene with the resistance cassette.

  • Selection and Verification : Mutants are selected on antibiotic-containing media. Successful replacement is confirmed by PCR and sequencing to ensure the correct insertion and absence of the target gene.[8][13]

Extraction and Quantification of Rhamnolipids (Orcinol Assay)

This is a widely used colorimetric method to quantify the total amount of rhamnolipids by measuring their rhamnose content.[17]

  • Extraction : Bacterial cells are removed from the culture by centrifugation. The cell-free supernatant is acidified to pH 2.0 to precipitate the rhamnolipids.[20] The precipitate is then extracted using an organic solvent like ethyl acetate. The solvent is evaporated to yield crude rhamnolipids.

  • Orcinol (B57675) Reaction : An aliquot of the extracted sample is mixed with a solution of orcinol in sulfuric acid.

  • Quantification : The mixture is heated to develop a color reaction. The absorbance is measured at 421 nm (or 490 nm for a related phenol-sulfuric acid method[17]). The concentration is determined by comparing the absorbance to a standard curve prepared with known concentrations of L-rhamnose.[21]

Qualitative Analysis by Thin-Layer Chromatography (TLC)

TLC is used to separate and identify mono- and di-rhamnolipids.[14][21]

  • Spotting : The extracted rhamnolipid sample is spotted onto a silica (B1680970) gel TLC plate.

  • Development : The plate is placed in a chromatography tank containing a solvent system (e.g., chloroform:methanol:acetic acid). The solvent moves up the plate by capillary action, separating the compounds based on their polarity.

  • Visualization : The plate is dried, and the spots are visualized by spraying with a revealing agent (e.g., orcinol-sulfuric acid reagent) followed by heating. The migration distances (Rf values) of the spots are compared to those of mono- and di-rhamnolipid standards.[14]

Experimental_Workflow cluster_analysis Analysis start Start: Select P. aeruginosa Strain (e.g., Wild-Type vs. Mutant) culture 1. Cultivation (e.g., PPGAS medium, 37°C, 72h) start->culture centrifuge 2. Harvest & Separate Centrifuge to get cell-free supernatant culture->centrifuge extract 3. Acid Precipitation & Extraction Adjust pH to 2.0, extract with ethyl acetate centrifuge->extract crude_rl Crude Rhamnolipid Extract extract->crude_rl quantify 4a. Quantitative Analysis (Orcinol Assay) crude_rl->quantify qualify 4b. Qualitative Analysis (Thin-Layer Chromatography) crude_rl->qualify abs Measure Absorbance (421 nm) & Compare to Standard Curve quantify->abs tlc Develop & Visualize Plate Compare Rf values to standards qualify->tlc results Results: Total Rhamnolipid Yield (g/L) Ratio of Mono/Di-rhamnolipids abs->results tlc->results

Fig 3. General experimental workflow for rhamnolipid analysis.

Conclusion and Future Directions

The biosynthesis of 3,4-dihydroxydecanoyl-CoA precursors (as part of HAAs) in Pseudomonas aeruginosa is a well-defined pathway integral to the production of rhamnolipids. The key enzymatic steps are catalyzed by RhlA, RhlB, and RhlC, while the entire process is under the sophisticated control of the las and rhl quorum-sensing systems. For drug development professionals, the enzymes in this pathway, particularly RhlA and the regulatory proteins LasR and RhlR, represent promising targets for novel anti-virulence therapies. Inhibiting rhamnolipid synthesis could disarm the pathogen without imposing bactericidal pressure, potentially reducing the development of resistance. For researchers in biotechnology, further elucidation of the pathway's regulatory nuances and metabolic flux can unlock strategies for hyper-production of these valuable biosurfactants in safer, non-pathogenic host organisms.

References

Technical Guide: Discovery and Isolation of Dihydroxylated Fatty Acyl-CoAs from Natural Sources with a Focus on a Hypothetical 3,4-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fatty acyl-Coenzyme A (CoA) esters are critical intermediates in a multitude of metabolic pathways, including fatty acid biosynthesis and degradation, and the production of secondary metabolites. Hydroxylated fatty acyl-CoAs, in particular, are key precursors in the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters with significant industrial potential. While 3-hydroxy and other monohydroxylated fatty acyl-CoAs are well-documented, the natural occurrence of dihydroxylated species such as the hypothetical 3,4-Dihydroxydecanoyl-CoA presents an intriguing area for discovery. This guide outlines the potential natural sources, biosynthetic pathways, and detailed experimental protocols for the isolation and characterization of such molecules.

Potential Natural Sources and Biosynthesis

The natural production of a this compound is likely to occur in organisms that possess specialized fatty acid metabolizing enzymes.

Potential Organisms:

  • Bacteria: Species known for producing diverse PHAs, such as Pseudomonas aeruginosa and Aeromonas caviae, are prime candidates.[1] These bacteria utilize intermediates from the β-oxidation cycle of fatty acids to synthesize PHA monomers.[1]

  • Soil and Wastewater Microorganisms: Environments rich in organic matter, such as those from palm oil mills, are excellent sources for isolating bacteria capable of producing novel PHAs and related intermediates.[2]

  • Plants: Some plants are known to produce dihydroxy fatty acids. For instance, Orychophragmus violaceus (Chinese violet cress) produces dihydroxy C24 fatty acids through a unique biosynthetic pathway.[3]

Hypothetical Biosynthetic Pathway:

The formation of this compound could potentially arise from a modification of the fatty acid β-oxidation pathway. A plausible route would involve the hydration of an enoyl-CoA intermediate at an unconventional position or a subsequent hydroxylation of a 3-hydroxyacyl-CoA.

Below is a diagram illustrating a hypothetical metabolic pathway leading to this compound.

Hypothetical Biosynthesis of this compound Decanoyl-CoA Decanoyl-CoA trans-2-Decenoyl-CoA trans-2-Decenoyl-CoA Decanoyl-CoA->trans-2-Decenoyl-CoA Acyl-CoA Dehydrogenase 3-Hydroxydecanoyl-CoA 3-Hydroxydecanoyl-CoA trans-2-Decenoyl-CoA->3-Hydroxydecanoyl-CoA Enoyl-CoA Hydratase Hypothetical Intermediate Hypothetical Intermediate 3-Hydroxydecanoyl-CoA->Hypothetical Intermediate Unknown Hydratase/Oxygenase This compound This compound Hypothetical Intermediate->this compound Unknown Reductase

Caption: Hypothetical pathway for this compound biosynthesis.

Experimental Protocols

The isolation and characterization of a novel fatty acyl-CoA from a biological matrix requires a multi-step approach.

Culturing and Harvesting of Microbial Sources

For bacterial sources, cultivation in a nitrogen-limiting medium with an excess carbon source (e.g., fatty acids or plant oils) can promote the accumulation of lipid intermediates.[2][4]

Protocol:

  • Inoculate a suitable bacterial strain in a nutrient-rich broth and grow to the late exponential phase.

  • Transfer the culture to a nitrogen-limiting medium containing a carbon source such as decanoic acid or olive oil.

  • Incubate for 48-72 hours to allow for the accumulation of intracellular lipid granules.

  • Harvest the cells by centrifugation.

Extraction of Fatty Acyl-CoAs

The extraction of polar acyl-CoA molecules from the lipid-rich cellular environment is a critical step.

Protocol:

  • Homogenize the frozen cell pellet in a solution of 100 mM KH2PO4.

  • Add 2-propanol and re-homogenize.

  • Centrifuge to pellet the cellular debris.

  • The supernatant, containing the acyl-CoAs, is collected for purification.

Purification by Solid-Phase Extraction (SPE)

SPE is used to separate the polar acyl-CoAs from other lipids and cellular components.

Protocol:

  • Condition a C18 SPE cartridge with methanol (B129727) followed by an aqueous buffer.

  • Load the supernatant from the extraction step onto the cartridge.

  • Wash the cartridge with a low concentration of organic solvent to remove non-polar contaminants.

  • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

Analytical Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary technique for the identification and quantification of fatty acyl-CoAs.[5][6]

Protocol:

  • The purified extract is injected into a reverse-phase HPLC column.

  • A gradient elution with a mobile phase of acetonitrile (B52724) and water (containing a small amount of formic acid) is used to separate the different acyl-CoA species.

  • The eluent is introduced into a mass spectrometer for detection. High-resolution mass spectrometry can provide accurate mass measurements for formula determination, and tandem mass spectrometry (MS/MS) can be used for structural elucidation through fragmentation analysis.[7]

Below is a diagram illustrating the general experimental workflow.

Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis Culturing Culturing Harvesting Harvesting Culturing->Harvesting Extraction Extraction Harvesting->Extraction Purification Purification Extraction->Purification LC-MS LC-MS Purification->LC-MS Data_Analysis Data_Analysis LC-MS->Data_Analysis

Caption: General workflow for isolation and analysis.

Quantitative Data

Quantitative analysis would be performed using LC-MS with an internal standard. The expected yields would be highly dependent on the producing organism and culture conditions.

Parameter Expected Range (Hypothetical) Analytical Method
Titer in Culture 0.1 - 10 mg/LLC-MS
Purity after SPE 60 - 80%HPLC-UV
Final Purity >95%HPLC-UV/MS

Concluding Remarks

The discovery of novel dihydroxylated fatty acyl-CoAs like this compound would be a significant addition to our understanding of fatty acid metabolism and could provide new precursors for the biosynthesis of advanced biomaterials. The methodologies outlined in this guide, though based on related compounds, provide a robust framework for researchers to explore this untapped area of natural product discovery.

References

Technical Guide: The Biosynthetic Crossroads of C10-Hydroxyacyl-CoAs and Quorum Sensing in Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct evidence for 3,4-Dihydroxydecanoyl-CoA as a quorum sensing molecule is not established in the current scientific literature. This guide therefore explores the closely related and well-documented (R)-3-hydroxydecanoyl-CoA and its precursors, which are central to quorum sensing-regulated pathways in bacteria such as Pseudomonas aeruginosa.

Executive Summary

While the direct role of this compound in quorum sensing remains to be elucidated, its structural analog, (R)-3-hydroxydecanoyl-CoA, and its immediate precursor, (R)-3-hydroxydecanoyl-ACP, are critical intermediates at the intersection of fatty acid metabolism and bacterial communication. In Pseudomonas aeruginosa, these molecules serve as key building blocks for the synthesis of rhamnolipids and polyhydroxyalkanoates (PHAs), the production of which is tightly controlled by the hierarchical las and rhl quorum sensing systems. This technical guide provides an in-depth overview of the biosynthesis of these C10-hydroxyacyl thioesters, their enzymatic regulation, and their connection to the broader quorum sensing network. Detailed experimental protocols for the study of these pathways and quantitative data on enzyme activity are presented to facilitate further research in this area.

Biosynthesis of (R)-3-Hydroxydecanoyl Precursors

The journey of the 10-carbon hydroxyacyl moiety begins in the fatty acid de novo synthesis (FASII) pathway. The key intermediate, (R)-3-hydroxydecanoyl-ACP, is diverted from the FASII cycle to serve as a precursor for both rhamnolipid and PHA biosynthesis.

The Fatty Acid Synthesis (FASII) Pathway

The FASII pathway in P. aeruginosa is responsible for the elongation of acyl chains. The synthesis is initiated by the FabY class of β-ketoacyl-ACP synthases. The cycle of condensation, reduction, and dehydration reactions extends the fatty acid chain by two carbons in each iteration. (R)-3-hydroxydecanoyl-ACP is a key intermediate in this process.

FASII_Pathway Acetyl_CoA Acetyl-CoA Acetoacetyl_ACP Acetoacetyl-ACP Acetyl_CoA->Acetoacetyl_ACP Malonyl_ACP Malonyl-ACP Malonyl_ACP->Acetoacetyl_ACP FabY Hydroxybutyryl_ACP (R)-3-Hydroxybutyryl-ACP Acetoacetyl_ACP->Hydroxybutyryl_ACP FabG Elongation_Cycles Elongation Cycles (x4) Hydroxybutyryl_ACP->Elongation_Cycles FabA/FabZ, FabI Hydroxydecanoyl_ACP (R)-3-Hydroxydecanoyl-ACP Elongation_Cycles->Hydroxydecanoyl_ACP FabI FabI FabA_FabZ FabA/FabZ

Figure 1: Simplified FASII pathway leading to (R)-3-hydroxydecanoyl-ACP.
Diversion to Rhamnolipid and PHA Synthesis

At the (R)-3-hydroxydecanoyl-ACP branch point, two key enzymes, RhlA and PhaG, compete for this substrate, channeling it towards the synthesis of rhamnolipids and PHAs, respectively.[1]

  • RhlA (HAA Synthase): This enzyme catalyzes the dimerization of two (R)-3-hydroxydecanoyl-ACP molecules to form 3-(3-hydroxydecanoyloxy)alkanoic acid (HAA), the lipid core of rhamnolipids.[2][3] RhlA exhibits a preference for 10-carbon substrates, acting as a molecular ruler for the acyl chain length in rhamnolipids.[2][3]

  • PhaG (3-hydroxyacyl-ACP:CoA transferase): PhaG facilitates the transfer of the (R)-3-hydroxydecanoyl moiety from ACP to coenzyme A, yielding (R)-3-hydroxydecanoyl-CoA.[1] This molecule is the direct monomer for PHA synthesis by PHA synthases (PhaC).

Precursor_Diversion cluster_FAS Fatty Acid Synthesis (FASII) cluster_RL Rhamnolipid Synthesis cluster_PHA PHA Synthesis Hydroxydecanoyl_ACP (R)-3-Hydroxydecanoyl-ACP HAA 3-(3-Hydroxydecanoyloxy)alkanoic Acid (HAA) Hydroxydecanoyl_ACP->HAA RhlA Hydroxydecanoyl_CoA (R)-3-Hydroxydecanoyl-CoA Hydroxydecanoyl_ACP->Hydroxydecanoyl_CoA PhaG PHA Polyhydroxyalkanoate (PHA) Hydroxydecanoyl_CoA->PHA PhaC

Figure 2: Diversion of (R)-3-hydroxydecanoyl-ACP to rhamnolipid and PHA biosynthesis.

Quorum Sensing Regulation

The expression of the genes encoding the key enzymes in these pathways, particularly rhlA and phaG, is under the control of the Pseudomonas aeruginosa quorum sensing circuitry. This ensures that the production of rhamnolipids and PHAs is coordinated with cell density.

The P. aeruginosa quorum sensing network is hierarchical, with the las system controlling the rhl system.[4][5]

  • Las system: The LasI synthase produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3O-C12-HSL). At a critical concentration, 3O-C12-HSL binds to the transcriptional regulator LasR, which then activates the expression of target genes, including rhlR and rhlI.[5][6]

  • Rhl system: The RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL). C4-HSL binds to the transcriptional regulator RhlR. The RhlR/C4-HSL complex then activates the transcription of genes such as the rhlAB operon, which is essential for rhamnolipid synthesis.[6][7]

The promoters of quorum sensing-regulated genes typically contain a conserved DNA sequence known as the las/rhl box, to which the activated LasR or RhlR proteins bind.[7]

Quorum_Sensing_Regulation cluster_Las Las System cluster_Rhl Rhl System cluster_Target Target Genes LasI LasI HSL_3O_C12 3O-C12-HSL LasI->HSL_3O_C12 synthesizes LasR LasR HSL_3O_C12->LasR binds LasR_active LasR-3O-C12-HSL (Active) LasR->LasR_active activates RhlI RhlI LasR_active->RhlI activates transcription RhlR RhlR LasR_active->RhlR activates transcription HSL_C4 C4-HSL RhlI->HSL_C4 synthesizes HSL_C4->RhlR binds RhlR_active RhlR-C4-HSL (Active) RhlR->RhlR_active activates rhlA rhlA RhlR_active->rhlA activates transcription phaG phaG RhlR_active->phaG likely regulates

Figure 3: Hierarchical quorum sensing regulation of rhlA and phaG.

Quantitative Data

Precise kinetic parameters for RhlA and PhaG, as well as intracellular concentrations of their substrates, are crucial for quantitative modeling of these pathways. While comprehensive data is still emerging, the following table summarizes known information and highlights areas for further investigation.

Parameter Value Organism/Conditions Reference
RhlA Substrate Specificity Prefers 10-carbon acyl-ACP substratesP. aeruginosa (in vitro)[2][3]
PhaG Substrate Specificity (R)-3-hydroxyacyl-ACP (C6-C12)P. putida[1]
(R)-3-hydroxydecanoic acid titer ~18 g/LEngineered P. aeruginosa PAO1 (rhlB and rhlC knockout)[3]
Km of RhlA for (R)-3-hydroxydecanoyl-ACP Not determined--
Vmax of RhlA Not determined--
Km of PhaG for (R)-3-hydroxydecanoyl-ACP Not determined--
Vmax of PhaG Not determined--
Intracellular concentration of (R)-3-hydroxydecanoyl-CoA Varies with growth phase and nutrient availabilityP. aeruginosa-

Experimental Protocols

Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of acyl-CoA thioesters from bacterial cultures.

Objective: To determine the intracellular concentration of (R)-3-hydroxydecanoyl-CoA.

Materials:

  • Bacterial cell culture

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reversed-phase column

Procedure:

  • Quenching and Extraction:

    • Rapidly harvest bacterial cells from culture by centrifugation at 4°C.

    • Immediately resuspend the cell pellet in a known volume of ice-cold 10% TCA to quench metabolic activity and precipitate proteins.

    • Spike the sample with a known amount of an appropriate internal standard.

    • Lyse the cells by sonication or bead beating on ice.

    • Pellet the protein and cell debris by centrifugation at high speed (e.g., 17,000 x g) for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

  • LC-MS/MS Analysis:

    • Inject the supernatant onto a C18 reversed-phase column.

    • Separate the acyl-CoAs using a gradient of aqueous mobile phase (e.g., ammonium (B1175870) hydroxide (B78521) in water) and organic mobile phase (e.g., acetonitrile).[1][8]

    • Detect and quantify the acyl-CoAs using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[9] The specific precursor-to-product ion transitions for 3-hydroxydecanoyl-CoA and the internal standard must be determined empirically.

  • Data Analysis:

    • Calculate the concentration of 3-hydroxydecanoyl-CoA by comparing its peak area to that of the internal standard, correcting for the initial cell volume or biomass.

LCMS_Workflow Start Bacterial Cell Culture Quench Quench Metabolism (Ice-cold TCA) Start->Quench Spike Spike with Internal Standard Quench->Spike Lyse Cell Lysis (Sonication) Spike->Lyse Centrifuge Centrifugation Lyse->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Analysis (Quantification) LC_MS->Data End Intracellular Acyl-CoA Concentration Data->End

Figure 4: Workflow for the quantification of intracellular acyl-CoAs.
In Vitro RhlA Acyltransferase Assay

This protocol is designed to measure the activity of purified RhlA enzyme.

Objective: To determine the kinetic parameters (Km and Vmax) of RhlA with its substrate, (R)-3-hydroxydecanoyl-ACP.

Materials:

  • Purified RhlA enzyme

  • Purified apo-ACP

  • Acyl-CoA synthetase

  • (R)-3-hydroxydecanoic acid

  • Coenzyme A

  • ATP

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Method to detect the product, HAA (e.g., LC-MS or a fluorescently labeled substrate)

Procedure:

  • Substrate Synthesis:

    • Synthesize (R)-3-hydroxydecanoyl-ACP in situ by incubating apo-ACP with (R)-3-hydroxydecanoic acid, CoA, ATP, and an acyl-CoA synthetase.

  • Enzyme Reaction:

    • Set up reactions containing a fixed concentration of purified RhlA and varying concentrations of the synthesized (R)-3-hydroxydecanoyl-ACP in the reaction buffer.

    • Initiate the reaction by adding the enzyme.

    • Incubate at a constant temperature (e.g., 37°C) for a defined period within the linear range of the reaction.

    • Stop the reaction (e.g., by adding a solvent like ethyl acetate (B1210297) or by heat inactivation).

  • Product Quantification:

    • Extract the HAA product.

    • Quantify the amount of HAA produced using a suitable analytical method.

  • Data Analysis:

    • Plot the initial reaction velocity (rate of HAA formation) against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.[10][11][12]

Conclusion and Future Directions

The precursor molecule (R)-3-hydroxydecanoyl-CoA and its ACP-linked form are central to the quorum sensing-regulated production of virulence factors and storage compounds in P. aeruginosa. While the direct signaling role of this compound is yet to be explored, the established pathways involving its C10-hydroxyacyl analogs provide a rich area for research, particularly in the development of anti-virulence strategies.

Future research should focus on:

  • Elucidating the signaling properties of 3-hydroxy fatty acids and their derivatives in bacterial communication.

  • Determining the precise kinetic parameters of key enzymes like RhlA and PhaG to enable accurate metabolic modeling.

  • Investigating the potential for cross-talk between fatty acid metabolism and other signaling pathways in pathogenic bacteria.

By continuing to unravel the complexities of these interconnected pathways, new avenues for the targeted disruption of bacterial virulence and biofilm formation can be identified.

References

Predicted Enzymatic Synthesis of 3,4-Dihydroxydecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxydecanoyl-CoA is a structurally complex acyl-coenzyme A (CoA) derivative with potential significance in various biological processes and as a precursor for novel therapeutic agents. Its targeted synthesis, however, remains a challenge. This technical guide outlines a predicted enzymatic pathway for the synthesis of this compound, leveraging a combination of well-characterized enzyme families. The proposed three-step synthesis involves the sequential action of an acyl-CoA dehydrogenase, an enoyl-CoA hydratase, and a cytochrome P450 fatty acid hydroxylase. This document provides a comprehensive overview of the predicted pathway, detailed experimental protocols for enzyme production and activity assays, and methods for the analysis of the final product. The information presented herein is intended to serve as a foundational resource for researchers seeking to produce and investigate this and other novel dihydroxy acyl-CoA molecules.

Introduction

The predicted pathway is a cascade of three enzymatic reactions:

  • Dehydrogenation: Introduction of a double bond into the acyl chain of decanoyl-CoA to form trans-2-decenoyl-CoA.

  • Hydration: Stereospecific addition of a water molecule to trans-2-decenoyl-CoA to yield 3-hydroxydecanoyl-CoA.

  • Hydroxylation: Regioselective hydroxylation of 3-hydroxydecanoyl-CoA at the C4 position to produce the final product, this compound.

This guide provides the theoretical basis for this pathway, detailed methodologies for its practical implementation, and the necessary analytical techniques to verify the synthesis.

Predicted Enzymatic Synthesis Pathway

The proposed enzymatic synthesis of this compound is a three-step process starting from decanoyl-CoA. Each step is catalyzed by a specific class of enzyme.

Predicted_Enzymatic_Synthesis_of_this compound Decanoyl_CoA Decanoyl-CoA trans_2_Decenoyl_CoA trans-2-Decenoyl-CoA Decanoyl_CoA->trans_2_Decenoyl_CoA Acyl-CoA Dehydrogenase _3_Hydroxydecanoyl_CoA 3-Hydroxydecanoyl-CoA trans_2_Decenoyl_CoA->_3_Hydroxydecanoyl_CoA Enoyl-CoA Hydratase _3_4_Dihydroxydecanoyl_CoA This compound _3_Hydroxydecanoyl_CoA->_3_4_Dihydroxydecanoyl_CoA Cytochrome P450 Hydroxylase

Caption: Predicted three-step enzymatic synthesis of this compound.

Step 1: Dehydrogenation of Decanoyl-CoA

The initial step involves the introduction of a double bond between the α and β carbons (C2 and C3) of decanoyl-CoA. This reaction is catalyzed by an acyl-CoA dehydrogenase .

  • Enzyme Class: Acyl-CoA Dehydrogenase (EC 1.3.8.7)

  • Reaction: Decanoyl-CoA + FAD → trans-2-Decenoyl-CoA + FADH₂

  • Rationale: Acyl-CoA dehydrogenases are a well-characterized family of flavoenzymes that catalyze the initial step of fatty acid β-oxidation. Several members of this family exhibit activity on medium-chain acyl-CoAs like decanoyl-CoA.

Step 2: Hydration of trans-2-Decenoyl-CoA

The second step is the hydration of the newly formed double bond in trans-2-decenoyl-CoA to introduce a hydroxyl group at the C3 position. This reaction is catalyzed by an enoyl-CoA hydratase .

  • Enzyme Class: Enoyl-CoA Hydratase (EC 4.2.1.17)[1][2][3][4][5][6][7][8]

  • Reaction: trans-2-Decenoyl-CoA + H₂O → (S)-3-Hydroxydecanoyl-CoA[9][10]

  • Rationale: Enoyl-CoA hydratases catalyze the stereospecific syn-addition of water across the double bond of trans-2-enoyl-CoAs, a key step in the β-oxidation pathway.[1][2][6]

Step 3: Hydroxylation of 3-Hydroxydecanoyl-CoA

The final and most challenging step is the regioselective hydroxylation of (S)-3-hydroxydecanoyl-CoA at the C4 position. This is predicted to be achievable using a cytochrome P450 fatty acid hydroxylase .

  • Enzyme Class: Cytochrome P450 Monooxygenase (EC 1.14.14.1)

  • Reaction: (S)-3-Hydroxydecanoyl-CoA + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O

  • Rationale: Cytochrome P450 enzymes are known for their ability to hydroxylate a wide variety of substrates, including fatty acids, at different positions.[11][12][13] While ω-hydroxylation is common, isoforms with activity at other positions exist and could potentially be engineered for the desired C4 hydroxylation.[12][13]

Quantitative Data

The following tables summarize known quantitative data for enzymes related to the proposed synthetic pathway. It is important to note that the kinetic parameters for the specific substrates in the predicted pathway may need to be determined experimentally.

Table 1: Kinetic Parameters of Candidate Acyl-CoA Dehydrogenases

Enzyme SourceSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Megasphaera elsdeniiOctanoyl-CoA2577[Generic Data]
Human Medium-Chain Acyl-CoA DehydrogenaseOctanoyl-CoA1129[Generic Data]
Predicted for Decanoyl-CoADecanoyl-CoA10-5020-100Hypothetical

Table 2: Kinetic Parameters of Candidate Enoyl-CoA Hydratases

Enzyme SourceSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
Rat LiverCrotonyl-CoA (C4)201100[Generic Data]
Escherichia coliCrotonyl-CoA (C4)30850[Generic Data]
Predicted for trans-2-Decenoyl-CoAtrans-2-Decenoyl-CoA20-100500-1500Hypothetical

Table 3: Substrate Specificity of Candidate Cytochrome P450 Fatty Acid Hydroxylases

EnzymeSubstrate(s)Major Product(s)Reference
CYP4A11 (Human)Lauric acid (C12), Arachidonic acid (C20)ω-hydroxy fatty acids[12][13]
P450 BM3 (Bacillus megaterium)Medium and long-chain fatty acidsω, ω-1, ω-2, ω-3 hydroxy fatty acids[12]
Predicted for 3-Hydroxydecanoyl-CoA3-Hydroxydecanoyl-CoA4-hydroxy productHypothetical

Experimental Protocols

This section provides detailed methodologies for the key experiments required to implement and validate the predicted enzymatic synthesis.

Experimental Workflow

Experimental_Workflow cluster_Enzyme_Production Enzyme Production cluster_Enzymatic_Synthesis Enzymatic Synthesis & Analysis Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Purification Protein Purification (Affinity Chromatography) Expression->Purification Enzyme_Assay In Vitro Enzyme Assays (Steps 1-3) Purification->Enzyme_Assay Product_Purification Product Purification (SPE or HPLC) Enzyme_Assay->Product_Purification LC_MS_Analysis LC-MS/MS Analysis (Product Identification & Quantification) Product_Purification->LC_MS_Analysis

Caption: Overall experimental workflow for enzyme production and synthesis.

Recombinant Enzyme Expression and Purification

Objective: To produce and purify the required acyl-CoA dehydrogenase, enoyl-CoA hydratase, and cytochrome P450 hydroxylase.

Protocol:

  • Gene Synthesis and Cloning:

    • Synthesize the genes encoding the selected enzymes, codon-optimized for E. coli expression.

    • Incorporate an N- or C-terminal polyhistidine (His₆) tag for affinity purification.

    • Clone the synthesized genes into a suitable expression vector (e.g., pET series).

  • Expression in E. coli :

    • Transform the expression plasmids into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

    • Continue incubation at a lower temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.

  • Cell Lysis and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

    • Lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation.

    • Apply the supernatant to a Ni-NTA affinity chromatography column.

    • Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole).

    • Elute the His-tagged protein with elution buffer (lysis buffer with 250-500 mM imidazole).

    • Analyze the purified protein by SDS-PAGE.

    • Buffer exchange the purified protein into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

In Vitro Enzymatic Reactions

Objective: To perform the three-step enzymatic synthesis of this compound.

Protocol for Step 1 & 2 (Coupled Reaction):

  • Prepare a reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 100 µM Decanoyl-CoA

    • 150 µM FAD

    • 1 µM purified Acyl-CoA Dehydrogenase

    • 1 µM purified Enoyl-CoA Hydratase

  • Incubate the reaction at 30°C for 1-2 hours.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing by LC-MS/MS for the formation of 3-hydroxydecanoyl-CoA.

Protocol for Step 3:

  • To the reaction mixture from Step 2, add:

    • 500 µM NADPH

    • 1 µM purified Cytochrome P450 Hydroxylase

    • (If required by the P450) A suitable redox partner, such as a cytochrome P450 reductase.

  • Incubate the reaction at 30°C for 2-4 hours, ensuring gentle agitation to maintain oxygenation.

  • Quench the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of this compound by LC-MS/MS.

Product Analysis by LC-MS/MS

Objective: To identify and quantify the intermediates and the final product of the enzymatic synthesis.

Protocol:

  • Sample Preparation:

    • Dilute the quenched reaction mixture with an appropriate mobile phase.

    • If necessary, perform solid-phase extraction (SPE) to concentrate the acyl-CoAs and remove interfering substances.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Predicted):

      • Decanoyl-CoA: Precursor ion → fragment ion (e.g., loss of 507 Da).

      • trans-2-Decenoyl-CoA: Precursor ion → fragment ion.

      • 3-Hydroxydecanoyl-CoA: Precursor ion → fragment ion.

      • This compound: Precursor ion → fragment ion.

    • Optimize collision energies for each transition.

Conclusion

This technical guide provides a comprehensive framework for the predicted enzymatic synthesis of this compound. The proposed three-step pathway, utilizing well-established enzyme families, offers a promising route for the production of this novel molecule. The detailed experimental protocols for enzyme production, in vitro synthesis, and product analysis are designed to enable researchers to practically implement and validate this synthetic strategy. Successful synthesis of this compound will not only provide a valuable research tool but also open avenues for the discovery of new bioactive compounds and the development of novel therapeutic agents. Further research will be necessary to identify or engineer enzymes with the precise substrate specificity and regioselectivity required for efficient synthesis.

References

The Pivotal Role of 3-Hydroxydecanoyl-CoA in Bacterial Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Key Precursor for Polyhydroxyalkanoates and Rhamnolipids

Executive Summary

While the direct biosynthetic role of 3,4-dihydroxydecanoyl-CoA in secondary metabolite formation is not substantially documented in current scientific literature, its close structural analog, (R)-3-hydroxydecanoyl-CoA , stands as a critical metabolic node in the production of diverse secondary metabolites in various bacteria, most notably in Pseudomonas aeruginosa. This technical guide provides a comprehensive overview of the biosynthesis of (R)-3-hydroxydecanoyl-CoA and its subsequent conversion into polyhydroxyalkanoates (PHAs) and rhamnolipids. The document details the enzymatic pathways, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes the core metabolic and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals working in the fields of natural product biosynthesis, bacterial metabolism, and antimicrobial discovery.

Introduction: The Significance of Hydroxy-Acyl-CoA Precursors

Hydroxy-acyl-CoAs are central intermediates in fatty acid metabolism. In certain bacteria, these molecules are diverted from their primary metabolic roles to serve as building blocks for the synthesis of a wide array of secondary metabolites. These metabolites often play crucial roles in bacterial virulence, biofilm formation, and environmental adaptation. (R)-3-hydroxydecanoyl-CoA, a ten-carbon 3-hydroxy fatty acyl-CoA, is a prime example of such a precursor, directly linking fatty acid metabolism with the production of bioplastics (PHAs) and potent biosurfactants (rhamnolipids). Understanding and engineering the biosynthesis of (R)-3-hydroxydecanoyl-CoA holds significant potential for the biotechnological production of these valuable compounds.

Biosynthesis of (R)-3-Hydroxydecanoyl-CoA

(R)-3-hydroxydecanoyl-CoA is primarily synthesized through two main pathways that are interconnected with the central carbon metabolism of the cell: the de novo fatty acid synthesis pathway and the β-oxidation pathway .

De Novo Fatty Acid Synthesis Pathway

In the de novo fatty acid synthesis pathway, (R)-3-hydroxydecanoyl-ACP is an intermediate. The enzyme (R)-3-hydroxyacyl-ACP-CoA transacylase (PhaG) plays a pivotal role in shunting this intermediate from the fatty acid synthesis cycle to the PHA and rhamnolipid biosynthetic pathways. PhaG catalyzes the transfer of the (R)-3-hydroxydecanoyl moiety from the acyl carrier protein (ACP) to coenzyme A (CoA), forming (R)-3-hydroxydecanoyl-CoA.

β-Oxidation Pathway

The β-oxidation of fatty acids also serves as a source of (R)-3-hydroxydecanoyl-CoA. During the breakdown of longer-chain fatty acids, intermediates are generated that can be channeled into secondary metabolism. The key enzymes in this context are (R)-specific enoyl-CoA hydratases (PhaJ) . These enzymes catalyze the hydration of trans-2-enoyl-CoA intermediates of the β-oxidation cycle to form (R)-3-hydroxyacyl-CoA esters, including (R)-3-hydroxydecanoyl-CoA.

Downstream Secondary Metabolite Biosynthesis

(R)-3-hydroxydecanoyl-CoA is a branching point for the synthesis of at least two major classes of secondary metabolites: polyhydroxyalkanoates (PHAs) and rhamnolipids.

Polyhydroxyalkanoate (PHA) Biosynthesis

PHAs are biodegradable polyesters accumulated by many bacteria as intracellular carbon and energy storage compounds. The biosynthesis of medium-chain-length PHAs (mcl-PHAs) directly utilizes (R)-3-hydroxydecanoyl-CoA. The key enzyme in this pathway is PHA synthase (PhaC) , which polymerizes (R)-3-hydroxyacyl-CoA monomers into the PHA polymer. In P. aeruginosa, two PHA synthases, PhaC1 and PhaC2, have been identified.

Rhamnolipid Biosynthesis

Rhamnolipids are glycolipid biosurfactants with applications in bioremediation, agriculture, and the pharmaceutical industry. The biosynthesis of rhamnolipids is initiated by the rhamnosyltransferase 1 (RhlA) , which is a 3-hydroxyacyl-ACP:3-hydroxyacyl-ACP O-hydroxyacyltransferase. RhlA catalyzes the formation of a 3-(3-hydroxyalkanoyloxy)alkanoate (HAA) from two molecules of (R)-3-hydroxyacyl-ACP. While the direct precursor for RhlA is the ACP-bound form, the pool of (R)-3-hydroxydecanoyl-CoA is in equilibrium and contributes to the overall availability of the substrate. Subsequent glycosylation steps by RhlB and RhlC lead to the formation of mono- and di-rhamnolipids.

Quantitative Data on Biosynthesis

The following table summarizes key quantitative data related to the biosynthesis of PHAs and rhamnolipids from (R)-3-hydroxydecanoyl-CoA precursors.

ParameterValueOrganism/EnzymeCarbon SourceReference
PHA Content (% of cell dry weight) Up to 40%Pseudomonas aeruginosaGluconate[1]
PHA Accumulation (g/L) 18 g/L (of HAA precursors)Engineered Pseudomonas aeruginosa PAO1Not specified[2]
PhaG Activity Complementation of phaG mutants restores PHA synthesis from gluconateP. aeruginosa KO2, P. putida PhaGN-21Gluconate[1]
R-3HA Production (g/L) 0.35 g/L (mixture)Engineered Pseudomonas putida KT2442Not specified
R-3HD Production (g/L) 1.02 g/LEngineered E. coliNot specified

Experimental Protocols

Protocol for Determination of PHA Content

This protocol outlines the gas chromatography (GC) method for quantifying PHA content in bacterial cells.

1. Cell Harvesting and Lysis:

  • Cultivate recombinant cells (e.g., P. aeruginosa or E. coli) in a suitable medium (e.g., MM medium with 1.5% w/v sodium gluconate) for 48 hours at 30°C.

  • Harvest cells by centrifugation (e.g., 5000 x g for 10 min).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

  • Lyophilize the cell pellet to determine the cell dry weight.

2. Methanolysis:

  • Resuspend a known amount of lyophilized cells (e.g., 20 mg) in 2 ml of chloroform.

  • Add 2 ml of a methanolysis solution containing 15% (v/v) sulfuric acid and 1 g/L benzoic acid (as an internal standard).

  • Heat the mixture at 100°C for 4 hours in a sealed tube to convert the PHA monomers into their methyl ester derivatives.

3. Extraction:

  • Cool the reaction mixture to room temperature.

  • Add 1 ml of distilled water and vortex vigorously for 1 minute.

  • Centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the methyl esters.

4. GC Analysis:

  • Inject an aliquot of the organic phase (e.g., 1 µl) into a gas chromatograph equipped with a suitable column (e.g., a capillary column for fatty acid methyl ester analysis) and a flame ionization detector (FID).

  • Use a temperature program suitable for separating the methyl esters of 3-hydroxyalkanoates.

  • Quantify the PHA content by comparing the peak areas of the PHA monomers to the peak area of the internal standard (benzoic acid methyl ester).

Protocol for In Vivo PhaG Activity Assay

This protocol describes a complementation assay to confirm the in vivo activity of the PhaG transacylase.[1]

1. Strain and Plasmid Construction:

  • Use a phaG mutant strain of a PHA-producing bacterium (e.g., P. aeruginosa KO2).

  • Clone the phaG gene into a suitable expression vector (e.g., pBHR86) under the control of an inducible promoter.

  • Transform the recombinant plasmid into the phaG mutant strain.

2. Cultivation Conditions:

  • Cultivate the recombinant strain and a control strain (e.g., the mutant with an empty vector) in a minimal medium containing a carbon source that requires PhaG for PHA synthesis (e.g., 1.5% w/v sodium gluconate).

  • Incubate for 48 hours at 30°C.

3. Analysis of PHA Accumulation:

  • Harvest the cells and determine the PHA content as described in Protocol 5.1.

  • In vivo activity of PhaG is confirmed by the accumulation of PHA in the complemented mutant strain, while the control strain should not accumulate significant amounts of PHA.[1]

Visualizing the Pathways

Biosynthetic Pathways of (R)-3-Hydroxydecanoyl-CoA

Biosynthesis_of_3_Hydroxydecanoyl_CoA Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis Cycle R_3_hydroxydecanoyl_ACP (R)-3-Hydroxydecanoyl-ACP Fatty_Acid_Synthesis->R_3_hydroxydecanoyl_ACP Beta_Oxidation Fatty Acid β-Oxidation Cycle trans_2_Enoyl_CoA trans-2-Enoyl-CoA Beta_Oxidation->trans_2_Enoyl_CoA PhaG PhaG (Transacylase) R_3_hydroxydecanoyl_ACP->PhaG PhaJ PhaJ (Enoyl-CoA Hydratase) trans_2_Enoyl_CoA->PhaJ R_3_hydroxydecanoyl_CoA (R)-3-Hydroxydecanoyl-CoA PhaG->R_3_hydroxydecanoyl_CoA PhaJ->R_3_hydroxydecanoyl_CoA

Caption: Biosynthesis of (R)-3-Hydroxydecanoyl-CoA from fatty acid metabolism.

Downstream Pathways to PHAs and Rhamnolipids

Downstream_Pathways R_3_hydroxydecanoyl_CoA (R)-3-Hydroxydecanoyl-CoA R_3_hydroxydecanoyl_ACP (R)-3-Hydroxydecanoyl-ACP PhaC PhaC (PHA Synthase) R_3_hydroxydecanoyl_CoA->PhaC RhlA RhlA R_3_hydroxydecanoyl_ACP->RhlA PHA Polyhydroxyalkanoates (PHAs) PhaC->PHA HAA 3-(3-Hydroxyalkanoyloxy)alkanoate (HAA) RhlA->HAA RhlB_RhlC RhlB, RhlC (Rhamnosyltransferases) Rhamnolipids Rhamnolipids RhlB_RhlC->Rhamnolipids HAA->RhlB_RhlC

Caption: Conversion of (R)-3-hydroxydecanoyl precursors to PHAs and rhamnolipids.

Experimental Workflow for PhaG Activity

Experimental_Workflow_PhaG Start Start Strains Prepare Strains: - phaG mutant - phaG mutant + pBHR86-phaG - phaG mutant + empty vector Start->Strains Cultivation Cultivate in Minimal Medium with Gluconate (48h, 30°C) Strains->Cultivation Harvest Harvest and Lyophilize Cells Cultivation->Harvest Methanolysis Methanolysis (H2SO4/Methanol, 100°C, 4h) Harvest->Methanolysis Extraction Liquid-Liquid Extraction with Chloroform/Water Methanolysis->Extraction GC_Analysis Analyze Organic Phase by GC-FID Extraction->GC_Analysis Quantification Quantify PHA Content GC_Analysis->Quantification End End Quantification->End

Caption: Workflow for determining in vivo PhaG activity via PHA quantification.

Conclusion and Future Outlook

(R)-3-hydroxydecanoyl-CoA is a cornerstone intermediate in the biosynthesis of valuable secondary metabolites in Pseudomonas and other bacteria. The enzymatic pathways responsible for its production, drawing from both de novo fatty acid synthesis and β-oxidation, are well-characterized, offering multiple targets for metabolic engineering. Future research will likely focus on the fine-tuning of these pathways to enhance the production of specific PHAs and rhamnolipids, the discovery of novel enzymes with improved catalytic properties, and the elucidation of the complex regulatory networks that govern the flux of carbon through these pathways. A deeper understanding of the biosynthesis of (R)-3-hydroxydecanoyl-CoA and its derivatives will be instrumental in the development of sustainable and cost-effective biotechnological processes for the production of these and other valuable bioproducts.

References

The Biological Significance of Vicinal Diols in Acyl-CoA Molecules: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intersection of lipid metabolism and cellular signaling is a frontier of intense research, yielding novel insights into health and disease. Within this landscape, acyl-Coenzyme A (acyl-CoA) molecules are central players, serving as activated intermediates in a myriad of metabolic pathways. While the roles of saturated and unsaturated acyl-CoAs are well-established, the significance of acyl-CoAs bearing specific chemical modifications, such as vicinal diols, is an emerging area of investigation. This technical guide provides a comprehensive overview of the biological significance of vicinal diols in the context of acyl-CoA molecules, from their formation and potential metabolic fate to their implications in cellular signaling and disease. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this specialized area of lipid biology.

Formation of Vicinal Diol-Containing Fatty Acids

Vicinal diols on fatty acid chains are not typically incorporated during de novo fatty acid synthesis. Instead, they are primarily formed through the metabolism of polyunsaturated fatty acids (PUFAs). This process involves a two-step enzymatic cascade.

First, PUFAs such as linoleic acid, arachidonic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA) are metabolized by cytochrome P450 (CYP450) enzymes to form epoxy fatty acids (EpFAs). These EpFAs are known to be potent signaling molecules with generally anti-inflammatory and vasodilatory effects.

In the second step, the epoxide group of the EpFAs is hydrolyzed by soluble epoxide hydrolase (sEH) to form the corresponding vicinal diol. This conversion is a key regulatory node, as the resulting dihydroxy fatty acids often exhibit distinct and sometimes opposing biological activities compared to their epoxide precursors. For instance, while EpFAs are often anti-inflammatory, their corresponding vicinal diols can be pro-inflammatory.[1][2]

G PUFA Polyunsaturated Fatty Acid (PUFA) EpFA Epoxy Fatty Acid (EpFA) PUFA->EpFA Cytochrome P450 (CYP450) VicinalDiol Vicinal Diol Fatty Acid EpFA->VicinalDiol Soluble Epoxide Hydrolase (sEH) G VicinalDiolFA Vicinal Diol Fatty Acid AcylCoA_Synthetase Acyl-CoA Synthetase VicinalDiolFA->AcylCoA_Synthetase VicinalDiolAcylCoA Vicinal Diol Acyl-CoA AcylCoA_Synthetase->VicinalDiolAcylCoA Oxidation1 Oxidation of Hydroxyl Groups (Dehydrogenase) VicinalDiolAcylCoA->Oxidation1 KetoAcylCoA Keto-Acyl-CoA Intermediate Oxidation1->KetoAcylCoA BetaOxidation Beta-Oxidation Cycle KetoAcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA ChainShortenedAcylCoA Chain-Shortened Acyl-CoA BetaOxidation->ChainShortenedAcylCoA G Sample Biological Sample Extraction Lipid Extraction Sample->Extraction LC Reverse-Phase LC Separation Extraction->LC Derivatization Post-Column Derivatization (e.g., with BPBA) LC->Derivatization MS Tandem Mass Spectrometry (MS/MS) Derivatization->MS Analysis Data Analysis MS->Analysis G Cells Culture Cells Treatment Treat with Vicinal Diol Fatty Acid Cells->Treatment Measurement Measure Fatty Acid Oxidation Treatment->Measurement OCR Oxygen Consumption Rate (OCR) Measurement->OCR Radiometric Radiometric Analysis Measurement->Radiometric Analysis Data Analysis OCR->Analysis Radiometric->Analysis

References

An In-depth Technical Guide on 3,4-Dihydroxydecanoyl-CoA: Precursors, Biosynthesis, and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4-dihydroxydecanoyl-CoA, a dihydroxylated medium-chain fatty acyl-CoA. While direct literature on this specific molecule is limited, this document extrapolates from established biochemical principles and related metabolic pathways to propose a putative biosynthetic route, detail potential precursors and derivatives, and provide relevant quantitative data. Furthermore, detailed experimental protocols for the analysis and synthesis of related compounds are presented, offering a foundational resource for researchers in lipid metabolism, drug development, and microbial biochemistry. This guide also explores the potential biological significance of this compound and its derivatives in cellular signaling and as precursors for bioactive molecules.

Introduction

Medium-chain fatty acids and their derivatives play crucial roles in various biological processes, from energy metabolism to cell signaling. Dihydroxylated fatty acids, in particular, are emerging as a class of lipid mediators with diverse physiological and pathophysiological effects. This guide focuses on this compound, a coenzyme A thioester of 3,4-dihydroxydecanoic acid. While not as extensively studied as other fatty acid metabolites, its structure suggests potential involvement in pathways such as polyhydroxyalkanoate (PHA) biosynthesis in bacteria and modulation of inflammatory or quorum sensing pathways. This document aims to consolidate current knowledge on related compounds to provide a thorough technical understanding of this compound, its precursors, and derivatives.

Putative Biosynthesis of this compound

A definitive biosynthetic pathway for this compound has not been explicitly elucidated in the literature. However, based on known enzymatic reactions in fatty acid metabolism, a plausible multi-step pathway can be proposed, originating from decanoyl-CoA. This hypothetical pathway involves initial hydroxylation followed by hydration.

Pathway Description:

  • ω-1 Hydroxylation of Decanoyl-CoA: The initial step is proposed to be the hydroxylation of decanoyl-CoA at the C4 position to form 4-hydroxydecanoyl-CoA. This reaction is likely catalyzed by a cytochrome P450 monooxygenase . These enzymes are known to hydroxylate fatty acids at various positions.[1][2][3] In fungi and bacteria, several cytochrome P450 enzymes exhibit ω-1 hydroxylase activity on fatty acids.[1][4]

  • Dehydration to an Enoyl-CoA Intermediate: The resulting 4-hydroxydecanoyl-CoA could then be a substrate for a dehydratase, or more likely, be converted to an enoyl-CoA intermediate through the action of recently discovered enzymes. Specifically, ACAD10 and ACAD11 have been shown to act on 4-hydroxyacyl-CoAs, phosphorylating the 4-hydroxyl group and subsequently eliminating phosphate (B84403) to form a trans-2-enoyl-CoA.[5][6][7][8][9] In this case, 4-hydroxydecanoyl-CoA would be converted to dec-2-enoyl-CoA.

  • Hydration of the Enoyl-CoA Intermediate: The final step would involve the hydration of the double bond of dec-2-enoyl-CoA to introduce a hydroxyl group at the C3 position, yielding this compound. This reaction is catalyzed by an enoyl-CoA hydratase . These enzymes are typically involved in the beta-oxidation of fatty acids.[10][11][12][13] The substrate promiscuity of some enoyl-CoA hydratases could potentially allow for the hydration of a 4-hydroxylated substrate.[10][11]

An alternative, though less direct, pathway could involve the formation of an epoxide intermediate from a precursor like cis-3-decenoyl-CoA by a lipoxygenase or cytochrome P450, followed by hydrolysis by an epoxide hydrolase to form the 3,4-diol.[2][10]

G Decanoyl_CoA Decanoyl-CoA 4_Hydroxydecanoyl_CoA 4-Hydroxydecanoyl-CoA Decanoyl_CoA->4_Hydroxydecanoyl_CoA Cytochrome P450 Monooxygenase (ω-1 Hydroxylation) Dec_2_enoyl_CoA trans-2-Decenoyl-CoA 4_Hydroxydecanoyl_CoA->Dec_2_enoyl_CoA ACAD10/ACAD11 (Phosphorylation & Phosphate Elimination) 3_4_Dihydroxydecanoyl_CoA This compound Dec_2_enoyl_CoA->3_4_Dihydroxydecanoyl_CoA Enoyl-CoA Hydratase (Hydration)

Figure 1: Putative biosynthetic pathway of this compound.

Precursors of this compound

The primary precursor for the biosynthesis of this compound is likely decanoyl-CoA , which is derived from the ten-carbon fatty acid, decanoic acid. Decanoic acid is a medium-chain fatty acid found in various natural sources, including coconut oil and palm kernel oil.

Other potential precursors in the proposed pathway include:

  • 4-Hydroxydecanoyl-CoA: An intermediate formed by the initial hydroxylation of decanoyl-CoA.

  • trans-2-Decenoyl-CoA: A key intermediate in the beta-oxidation of decanoic acid, which could be hydrated to form the 3-hydroxy group.

Derivatives of this compound

While specific derivatives of this compound are not well-documented, based on the metabolism of other hydroxyacyl-CoAs, several classes of derivatives can be postulated:

  • Polyhydroxyalkanoates (PHAs): In bacteria, 3-hydroxyacyl-CoAs serve as monomers for the synthesis of PHAs, which are biodegradable polyesters. It is conceivable that this compound could be incorporated into PHA polymers by PHA synthases, leading to the formation of functionalized bioplastics. The substrate specificity of PHA synthases varies, with some accommodating medium-chain-length monomers.[3][14][15][16][17]

  • Signaling Molecules: Dihydroxy fatty acids have been implicated in cell signaling pathways. For instance, they can act as quorum sensing molecules in bacteria or modulate inflammatory responses in mammals.[18][19][20][21][22][23] It is possible that 3,4-dihydroxydecanoic acid, released from its CoA ester, or other modified forms could have similar biological activities.

  • Further Metabolites: The dihydroxy fatty acid could undergo further oxidation, conjugation, or esterification to form a variety of other metabolites with distinct biological functions.

Quantitative Data

Specific quantitative data for this compound and the enzymes directly involved in its proposed biosynthesis are scarce. However, data from related enzymes and substrates provide valuable context.

Table 1: Physical Properties of Related Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Solubility in Water
Decanoic AcidC₁₀H₂₀O₂172.26270Slightly soluble
3-Hydroxydecanoic AcidC₁₀H₂₀O₃188.26DecomposesSparingly soluble
3,4-Dihydroxydecanoic AcidC₁₀H₂₀O₄204.26-Likely more soluble than mono-hydroxy form[24]
Decanoyl-CoAC₃₁H₅₄N₇O₁₇P₃S921.78-Soluble

Note: Some physical properties are estimated based on general principles of carboxylic acids. Carboxylic acids exhibit strong hydrogen bonding, leading to high boiling points that increase with molar mass. Solubility in water decreases as the carbon chain length increases.[24][25][26][27]

Table 2: Kinetic Parameters of Related Enzymes

EnzymeSubstrateK_m_ (µM)V_max_ or k_cat_Source Organism/Tissue
3-Hydroxyacyl-CoA Dehydrogenase3-Hydroxydecanoyl-CoA~5-15-Pig heart
Enoyl-CoA Hydratasetrans-2-Decenoyl-CoA~20-50-Rat liver
PHA Synthase (Pseudomonas aeruginosa)(R)-3-Hydroxydecanoyl-CoA-ActiveP. aeruginosa
Cytochrome P450 (CYP4A11)Lauric Acid (C12)4.77 min⁻¹Human
Cytochrome P450 (CYP2E1)Lauric Acid (C12)5.8-Human[28]

Note: The presented kinetic data are for homologous enzymes and similar medium-chain length substrates and should be considered as approximations.[25][29][30][31]

Experimental Protocols

Analysis of this compound and its Precursors by LC-MS/MS

This protocol is adapted from established methods for the analysis of acyl-CoAs.[4][13][32][33]

Objective: To quantify this compound and its precursors in biological samples.

Workflow Diagram:

G Sample Biological Sample (Tissue or Cells) Extraction Extraction with Acidified Organic Solvent Sample->Extraction SPE Solid-Phase Extraction (SPE) (C18 cartridge) Extraction->SPE LC_MS LC-MS/MS Analysis (Reverse-Phase C18, Positive ESI) SPE->LC_MS Data_Analysis Data Analysis (Quantification against internal standards) LC_MS->Data_Analysis

Figure 2: Workflow for LC-MS/MS analysis of acyl-CoAs.

Methodology:

  • Sample Preparation and Extraction:

    • Homogenize tissue or cell pellets in a cold extraction solution (e.g., 2:1:1 acetonitrile (B52724):methanol (B129727):water with 0.1% formic acid).

    • Include an internal standard, such as a ¹³C-labeled acyl-CoA or an odd-chain acyl-CoA (e.g., heptadecanoyl-CoA).

    • Centrifuge to pellet debris and collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and polar contaminants.

    • Elute the acyl-CoAs with a methanol or acetonitrile solution.

    • Dry the eluate under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried sample in a suitable solvent (e.g., 50% methanol in water).

    • Inject the sample onto a reverse-phase C18 column.

    • Use a gradient elution with mobile phases such as A) 10 mM ammonium (B1175870) acetate (B1210297) in water and B) 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Perform mass spectrometry in positive electrospray ionization (ESI) mode.

    • Monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte. For this compound, the precursor ion would be [M+H]⁺, and fragment ions would correspond to the loss of the phosphopantetheine moiety and other characteristic fragments.

Analysis of 3,4-Dihydroxydecanoic Acid by GC-MS

This protocol is based on standard methods for the analysis of hydroxy fatty acids.[19][24][28][34][35]

Objective: To detect and quantify 3,4-dihydroxydecanoic acid after hydrolysis from its CoA ester.

Workflow Diagram:

G Sample Acyl-CoA Sample or Hydrolyzed Biological Extract Hydrolysis Alkaline Hydrolysis (e.g., with KOH) Sample->Hydrolysis Acidification Acidification (e.g., with HCl) Hydrolysis->Acidification Extraction Liquid-Liquid Extraction (e.g., with ethyl acetate) Acidification->Extraction Derivatization Derivatization (e.g., TMS) Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS

Figure 3: Workflow for GC-MS analysis of hydroxy fatty acids.

Methodology:

  • Hydrolysis and Extraction:

    • Hydrolyze the acyl-CoA sample or lipid extract with a solution of potassium hydroxide (B78521) in methanol.

    • Acidify the solution with hydrochloric acid.

    • Extract the free fatty acids with an organic solvent like ethyl acetate or hexane.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) and evaporate the solvent.

  • Derivatization:

    • To increase volatility for GC analysis, derivatize the hydroxyl and carboxyl groups. A common method is trimethylsilylation (TMS).

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a pyridine (B92270) solution to the dried extract.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

    • Use a temperature gradient to separate the fatty acid derivatives.

    • Detect the eluted compounds with a mass spectrometer operating in electron ionization (EI) mode.

    • Identify 3,4-dihydroxydecanoic acid based on its retention time and the fragmentation pattern of its TMS derivative.

Potential Biological Roles and Significance

The biological roles of this compound and its derivatives are largely unexplored but can be inferred from the activities of similar molecules.

  • Bacterial Communication (Quorum Sensing): Some dihydroxy fatty acids have been identified as signaling molecules in bacterial quorum sensing, a process that regulates gene expression in response to population density.[18][19][22][23][36] The production of 3,4-dihydroxydecanoic acid could play a role in inter- or intra-species communication.

  • Inflammation and Immunity: Dihydroxy derivatives of polyunsaturated fatty acids are known to be potent modulators of inflammation.[20][21][37] While decanoic acid is saturated, its dihydroxylated form could potentially interact with inflammatory pathways.

  • Precursors for Bioactive Molecules: As a functionalized medium-chain fatty acid, 3,4-dihydroxydecanoic acid could serve as a precursor for the synthesis of more complex bioactive lipids with diverse physiological roles.

Conclusion

This compound represents an intriguing, yet understudied, metabolite at the crossroads of fatty acid metabolism. This technical guide has provided a framework for understanding its potential biosynthesis, precursors, and derivatives by drawing parallels with established biochemical pathways. The proposed biosynthetic route involving cytochrome P450 monooxygenases and enoyl-CoA hydratases offers a testable hypothesis for future research. The provided experimental protocols for LC-MS/MS and GC-MS analysis are intended to facilitate the identification and quantification of this molecule in biological systems. Further investigation into the enzymatic machinery responsible for the synthesis of this compound and the biological activities of its derivatives will undoubtedly provide new insights into lipid metabolism and its role in health and disease.

References

Unveiling the Diversity of Dihydroxylated Fatty Acyl-CoAs in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxylated fatty acyl-CoAs are emerging as a fascinating and diverse class of molecules in bacterial physiology. These lipid derivatives play crucial roles in various cellular processes, including signaling, biofilm formation, and virulence. Understanding the biosynthesis, function, and regulation of these molecules is paramount for developing novel antimicrobial strategies and harnessing their potential in biotechnology. This technical guide provides an in-depth exploration of the diversity of dihydroxylated fatty acyl-CoAs in bacteria, with a focus on their biosynthesis, analytical quantification, and signaling pathways. Detailed experimental protocols and data presentation are included to facilitate further research in this exciting field.

Introduction to Dihydroxylated Fatty Acyl-CoAs in Bacteria

Fatty acids and their activated forms, fatty acyl-Coenzyme A (acyl-CoA) thioesters, are fundamental building blocks for membrane biogenesis and energy storage in all domains of life. In bacteria, a growing body of evidence highlights the importance of modified fatty acids, including hydroxylated and dihydroxylated species, in intercellular communication and the regulation of virulence. These oxidized fatty acids, often collectively termed oxylipins, can act as signaling molecules, modulating complex behaviors such as swarming motility and biofilm formation.

This guide focuses specifically on dihydroxylated fatty acyl-CoAs, which are characterized by the presence of two hydroxyl groups on the fatty acyl chain. The position and stereochemistry of these hydroxyl groups contribute to the structural diversity and biological specificity of these molecules.

Biosynthesis of Dihydroxylated Fatty Acyl-CoAs

The formation of dihydroxylated fatty acids in bacteria is primarily catalyzed by a class of enzymes known as diol synthases . These enzymes introduce two hydroxyl groups into a fatty acid precursor, often an unsaturated fatty acid.

A well-studied example of dihydroxylated fatty acid biosynthesis occurs in the opportunistic pathogen Pseudomonas aeruginosa. This bacterium utilizes a diol synthase system to convert oleic acid into 7,10-dihydroxy-8(E)-octadecenoic acid (7,10-diHOME). The biosynthesis is a two-step process involving two key enzymes, encoded by the PA2077 and PA2078 genes.

Table 1: Key Enzymes in Dihydroxylated Fatty Acid Biosynthesis

Enzyme NameGene (in P. aeruginosa)FunctionSubstrateProduct
Oleate diol synthase component 1PA2077Peroxidase/dioxygenaseOleic acid10-hydroperoxy-8(E)-octadecenoic acid
Oleate diol synthase component 2PA2078Peroxidase/hydratase10-hydroperoxy-8(E)-octadecenoic acid7,10-diHOME

The resulting dihydroxylated fatty acid can then be activated to its CoA thioester form by fatty acyl-CoA synthetases (FadD).

Biosynthesis_Dihydroxylated_Fatty_Acyl_CoA Oleic Acid Oleic Acid 10-H(P)OME 10-Hydroperoxy-8(E)- octadecenoic acid Oleic Acid->10-H(P)OME PA2077 (Diol Synthase 1) 7,10-diHOME 7,10-diHOME 10-H(P)OME->7,10-diHOME PA2078 (Diol Synthase 2) 7,10-diHOME-CoA 7,10-diHOME-CoA 7,10-diHOME->7,10-diHOME-CoA FadD (Acyl-CoA Synthetase)

Biosynthesis of 7,10-diHOME-CoA in P. aeruginosa.

Quantitative Analysis of Dihydroxylated Fatty Acyl-CoAs

Accurate quantification of dihydroxylated fatty acyl-CoAs is essential for understanding their physiological roles. Due to their low abundance and chemical properties, sensitive and specific analytical techniques are required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Table 2: Representative Quantitative Data of Dihydroxylated Fatty Acids

Bacterial SpeciesDihydroxylated Fatty AcidConcentration Range (in vitro)ConditionReference
Pseudomonas aeruginosa7,10-diHOME1-10 µMStationary phase cultureFictional Data for Illustration
Bacillus subtilis8,11-diHDPE0.5-5 µMBiofilm formationFictional Data for Illustration

Note: The quantitative data presented in this table are illustrative and will vary depending on the bacterial strain, growth conditions, and analytical methodology.

Experimental Protocols

Extraction of Dihydroxylated Fatty Acyl-CoAs from Bacterial Cultures

This protocol provides a general guideline for the extraction of dihydroxylated fatty acyl-CoAs from bacterial cultures for subsequent LC-MS/MS analysis.

Materials:

  • Bacterial culture

  • Ice-cold quenching solution (e.g., 60% methanol, -20°C)

  • Extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water)

  • Internal standards (e.g., deuterated dihydroxylated fatty acid standards)

  • Centrifuge

  • Glass vials

Procedure:

  • Rapidly quench the metabolism of a known volume of bacterial culture by adding it to an ice-cold quenching solution.

  • Pellet the cells by centrifugation at 4°C.

  • Resuspend the cell pellet in the extraction solvent containing the internal standards.

  • Vortex vigorously for 10 minutes to ensure thorough extraction.

  • Centrifuge to pellet cell debris.

  • Transfer the supernatant containing the lipid extract to a clean glass vial.

  • Dry the extract under a stream of nitrogen gas.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 90% methanol).

LC-MS/MS Analysis

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each dihydroxylated fatty acyl-CoA and internal standard.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis Bacterial Culture Bacterial Culture Quenching Quenching Bacterial Culture->Quenching Centrifugation Centrifugation Quenching->Centrifugation Solvent Extraction Solvent Extraction Centrifugation->Solvent Extraction Drying Drying Solvent Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC-MS/MS LC-MS/MS Reconstitution->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Quantification Quantification Data Analysis->Quantification

Experimental workflow for dihydroxylated fatty acyl-CoA analysis.

Signaling Pathways Involving Dihydroxylated Fatty Acyl-CoAs

Dihydroxylated fatty acyl-CoAs can function as signaling molecules that regulate various bacterial behaviors, most notably biofilm formation and virulence. In P. aeruginosa, 7,10-diHOME has been shown to influence the complex regulatory networks that govern these processes.

The signaling pathway of 7,10-diHOME is thought to intersect with quorum sensing (QS) systems, which are cell-density-dependent communication networks. While the precise molecular targets of 7,10-diHOME are still under investigation, it is hypothesized to modulate the activity of transcriptional regulators or sensor kinases involved in QS pathways.

Signaling_Pathway 7,10-diHOME 7,10-diHOME Sensor Kinase Sensor Kinase 7,10-diHOME->Sensor Kinase Binds/Modulates Response Regulator Response Regulator Sensor Kinase->Response Regulator Phosphorylation Cascade Target Genes Target Genes Response Regulator->Target Genes Regulates Transcription Biofilm Formation Biofilm Formation Target Genes->Biofilm Formation Virulence Factor Production Virulence Factor Production Target Genes->Virulence Factor Production

Hypothetical signaling pathway of 7,10-diHOME.

Conclusion and Future Perspectives

The study of dihydroxylated fatty acyl-CoAs in bacteria is a rapidly evolving field. The diversity of these molecules and their integral roles in bacterial signaling present exciting opportunities for both fundamental research and translational applications. Future research should focus on:

  • Discovering Novel Dihydroxylated Fatty Acyl-CoAs: Exploring a wider range of bacterial species to identify new structures and biosynthetic pathways.

  • Elucidating Signaling Mechanisms: Identifying the specific receptors and downstream targets of these signaling molecules.

  • Developing Inhibitors: Designing and synthesizing inhibitors of diol synthases as potential novel antimicrobial agents.

  • Biotechnological Applications: Harnessing bacterial diol synthases for the biocatalytic production of valuable hydroxylated fatty acids.

By continuing to explore the multifaceted world of dihydroxylated fatty acyl-CoAs, the scientific community can unlock new strategies to combat bacterial infections and advance biotechnological innovation.

Methodological & Application

Application Notes and Protocols: Synthesis of 3,4-Dihydroxydecanoyl-CoA for Research Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,4-Dihydroxydecanoyl-CoA is an acyl-coenzyme A thioester that is of interest to researchers studying fatty acid metabolism and related cellular signaling pathways. Its structural similarity to intermediates in fatty acid oxidation and biosynthesis suggests potential roles in various physiological and pathological processes. The availability of pure this compound is crucial for in vitro enzyme assays, as a standard for metabolomics studies, and for investigating its biological functions. These application notes provide a detailed protocol for a plausible chemo-enzymatic synthesis of this compound, designed for research-scale production. The proposed method leverages established enzymatic reactions to achieve specific hydroxylation, offering a route to this valuable research compound.

Quantitative Data Summary

The following table summarizes the expected yields and purity at each key step of the proposed synthesis. These values are estimates based on typical yields for similar chemo-enzymatic syntheses.[1][2]

StepCompoundStarting Material (mg)Expected Product (mg)Expected Yield (%)Purity (%)
1. ThioesterificationDecenoyl-CoA100 (Decenoic acid)120~85>90
2. DihydroxylationThis compound120105~80>95
3. Purification (HPLC)Purified this compound10590~85>99

Experimental Protocols

This section details the proposed chemo-enzymatic protocol for the synthesis of this compound.

Protocol 1: Synthesis of (2E)-Decenoyl-CoA

This initial step involves the activation of (2E)-decenoic acid to its coenzyme A thioester.

Materials:

  • (2E)-Decenoic acid

  • Coenzyme A (CoA) lithium salt

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP (Adenosine 5'-triphosphate)

  • MgCl₂ (Magnesium chloride)

  • Tris-HCl buffer (pH 7.5)

  • Dithiothreitol (DTT)

  • HPLC system for purification

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM DTT, and 1 mM Coenzyme A.

  • Add (2E)-decenoic acid to a final concentration of 0.5 mM.

  • Initiate the reaction by adding acyl-CoA synthetase to a final concentration of 0.1 U/mL.

  • Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.

  • Monitor the reaction progress by reverse-phase HPLC.

  • Upon completion, purify the (2E)-Decenoyl-CoA using a C18 reverse-phase HPLC column with a water-acetonitrile gradient containing 0.1% trifluoroacetic acid.

  • Lyophilize the collected fractions to obtain pure (2E)-Decenoyl-CoA.

Protocol 2: Enzymatic Dihydroxylation to this compound

This step utilizes an enoyl-CoA hydratase to introduce the hydroxyl groups.

Materials:

  • (2E)-Decenoyl-CoA (from Protocol 1)

  • Enoyl-CoA hydratase (e.g., a promiscuous hydratase or a specifically engineered enzyme)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • HPLC system for purification

Procedure:

  • Dissolve the purified (2E)-Decenoyl-CoA in 50 mM potassium phosphate buffer (pH 7.0).

  • Add enoyl-CoA hydratase to the solution. The optimal enzyme concentration should be determined empirically.

  • Incubate the reaction at 30°C for 4-6 hours.

  • Monitor the formation of this compound by HPLC-MS to confirm the mass change corresponding to the addition of two hydroxyl groups.

  • Purify the final product using reverse-phase HPLC as described in Protocol 1.

  • Characterize the purified this compound using high-resolution mass spectrometry and NMR spectroscopy to confirm its structure and purity.

  • Store the final product at -80°C to prevent degradation.

Visualizations

Diagram 1: Proposed Synthesis Workflow

Synthesis_Workflow cluster_synthesis Chemo-Enzymatic Synthesis start Decenoic Acid + CoA step1 Acyl-CoA Synthetase ATP, MgCl2 start->step1 Thioesterification intermediate Decenoyl-CoA step1->intermediate step2 Enoyl-CoA Hydratase intermediate->step2 Dihydroxylation product This compound step2->product purification HPLC Purification product->purification final_product Purified Product purification->final_product

Caption: Proposed workflow for the chemo-enzymatic synthesis of this compound.

Diagram 2: Fatty Acid Beta-Oxidation Pathway Context

This diagram illustrates the context of hydroxyacyl-CoA intermediates in the mitochondrial beta-oxidation pathway, a key metabolic process where similar molecules play a role.[3][4]

Beta_Oxidation cluster_pathway Mitochondrial Beta-Oxidation acyl_coa Acyl-CoA enoyl_coa trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase shorter_acyl_coa Acyl-CoA (n-2) ketoacyl_coa->shorter_acyl_coa Thiolase

Caption: Simplified diagram of the fatty acid beta-oxidation pathway.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 3,4-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxydecanoyl-CoA is a coenzyme A (CoA) derivative of a dihydroxylated ten-carbon fatty acid. Acyl-CoAs are central metabolites in numerous cellular processes, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids. The hydroxylation of the acyl chain suggests potential roles in specific metabolic pathways or as a signaling molecule. Accurate and sensitive quantification of this compound is crucial for understanding its biological function and its potential as a biomarker or therapeutic target in various diseases. This document provides a detailed protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Principle of the Method

The method described herein utilizes reversed-phase liquid chromatography for the separation of this compound from other cellular metabolites. The separation is followed by detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is achieved by multiple reaction monitoring (MRM), which involves monitoring the transition of a specific precursor ion to a characteristic product ion. The fragmentation of acyl-CoAs is characterized by a neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507.0 Da) and the formation of a pantetheine-phosphate-related fragment ion at m/z 428.0.[1][2] Due to the dihydroxy nature of the target analyte, additional specific fragmentation patterns may be observed and should be determined empirically using a synthesized standard.

Predicted Mass Spectrometry Parameters

The following table summarizes the predicted mass-to-charge ratios (m/z) for the precursor and product ions of this compound. The molecular formula for this compound is C31H54N7O19P3S, with a monoisotopic mass of 953.2542 Da.

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Putative Fragment Identity
This compound954.2615447.2658428.037[M+H - 507]+
Internal Standard (e.g., ¹³C₁₀-3,4-Dihydroxydecanoyl-CoA)964.3000457.3000428.037[M+H - 507]+

Note: The exact m/z values and optimal collision energies should be determined experimentally using an authentic standard of this compound. The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.[3]

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Biological Samples

This protocol is adapted from established methods for short- and long-chain acyl-CoA extraction.[4][5]

Materials:

  • Biological sample (e.g., cell pellet, tissue homogenate)

  • Internal Standard solution (e.g., ¹³C-labeled this compound)

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

  • Ice-cold Acetonitrile

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • SPE Conditioning Solution: 100% Methanol

  • SPE Equilibration Solution: Water

  • SPE Wash Solution: Water/Methanol (95:5, v/v)

  • SPE Elution Solution: Methanol with 0.1% Ammonium Hydroxide

  • Centrifuge capable of 4°C and >15,000 x g

  • Nitrogen evaporator

Procedure:

  • Place the pre-weighed and homogenized tissue sample or cell pellet on ice.

  • Add 500 µL of ice-cold 10% TCA and the internal standard.

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Incubate on ice for 15 minutes.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Condition the C18 SPE cartridge with 1 mL of 100% Methanol.

  • Equilibrate the cartridge with 1 mL of water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of the SPE Wash Solution.

  • Elute the acyl-CoAs with 500 µL of the SPE Elution Solution.

  • Dry the eluate under a gentle stream of nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

LC Parameters:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 7

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2% to 98% B

    • 15-18 min: 98% B

    • 18-18.1 min: 98% to 2% B

    • 18.1-25 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flow Rates: Optimized for the specific instrument

  • MRM Transitions: As defined in the table above. Collision energies and other compound-specific parameters should be optimized.

Data Analysis and Presentation

Quantitative analysis is performed by integrating the peak areas of the MRM transitions for the analyte and the internal standard. A calibration curve is generated using known concentrations of the this compound standard. The concentration of the analyte in the samples is then calculated from this curve.

Illustrative Quantitative Data Summary

The following table presents a hypothetical quantitative analysis of this compound in different sample types to illustrate data presentation.

Sample IDSample TypeThis compound (pmol/mg protein)Standard Deviation
Control 1Liver Tissue1.250.15
Control 2Liver Tissue1.380.21
Treated 1Liver Tissue5.760.45
Treated 2Liver Tissue6.120.52
Blank-Not Detected-

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical metabolic pathway where this compound could be an intermediate in a modified fatty acid beta-oxidation pathway.

Signaling_Pathway Decanoyl_CoA Decanoyl-CoA Enoyl_CoA trans-Δ²-Decenoyl-CoA Decanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxydecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Dihydroxyacyl_CoA This compound Hydroxyacyl_CoA->Dihydroxyacyl_CoA Hydroxylase (Hypothetical) Ketoacyl_CoA 3-Keto-4-hydroxydecanoyl-CoA Dihydroxyacyl_CoA->Ketoacyl_CoA Dehydrogenase Cleavage Thiolytic Cleavage Ketoacyl_CoA->Cleavage Thiolase Products Acetyl-CoA + 2-Hydroxyoctanoyl-CoA Cleavage->Products

Caption: Hypothetical metabolic pathway for this compound.

Experimental Workflow

This diagram outlines the complete experimental workflow from sample collection to data analysis for the quantification of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Homogenization Homogenization Sample->Homogenization Extraction Acyl-CoA Extraction (TCA Precipitation) Homogenization->Extraction SPE Solid Phase Extraction (C18 Cleanup) Extraction->SPE Reconstitution Reconstitution SPE->Reconstitution LC Liquid Chromatography (Reversed-Phase Separation) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Internal Standard Method) Integration->Quantification Report Data Reporting Quantification->Report

Caption: Workflow for this compound analysis.

References

Application Note: Chromatographic Separation of 3,4-Dihydroxydecanoyl-CoA Isomers by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the separation and quantification of 3,4-Dihydroxydecanoyl-CoA isomers using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). Due to the presence of multiple chiral centers, this compound can exist as several stereoisomers, each potentially exhibiting distinct biological activities. Consequently, the ability to resolve these isomers is crucial for accurate metabolic studies and drug development. The described methodology, adapted from established protocols for similar short-chain hydroxyacyl-CoAs, provides a foundational approach for researchers investigating metabolic pathways involving these molecules.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are central intermediates in cellular metabolism. Specifically, hydroxylated medium-chain acyl-CoAs play roles in fatty acid oxidation and the biosynthesis of complex lipids. The isomeric form of these molecules can significantly impact their recognition by enzymes and their downstream metabolic fate. Standard reversed-phase chromatography may not be sufficient to resolve closely related stereoisomers. Therefore, specialized chromatographic techniques are necessary. This note describes a method employing a chiral stationary phase for the separation of this compound stereoisomers, coupled with sensitive and selective detection by tandem mass spectrometry.

Experimental

Sample Preparation

Biological samples (e.g., cell lysates, tissue homogenates) require effective extraction to isolate acyl-CoAs while minimizing degradation. A solid-phase extraction (SPE) protocol is recommended for sample cleanup and concentration.[1]

Instrumentation

A UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source is recommended for this analysis.[2]

Chromatographic Conditions

Given the chiral nature of the target analytes, a chiral stationary phase is essential for resolving stereoisomers.[3][4] The following conditions are a starting point for method development.

  • Column: Chiralpak AD-RH, 4.6 x 250 mm, 5 µm (or similar amylose-based chiral column)[3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[1]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

Gradient Elution Program

A shallow gradient is often effective for separating closely eluting isomers.[5]

Time (min)% Mobile Phase B
0.010
15.040
17.095
20.095
20.110
25.010

Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Energy: Optimized for specific parent-daughter ion transitions.

Results and Discussion

The described UPLC-MS/MS method is designed to provide high-resolution separation of this compound isomers. The use of a chiral stationary phase is critical for the differentiation of stereoisomers, which would otherwise co-elute on a standard C18 column.[3] The mass spectrometer provides selective and sensitive detection, allowing for accurate quantification even in complex biological matrices.

Quantitative Data

The following table presents hypothetical, yet representative, quantitative data for the separation of four potential stereoisomers of this compound. Actual retention times and resolution will need to be empirically determined.

IsomerRetention Time (min)Peak Area (arbitrary units)Resolution (Rs)
(3R, 4R)-isomer10.21.5 x 10^5-
(3S, 4S)-isomer10.81.3 x 10^51.8
(3R, 4S)-isomer11.59.8 x 10^42.1
(3S, 4R)-isomer12.11.1 x 10^51.7

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This application note provides a detailed starting protocol for the challenging separation of this compound isomers. The combination of a chiral stationary phase with the sensitivity of tandem mass spectrometry offers a powerful tool for researchers in metabolomics and drug development. Optimization of the gradient slope, mobile phase composition, and MS parameters will likely be necessary for specific applications and sample types.

Protocols

1. Sample Preparation from Biological Matrix (Solid-Phase Extraction)

  • Homogenization: Homogenize 50 mg of tissue or 1x10^6 cells in 1 mL of ice-cold 2:1 (v/v) methanol (B129727):water.

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant for SPE.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.

  • Elution: Elute the acyl-CoA esters with 1 mL of acetonitrile (B52724) containing 0.1% formic acid.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).

2. UPLC-MS/MS Analysis

  • System Equilibration: Equilibrate the UPLC system with the initial mobile phase conditions for at least 20 minutes or until a stable baseline is achieved.

  • Injection: Inject 5 µL of the prepared sample.

  • Data Acquisition: Acquire data using the gradient and MS parameters detailed above.

  • Data Analysis: Integrate peak areas for each isomer and quantify using a standard curve prepared with known concentrations of the analytes, if available.

Visualizations

metabolic_pathway Decanoyl_CoA Decanoyl-CoA Enoyl_CoA trans-2-Decenoyl-CoA Decanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA 3-Hydroxydecanoyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Dihydroxy_CoA This compound (Isomer Mixture) Hydroxyacyl_CoA->Dihydroxy_CoA Hypothetical Hydratase/Oxygenase Downstream Downstream Metabolism (e.g., β-oxidation) Dihydroxy_CoA->Downstream Various Enzymes

Caption: Hypothetical metabolic pathway involving this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Tissue/Cells) Homogenization Homogenization in Methanol/Water Sample->Homogenization SPE Solid-Phase Extraction (C18 Cartridge) Homogenization->SPE Elution Elution & Reconstitution SPE->Elution Injection Sample Injection (5 µL) Elution->Injection Separation Chiral Column Separation (Gradient Elution) Injection->Separation Detection Tandem MS Detection (ESI+) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for isomer separation.

References

Application Notes and Protocols for Determining 3,4-Dihydroxydecanoyl-CoA Dehydrogenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of fatty acids is a cornerstone of cellular energy homeostasis, and the enzymes within these pathways represent critical targets for therapeutic intervention in various metabolic diseases. Hydroxylated fatty acids and their coenzyme A (CoA) esters are key intermediates in these processes. This document provides detailed protocols for the enzymatic assay of a putative 3,4-Dihydroxydecanoyl-CoA Dehydrogenase . As the specific enzyme and its metabolic context are currently under investigation, these protocols are designed to serve as a robust framework for the characterization of novel enzymes acting on dihydroxylated fatty acyl-CoA substrates.

The proposed enzymatic reaction involves the oxidation of the 3-hydroxyl group of this compound to the corresponding 3-ketoacyl-CoA, with the concomitant reduction of NAD+ to NADH. This application note details two primary methods to quantify this activity: a direct spectrophotometric assay and a more sensitive, coupled spectrophotometric assay. Additionally, a brief on the potential chemo-enzymatic synthesis of the substrate, this compound, is provided.

Hypothetical Enzymatic Reaction

The proposed reaction catalyzed by a putative "this compound Dehydrogenase" is the NAD+-dependent oxidation of the 3-hydroxyl group of this compound to form 4-hydroxy-3-oxodecanoyl-CoA.

cluster_reaction Hypothetical Reaction This compound This compound Enzyme This compound Dehydrogenase This compound->Enzyme NAD+ NAD+ NAD+->Enzyme 4-hydroxy-3-oxodecanoyl-CoA 4-hydroxy-3-oxodecanoyl-CoA Enzyme->4-hydroxy-3-oxodecanoyl-CoA NADH NADH Enzyme->NADH H+ H+ Enzyme->H+

Caption: Proposed oxidation of this compound.

Chemo-enzymatic Synthesis of this compound (Brief Overview)

The substrate, this compound, is not readily commercially available. A potential route for its synthesis involves a chemo-enzymatic approach.

  • Chemical Synthesis of 3,4-Dihydroxydecanoic Acid: This can be achieved through various organic synthesis routes, for instance, starting from a suitable precursor like decenoic acid and performing dihydroxylation.

  • Enzymatic Ligation to Coenzyme A: The synthesized 3,4-dihydroxydecanoic acid can then be ligated to Coenzyme A using a promiscuous acyl-CoA synthetase or ligase. This enzymatic step offers high specificity and yield under mild conditions.

Experimental Protocols

Protocol 1: Direct Spectrophotometric Assay

This protocol measures the increase in absorbance at 340 nm resulting from the production of NADH.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.5)

  • NAD+ stock solution (10 mM)

  • This compound stock solution (1 mM in appropriate buffer)

  • Purified or partially purified enzyme preparation

  • UV/Vis Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare a reaction mixture in a cuvette with the following components:

    • 850 µL of 100 mM Tris-HCl (pH 8.5)

    • 50 µL of 10 mM NAD+

    • 50 µL of enzyme preparation (diluted to an appropriate concentration)

  • Mix gently by inversion and incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow for temperature equilibration and to record any background absorbance changes.

  • Initiate the reaction by adding 50 µL of 1 mM this compound.

  • Immediately mix and start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Record the linear rate of absorbance change (ΔA340/min).

  • A blank reaction without the substrate should be run to correct for any background NAD+ reduction.

Data Analysis:

The specific activity of the enzyme can be calculated using the Beer-Lambert law for NADH (ε = 6220 M⁻¹cm⁻¹ at 340 nm).

Specific Activity (µmol/min/mg) = (ΔA340/min) / (6.22 * [Enzyme concentration in mg/mL]) * (Total reaction volume / Enzyme volume)

Protocol 2: Coupled Spectrophotometric Assay

This more sensitive assay uses 3-ketoacyl-CoA thiolase to cleave the product of the dehydrogenase reaction, which pulls the equilibrium towards product formation.[1] This can enhance the reaction rate and prevent product inhibition.[1]

Materials:

  • All materials from Protocol 1

  • 3-ketoacyl-CoA thiolase (commercially available)

  • Coenzyme A (CoA) stock solution (10 mM)

Procedure:

  • Prepare a reaction mixture in a cuvette with the following components:

    • 800 µL of 100 mM Tris-HCl (pH 8.5)

    • 50 µL of 10 mM NAD+

    • 50 µL of 10 mM CoA

    • A suitable amount of 3-ketoacyl-CoA thiolase (e.g., 1-2 units)

    • 50 µL of enzyme preparation

  • Mix gently and incubate at the desired temperature for 5 minutes.

  • Initiate the reaction by adding 50 µL of 1 mM this compound.

  • Monitor the increase in absorbance at 340 nm as described in Protocol 1.

Data Analysis:

The specific activity is calculated using the same formula as in Protocol 1.

cluster_workflow Experimental Workflow start Start prepare Prepare Reaction Mixture (Buffer, NAD+, [CoA, Thiolase]) start->prepare incubate Pre-incubate at 37°C prepare->incubate add_substrate Add this compound incubate->add_substrate monitor Monitor A340 nm add_substrate->monitor calculate Calculate Specific Activity monitor->calculate end End calculate->end

Caption: General workflow for the spectrophotometric assays.

Data Presentation

Quantitative data from the enzyme assays should be summarized for clear comparison.

Table 1: Specific Activity of this compound Dehydrogenase

Enzyme SourceAssay TypeSubstrate Concentration (µM)Specific Activity (µmol/min/mg)
Cell LysateDirect50Value
Purified ProteinDirect50Value
Cell LysateCoupled50Value
Purified ProteinCoupled50Value

Table 2: Kinetic Parameters of this compound Dehydrogenase

ParameterValue
Km for this compound (µM)Value
Vmax (µmol/min/mg)Value
kcat (s⁻¹)Value
kcat/Km (M⁻¹s⁻¹)Value

Hypothetical Metabolic Context

The activity of a this compound Dehydrogenase could be part of a modified fatty acid β-oxidation pathway, possibly for the degradation of unusual or modified fatty acids.

cluster_pathway Hypothetical Metabolic Pathway Fatty_Acid Unsaturated/Hydroxylated Fatty Acid Acyl_CoA This compound Fatty_Acid->Acyl_CoA Activation Ketoacyl_CoA 4-hydroxy-3-oxodecanoyl-CoA Acyl_CoA->Ketoacyl_CoA Dehydrogenation (NAD+ -> NADH) Thiolase_Cleavage Thiolytic Cleavage Ketoacyl_CoA->Thiolase_Cleavage Thiolase (CoA-SH) Acetyl_CoA Acetyl-CoA Thiolase_Cleavage->Acetyl_CoA Shortened_Acyl_CoA Shortened Acyl-CoA Thiolase_Cleavage->Shortened_Acyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Potential role in a modified β-oxidation pathway.

References

Illuminating Novel Metabolic Pathways: Tracing 3,4-Dihydroxydecanoyl-CoA Formation with Stable Isotope Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxydecanoyl-CoA is a coenzyme A (CoA) derivative that represents a unique modification of a ten-carbon fatty acyl chain. While its precise biological role is still under investigation, the presence of vicinal diols suggests potential involvement in specialized metabolic pathways, possibly related to the biosynthesis of secondary metabolites with unique biological activities or in specific signaling cascades. Understanding the biosynthetic origin of this molecule is crucial to elucidating its function. Metabolic labeling studies, coupled with sensitive analytical techniques like mass spectrometry, provide a powerful approach to trace the incorporation of stable isotopes from primary metabolic precursors into this compound, thereby mapping its formation pathway.

This document provides detailed protocols for utilizing stable isotope labeling to investigate the biosynthesis of this compound in bacterial systems. It includes a hypothesized biosynthetic pathway, step-by-step procedures for cell culture and labeling, extraction of acyl-CoAs, and their subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Hypothesized Biosynthetic Pathway of this compound

The formation of this compound is proposed to occur from the common fatty acid intermediate, Decanoyl-CoA, through a series of enzymatic reactions analogous to known fatty acid modifications. The pathway likely involves an initial desaturation followed by two hydration steps.

This compound Biosynthesis Decanoyl_CoA Decanoyl-CoA delta3_Decenoyl_CoA Δ³-Decenoyl-CoA Decanoyl_CoA->delta3_Decenoyl_CoA Acyl-CoA Dehydrogenase Hydroxydecanoyl_CoA 3-Hydroxy-4-decenoyl-CoA delta3_Decenoyl_CoA->Hydroxydecanoyl_CoA Enoyl-CoA Hydratase (1) Dihydroxydecanoyl_CoA This compound Hydroxydecanoyl_CoA->Dihydroxydecanoyl_CoA Enoyl-CoA Hydratase (2) or Epoxide Hydrolase

Hypothesized biosynthetic pathway of this compound.

This proposed pathway suggests that an acyl-CoA dehydrogenase first introduces a double bond at the Δ³ position of decanoyl-CoA. Subsequently, two successive hydration reactions, potentially catalyzed by one or more enoyl-CoA hydratases or an epoxide hydrolase, would lead to the formation of the diol functionality.

Experimental Protocols

Protocol 1: Metabolic Labeling of Bacterial Cultures

This protocol describes the labeling of a bacterial strain with a stable isotope-labeled precursor to trace the biosynthesis of this compound. ¹³C-labeled glucose is a common choice as it enters central carbon metabolism and the label is incorporated into acetyl-CoA, the building block of fatty acids.[1][2]

Materials:

  • Bacterial strain of interest

  • Defined minimal medium (e.g., M9 minimal medium)

  • Sterile ¹²C-glucose (or other primary carbon source)

  • Sterile, uniformly labeled ¹³C-glucose (U-¹³C-glucose)

  • Shaking incubator

  • Spectrophotometer

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Starter Culture: Inoculate a single colony of the bacterial strain into 5 mL of defined minimal medium containing 0.4% (w/v) ¹²C-glucose. Incubate overnight at the optimal growth temperature with shaking.

  • Pre-culture: The next day, dilute the starter culture into 50 mL of fresh minimal medium with ¹²C-glucose to an optical density at 600 nm (OD₆₀₀) of ~0.05. Grow the culture to mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

  • Labeling: Harvest the cells from the pre-culture by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with sterile minimal medium lacking a carbon source to remove any residual ¹²C-glucose.

  • Resuspend the cell pellet in 50 mL of pre-warmed minimal medium where the ¹²C-glucose has been replaced with 0.4% (w/v) U-¹³C-glucose.

  • Incubate the culture under the same conditions as the pre-culture for a duration determined by the growth rate of the organism and the expected time for label incorporation into fatty acid pathways. A time-course experiment may be necessary to optimize this.

  • Harvesting: Harvest the labeled cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Immediately quench metabolism by, for example, flash-freezing the cell pellet in liquid nitrogen.[2] Store pellets at -80°C until extraction.

Protocol 2: Extraction of Acyl-CoAs from Bacterial Cells

This protocol is for the extraction of acyl-CoA species from bacterial pellets for subsequent LC-MS/MS analysis.[3]

Materials:

  • Frozen bacterial cell pellet

  • Extraction solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v), pre-chilled to -20°C

  • Internal standard (e.g., ¹³C-labeled acyl-CoA of a chain length not expected to be abundant in the sample)

  • Vortex mixer

  • Centrifuge (capable of reaching >13,000 x g at 4°C)

  • Lyophilizer or vacuum concentrator

Procedure:

  • Resuspend the frozen cell pellet (from ~50 mL culture) in 1 mL of ice-cold extraction solvent.

  • Add the internal standard to the suspension.

  • Thoroughly vortex the mixture for 10 minutes at 4°C to ensure cell lysis and protein precipitation.

  • Centrifuge the lysate at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant containing the metabolites to a new microfuge tube.

  • Dry the supernatant completely using a lyophilizer or a vacuum concentrator.

  • Store the dried extract at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis for Acyl-CoA Profiling

This protocol provides a general framework for the analysis of acyl-CoAs by LC-MS/MS. Specific parameters will need to be optimized for the instrument used.[4][5][6][7]

Materials:

  • Dried acyl-CoA extract

  • Reconstitution solvent (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid)

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)

  • Reversed-phase C18 column suitable for acyl-CoA separation

  • Mobile Phase A: Water with 0.1% formic acid or a suitable buffer like ammonium (B1175870) hydroxide (B78521) for high pH separation[4][7]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or a suitable buffer

Procedure:

  • Sample Preparation: Reconstitute the dried acyl-CoA extract in a small volume (e.g., 50-100 µL) of reconstitution solvent. Vortex briefly and centrifuge to pellet any insoluble material. Transfer the clear supernatant to an autosampler vial.

  • LC Separation:

    • Inject a suitable volume (e.g., 5-10 µL) of the reconstituted extract onto the C18 column.

    • Use a gradient elution to separate the acyl-CoA species. An example gradient could be:

      • 0-2 min: 5% B

      • 2-15 min: Ramp to 95% B

      • 15-20 min: Hold at 95% B

      • 20-21 min: Return to 5% B

      • 21-25 min: Equilibrate at 5% B

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.[4][6][7]

    • Use Selected Reaction Monitoring (SRM) for targeted quantification of acyl-CoAs.[6] The precursor ion will be the [M+H]⁺ of the specific acyl-CoA, and a characteristic product ion will be monitored. For acyl-CoAs, a common fragmentation is the neutral loss of the CoA moiety (507 Da), or specific fragments of the CoA molecule can be targeted.[4][7]

    • To trace the incorporation of ¹³C, the SRM transitions for the labeled isotopologues of decanoyl-CoA and the hypothesized intermediates, including this compound, must be calculated and included in the acquisition method.

  • Data Analysis:

    • Integrate the peak areas for each SRM transition corresponding to the unlabeled (M+0) and labeled isotopologues of the target analytes.

    • Calculate the fractional labeling or enrichment for each metabolite to determine the extent of incorporation of the stable isotope tracer.

Data Presentation

Quantitative data from the LC-MS/MS analysis should be summarized in a clear, tabular format to facilitate comparison between different experimental conditions or time points.

MetaboliteUnlabeled Peak Area (M+0)Labeled Peak Area (M+n)Total Peak Area% Labeling
Decanoyl-CoA
Δ³-Decenoyl-CoA
3-Hydroxy-4-decenoyl-CoA
This compound

% Labeling = (Labeled Peak Area / Total Peak Area) x 100

Visualization of Experimental Workflow

The overall experimental workflow can be visualized as follows:

Metabolic Labeling Workflow cluster_culture Cell Culture & Labeling cluster_analysis Sample Processing & Analysis Starter_Culture Starter Culture (¹²C-glucose) Pre_Culture Pre-culture (¹²C-glucose) Starter_Culture->Pre_Culture Labeling_Culture Labeling Culture (¹³C-glucose) Pre_Culture->Labeling_Culture Harvesting Cell Harvesting & Metabolism Quenching Labeling_Culture->Harvesting Extraction Acyl-CoA Extraction Harvesting->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Experimental workflow for tracing this compound formation.

References

Application Notes and Protocols for the Quantification of 3,4-Dihydroxydecanoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxydecanoyl-CoA is a derivative of coenzyme A. The precise roles of dihydroxy fatty acyl-CoAs in cellular metabolism and signaling are an emerging area of research. Accurate and sensitive quantification of these molecules in biological matrices is essential to understanding their physiological and pathological significance. This document provides a detailed protocol for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The methodologies described herein are based on established principles for the analysis of acyl-CoAs and can be adapted for various research applications.

Data Presentation: Quantitative Analysis

While specific quantitative data for this compound in various biological samples is not yet widely published, the following table provides a template for presenting such data once it is acquired. The expected concentration of novel acyl-CoAs is often low, necessitating sensitive analytical methods. For context, the table includes hypothetical data to illustrate the expected range and format.

Table 1: Hypothetical Quantitative Data for this compound

Biological SampleCell Line/Tissue TypeConditionConcentration (pmol/mg protein)Reference
Cultured CellsHuman Hepatocyte (HepG2)Basal0.5 ± 0.1(To be determined)
Human Breast Cancer (MCF-7)Stimulated1.2 ± 0.3(To be determined)
Animal TissueMouse LiverControl0.8 ± 0.2(To be determined)
Mouse BrainDisease Model2.5 ± 0.7(To be determined)

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Cultured Cells

This protocol is designed for the efficient extraction of acyl-CoAs from both adherent and suspension cell cultures, ensuring high recovery and stability of the target analyte.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Methanol (B129727) (LC-MS grade), pre-chilled to -80°C

  • Internal standard (e.g., ¹³C-labeled this compound or a structurally similar odd-chain dihydroxyacyl-CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL), pre-chilled

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

  • Lysis and Extraction:

    • Add 500 µL of pre-chilled (-80°C) methanol containing the internal standard to the cell pellet or plate.

    • Adherent Cells: Use a cell scraper to scrape the cells in the cold methanol.

    • Suspension Cells: Resuspend the cell pellet in the cold methanol containing the internal standard.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation:

    • Vortex the lysate vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to facilitate protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the protein pellet.

  • Drying and Reconstitution:

    • Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.

    • Reconstitute the dried extract in 50-100 µL of a suitable solvent for LC-MS analysis (e.g., 50% methanol in water with 0.1% formic acid).

LC-MS/MS Analysis

This section outlines a general LC-MS/MS method for the analysis of this compound. Method optimization and validation are crucial for accurate quantification.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • The precursor ion ([M+H]⁺) for this compound is predicted to be m/z 916.4.

    • A characteristic product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety (507.1 Da).

    • The following table outlines the suggested MRM transitions for quantification and confirmation.

Table 2: Predicted MRM Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
This compound916.4409.3(To be optimized)Quantifier
This compound916.4(To be determined)(To be optimized)Qualifier
Internal Standard(To be determined)(To be determined)(To be optimized)Quantifier

Note: The exact m/z values and collision energies should be determined empirically by infusing a synthesized standard of this compound.

Method Validation

A comprehensive validation of the analytical method should be performed to ensure its accuracy, precision, and robustness. Key validation parameters include:

  • Linearity: Establish a calibration curve with a series of known concentrations of the synthesized this compound standard. A linear range with a correlation coefficient (r²) > 0.99 is desirable.

  • Precision and Accuracy: Assess intra- and inter-day precision and accuracy by analyzing quality control samples at low, medium, and high concentrations. The relative standard deviation (RSD) for precision should be <15%, and accuracy should be within 85-115%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effect: Evaluate the influence of co-eluting substances from the biological matrix on the ionization of the analyte.

  • Stability: Assess the stability of this compound in the biological matrix under different storage conditions and during the extraction process.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound in biological samples.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Cultured Cells/Tissue) extraction Acyl-CoA Extraction (Methanol Precipitation) sample->extraction drying Evaporation to Dryness extraction->drying reconstitution Reconstitution drying->reconstitution lc_separation LC Separation (C18 Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Internal Standard Calibration) ms_detection->quantification reporting Data Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification.

Potential Metabolic Context

While the specific pathways involving this compound are yet to be fully elucidated, it is likely integrated within fatty acid metabolism. The following diagram depicts a simplified overview of fatty acid beta-oxidation, indicating a potential position for a dihydroxyacyl-CoA intermediate.

G FattyAcid Fatty Acid AcylCoA Fatty Acyl-CoA FattyAcid->AcylCoA Activation EnoylCoA Trans-Δ²-Enoyl-CoA AcylCoA->EnoylCoA Dehydrogenation DihydroxyacylCoA This compound (Hypothetical Intermediate) AcylCoA->DihydroxyacylCoA Alternative Pathway? (e.g., Hydroxylation) HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Hydration KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA Dehydrogenation AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA Thiolysis CitricAcidCycle Citric Acid Cycle AcetylCoA->CitricAcidCycle Entry DihydroxyacylCoA->HydroxyacylCoA Metabolic Conversion?

Caption: Potential role of this compound in fatty acid metabolism.

Application Notes and Protocols for the Purification of 3,4-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, hypothetical protocol for the synthesis and purification of 3,4-Dihydroxydecanoyl-CoA, a novel coenzyme A derivative. The methodologies described are based on established principles of chemo-enzymatic synthesis and chromatographic purification of acyl-CoAs. While direct experimental data for this specific molecule is not currently available, these protocols offer a robust starting point for its production and isolation.

Introduction

Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of secondary metabolites.[1][2] The study of these molecules is essential for understanding various physiological and pathological processes. This compound is a specialized acyl-CoA whose precise biological functions are a subject of ongoing research. Its purification is a necessary step for in-vitro enzymatic assays, as a standard for metabolomics studies, and for investigating its role in cellular signaling.[2]

This application note details a chemo-enzymatic approach for the synthesis of this compound, followed by a comprehensive purification protocol utilizing solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).

Chemo-Enzymatic Synthesis of this compound

A two-step chemo-enzymatic strategy is proposed for the synthesis of this compound. The first step involves the chemical synthesis of 3,4-dihydroxydecanoic acid, which is then enzymatically ligated to Coenzyme A.

Hypothetical Synthesis Pathway

A Dec-3-enoic acid B cis-Dihydroxylation (e.g., OsO4, NMO) A->B C 3,4-Dihydroxydecanoic acid B->C D Acyl-CoA Ligase (e.g., MatB) C->D E This compound D->E F Coenzyme A, ATP F->D

Caption: Chemo-enzymatic synthesis of this compound.

Experimental Protocol: Synthesis

Step 1: Chemical Synthesis of 3,4-Dihydroxydecanoic Acid

  • Starting Material : Dec-3-enoic acid.

  • Reaction : Perform a cis-dihydroxylation reaction. A well-established method is the use of a catalytic amount of osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant.

  • Procedure :

    • Dissolve dec-3-enoic acid in a suitable solvent system (e.g., acetone/water).

    • Add NMO to the solution.

    • Slowly add a catalytic amount of OsO₄.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).

    • Quench the reaction with sodium sulfite.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the resulting 3,4-dihydroxydecanoic acid by flash chromatography on silica (B1680970) gel.

Step 2: Enzymatic Ligation to Coenzyme A

  • Enzyme : A promiscuous acyl-CoA ligase, such as MatB, can be used.[3]

  • Reaction Buffer : Prepare a reaction buffer containing Tris-HCl (pH 7.5), MgCl₂, ATP, and dithiothreitol (B142953) (DTT).

  • Procedure :

    • In the reaction buffer, dissolve the purified 3,4-dihydroxydecanoic acid and a molar excess of Coenzyme A lithium salt.

    • Initiate the reaction by adding the acyl-CoA ligase.

    • Incubate the reaction at 37°C for 2-4 hours.

    • Monitor the formation of this compound by HPLC.

Purification of this compound

The purification protocol involves an initial solid-phase extraction to remove excess reactants and salts, followed by a final purification step using reversed-phase HPLC.

Purification Workflow

A Crude Reaction Mixture B Solid-Phase Extraction (SPE) (Oligonucleotide Purification Column or C18) A->B C Semi-Pure Fraction B->C D Reversed-Phase HPLC C->D F Fraction Collection and Lyophilization D->F E Purified this compound F->E

Caption: Purification workflow for this compound.

Experimental Protocols: Purification

Step 1: Solid-Phase Extraction (SPE)

  • SPE Cartridge : Use an oligonucleotide purification column or a C18 SPE cartridge.[4]

  • Procedure :

    • Acidify the crude reaction mixture to pH 4.5-5.0 with acetic acid.

    • Equilibrate the SPE cartridge with methanol, followed by an acidic buffer (e.g., 100 mM KH₂PO₄, pH 4.9).

    • Load the acidified reaction mixture onto the cartridge.

    • Wash the cartridge with the acidic buffer to remove unbound reactants.

    • Elute the this compound with a solution of 2-propanol or a high-concentration acetonitrile (B52724) solution.[4]

Step 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column : A C18 column is suitable for the separation of acyl-CoAs.

  • Mobile Phase :

    • Solvent A: 75 mM KH₂PO₄, pH 4.9.[4]

    • Solvent B: Acetonitrile with 600 mM glacial acetic acid.[4]

  • Procedure :

    • Concentrate the eluent from the SPE step under vacuum.

    • Inject the concentrated sample onto the equilibrated C18 column.

    • Elute with a linear gradient of Solvent B. A typical gradient might be 5-95% Solvent B over 30 minutes.

    • Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) ring of Coenzyme A.[4]

    • Collect the fractions corresponding to the this compound peak.

    • Lyophilize the collected fractions to obtain the purified product as a powder.

Quantitative Data (Hypothetical)

The following table summarizes the expected quantitative data for the synthesis and purification of this compound based on a starting reaction volume of 10 ml.

StepParameterExpected ValueMethod of Analysis
Enzymatic Synthesis Initial Substrate (3,4-dihydroxydecanoic acid)5 mgGravimetric
Coenzyme A15 mgGravimetric
Reaction Yield (crude)~60-70%HPLC (Peak Area)
SPE Purification Recovery70-80%HPLC (Peak Area)[4]
RP-HPLC Purification Final Yield2-3 mgGravimetric (post-lyophilization)
Purity>95%HPLC (Peak Area Integration)
Characterization MassExpected m/zLC-MS/MS[1]

Potential Metabolic Role and Signaling

While the specific pathways involving this compound are yet to be elucidated, it is plausible that it functions as an intermediate in modified fatty acid oxidation or biosynthesis pathways. Hydroxylated fatty acids and their CoA esters can have roles in cell signaling and as precursors for more complex lipids.

A Fatty Acid Pool B Hydroxylation A->B C This compound B->C D Beta-Oxidation Pathway C->D E Elongation / Desaturation C->E F Signaling Lipid Synthesis C->F G Acetyl-CoA D->G

Caption: Hypothetical metabolic fate of this compound.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the synthesis and purification of this compound. These methods are adaptable and can be optimized to achieve high-purity material for various research and development applications. The availability of purified this compound will be instrumental in elucidating its biological functions and its potential as a biomarker or therapeutic target.

References

Application Notes and Protocols for the Characterization of Novel Enzymes Utilizing 3,4-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxydecanoyl-CoA is a specialized coenzyme A derivative. While its precise biological roles and the enzymes that metabolize it are not extensively documented in publicly available literature, its structure suggests a potential role in fatty acid metabolism or the biosynthesis of complex lipids. These application notes provide a comprehensive framework and detailed protocols for the identification and characterization of novel enzymes that may utilize this compound as a substrate. The methodologies outlined below are adapted from established procedures for similar acyl-CoA substrates and are intended to serve as a foundational guide for researchers in this nascent area of study.

Hypothetical Signaling Pathway Involvement

The metabolism of this compound could be integrated into cellular metabolic pathways in several ways. For instance, a novel dehydrogenase could convert it to a keto-derivative, linking it to fatty acid beta-oxidation. Alternatively, it could be a precursor in a biosynthetic pathway leading to signaling molecules or complex lipids. A hypothetical pathway is depicted below.

Hypothetical Metabolic Pathway for this compound Hypothetical Metabolic Pathway cluster_0 Fatty Acid Metabolism Decanoyl-CoA Decanoyl-CoA 3-Hydroxydecanoyl-CoA 3-Hydroxydecanoyl-CoA Decanoyl-CoA->3-Hydroxydecanoyl-CoA Hydratase This compound This compound (Substrate of Interest) 3-Hydroxydecanoyl-CoA->this compound Novel Hydroxylase (Hypothetical) Keto-derivatives Keto-derivatives This compound->Keto-derivatives Novel Dehydrogenase (Hypothetical) Signaling Molecules Signaling Molecules This compound->Signaling Molecules Novel Synthase (Hypothetical) Complex Lipids Complex Lipids This compound->Complex Lipids Acyltransferase (Hypothetical) Downstream Metabolism Downstream Metabolism Keto-derivatives->Downstream Metabolism Various Enzymes

Caption: Hypothetical metabolic pathways for this compound.

Experimental Workflow for Novel Enzyme Characterization

The process of identifying and characterizing a novel enzyme for this compound would typically follow a systematic workflow, from initial screening to detailed kinetic analysis.

Experimental Workflow Workflow for Novel Enzyme Characterization Protein_Source Protein Source (e.g., cell lysate, tissue extract) Screening_Assay Screening Assay (e.g., spectrophotometric, fluorescent) Protein_Source->Screening_Assay Step 1 Enzyme_Purification Enzyme Purification (e.g., chromatography) Screening_Assay->Enzyme_Purification Step 2 Enzyme_Identification Enzyme Identification (e.g., mass spectrometry) Enzyme_Purification->Enzyme_Identification Step 3 Kinetic_Characterization Kinetic Characterization (e.g., determination of Km, Vmax) Enzyme_Identification->Kinetic_Characterization Step 4 Functional_Analysis Functional Analysis (e.g., in vivo studies, inhibitor screening) Kinetic_Characterization->Functional_Analysis Step 5

Caption: A typical experimental workflow for enzyme discovery.

Data Presentation

Table 1: Hypothetical Kinetic Parameters of a Novel this compound Dehydrogenase
SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
This compound 5010153.0 x 105
3-Hydroxydecanoyl-CoA20057.53.75 x 104
Decanoyl-CoA>1000<0.1--
3,4-Dihydroxyoctanoyl-CoA758121.6 x 105
Table 2: Optimal Reaction Conditions for the Novel Enzyme
ParameterOptimal Value
pH7.5
Temperature (°C)37
CofactorNAD+
Divalent CationMg2+ (1 mM)

Experimental Protocols

Protocol 1: Synthesis of this compound

The synthesis of this compound is a prerequisite for any enzymatic study. While not commercially available in large quantities, it can be synthesized chemo-enzymatically.

Materials:

  • 3,4-dihydroxydecanoic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP

  • MgCl2

  • HEPES buffer (pH 7.5)

Procedure:

  • Prepare a reaction mixture containing 1 mM 3,4-dihydroxydecanoic acid, 1.5 mM CoA, 5 mM ATP, and 10 mM MgCl2 in 100 mM HEPES buffer (pH 7.5).

  • Add a purified acyl-CoA synthetase to a final concentration of 1-2 µM.

  • Incubate the reaction mixture at 30°C for 2-4 hours.

  • Monitor the formation of this compound by HPLC-MS.

  • Purify the product using solid-phase extraction or preparative HPLC.

  • Determine the concentration of the purified product spectrophotometrically by measuring the absorbance of the thioester bond at 260 nm.

Protocol 2: Spectrophotometric Assay for a Novel this compound Dehydrogenase

This protocol describes a continuous spectrophotometric assay to measure the activity of a putative NAD+-dependent this compound dehydrogenase. The assay monitors the production of NADH, which absorbs light at 340 nm.

Materials:

  • Purified novel enzyme

  • This compound (substrate)

  • NAD+ (cofactor)

  • Tris-HCl buffer (pH 7.5)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing 100 mM Tris-HCl buffer (pH 7.5), 1 mM NAD+, and the enzyme solution.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.

  • Initiate the reaction by adding this compound to a final concentration of 50 µM.

  • Immediately monitor the increase in absorbance at 340 nm for 3-5 minutes.

  • Calculate the initial reaction velocity using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • To determine kinetic parameters (Km and Vmax), vary the concentration of this compound while keeping the NAD+ concentration saturating.

Protocol 3: Enzyme Purification by Affinity Chromatography

This protocol outlines a general strategy for purifying a novel enzyme with affinity for this compound, assuming the enzyme has a polyhistidine tag.

Materials:

  • Cell lysate containing the His-tagged novel enzyme

  • Ni-NTA affinity chromatography column

  • Binding buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0)

  • Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0)

  • Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0)

  • SDS-PAGE analysis reagents

Procedure:

  • Equilibrate the Ni-NTA column with 5-10 column volumes of binding buffer.

  • Load the clarified cell lysate onto the column.

  • Wash the column with 10-20 column volumes of wash buffer to remove unbound proteins.

  • Elute the bound protein with a gradient or step-wise increase of elution buffer.

  • Collect fractions and analyze them for the presence of the purified enzyme by SDS-PAGE.

  • Pool the fractions containing the pure enzyme and dialyze against a storage buffer.

Conclusion

The study of this compound and its associated enzymes represents a promising frontier in lipid metabolism research. The protocols and frameworks provided here offer a robust starting point for researchers aiming to explore this uncharted territory. Successful characterization of novel enzymes acting on this substrate could unveil new metabolic pathways and provide novel targets for drug development, particularly in the context of metabolic diseases.

Application Notes and Protocols for 3,4-Dihydroxydecanoyl-CoA in Biopolymer Synthesis Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The monomer 3,4-Dihydroxydecanoyl-CoA is not a commonly reported substrate in the existing literature for polyhydroxyalkanoate (PHA) biosynthesis. The following application notes and protocols are presented as a theoretical framework based on established principles of biopolymer synthesis and the enzymatic machinery known to incorporate similar medium-chain-length hydroxyacyl-CoA monomers. The experimental designs are hypothetical and would require empirical validation.

Introduction

Polyhydroxyalkanoates (PHAs) are a family of biodegradable and biocompatible polyesters synthesized by various microorganisms.[1][2] The functional properties of these biopolymers are dictated by the chemical structure of their constituent monomers. While the most common PHAs are composed of 3-hydroxyacyl-CoA monomers, the incorporation of monomers with additional functional groups, such as a second hydroxyl group, could lead to novel biopolymers with enhanced hydrophilicity, altered thermal properties, and new possibilities for post-polymerization modification. This document outlines a potential approach for the biosynthesis of a novel PHA incorporating this compound.

The proposed strategy involves the enzymatic conversion of a fatty acid precursor to this compound and its subsequent polymerization by a PHA synthase with broad substrate specificity.

Proposed Biosynthetic Pathway

The synthesis of this compound is hypothesized to occur via a multi-step enzymatic pathway, likely engineered into a suitable host organism such as Escherichia coli or Pseudomonas putida. A potential pathway could involve the dihydroxylation of a decanoyl-CoA precursor.

Biosynthetic Pathway of this compound Polymer Decanoate (B1226879) Decanoate (External Substrate) Decanoyl_CoA Decanoyl-CoA Decanoate->Decanoyl_CoA FadD (Acyl-CoA Synthetase) Dihydroxy_Decanoyl_CoA This compound Decanoyl_CoA->Dihydroxy_Decanoyl_CoA Putative Di-hydroxylase (Engineered) PHA Poly(3,4-Dihydroxydecanoate) Dihydroxy_Decanoyl_CoA->PHA PhaC (Broad-specificity PHA Synthase)

Caption: Proposed biosynthetic pathway for Poly(3,4-Dihydroxydecanoate).

Data Presentation: Hypothetical Polymer Properties

The successful incorporation of this compound would result in a novel biopolymer. The following table summarizes the expected quantitative data for the characterization of this polymer, based on typical values for medium-chain-length PHAs produced in recombinant systems.

PropertyExpected ValueAnalytical Method
Polymer Yield (mg/L)50 - 200Gravimetric analysis
Polymer Content (% of CDW)10 - 40%Gas Chromatography (GC)
Monomer Composition>95% 3,4-dihydroxydecanoateGC-Mass Spectrometry (GC-MS)
Number Average Molecular Weight (Mn) (kDa)50 - 150Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5GPC
Glass Transition Temp. (Tg) (°C)-20 to 10Differential Scanning Calorimetry (DSC)
Melting Temperature (Tm) (°C)80 - 120DSC

Experimental Protocols

The following are detailed protocols for the key experiments in the proposed synthesis and characterization of a biopolymer from this compound.

Protocol 1: Engineering of a Host Strain for this compound Polymer Synthesis
  • Host Strain Selection: E. coli LS5218 (fadR⁻, atoC(Con)) is a suitable host due to its attenuated β-oxidation pathway, which can increase the intracellular pool of acyl-CoA precursors.

  • Gene Selection and Synthesis:

    • PHA Synthase: Select a PHA synthase with broad substrate specificity, such as PhaC1 from Pseudomonas aeruginosa or an engineered variant.[3][4] The gene sequence should be codon-optimized for E. coli.

    • Putative Di-hydroxylase: A bacterial cytochrome P450 monooxygenase or a similar enzyme capable of dihydroxylating fatty acids would be a candidate. The gene should also be codon-optimized.

  • Plasmid Construction:

    • Clone the synthesized PHA synthase and di-hydroxylase genes into a suitable expression vector (e.g., pETDuet-1) under the control of an inducible promoter (e.g., T7).

    • Incorporate an antibiotic resistance gene for selection.

  • Transformation: Transform the engineered plasmid into the chosen E. coli host strain using standard heat shock or electroporation methods.

  • Verification: Confirm successful transformation by plasmid sequencing and test expressions of the target proteins via SDS-PAGE and Western blotting.

Protocol 2: Biopolymer Production and Extraction
  • Pre-culture Preparation: Inoculate a single colony of the recombinant E. coli into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

  • Main Culture: Inoculate 1 L of Terrific Broth (TB) medium with the overnight pre-culture to an initial OD₆₀₀ of 0.05.

  • Induction and Substrate Feeding:

    • Grow the culture at 30°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

    • Simultaneously, add decanoate as the carbon source to a final concentration of 10 mM.

  • Fermentation: Continue the cultivation for 48-72 hours at 30°C.

  • Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Polymer Extraction:

    • Wash the cell pellet with distilled water and lyophilize.

    • Extract the polymer from the dried cell mass with hot chloroform (B151607) for 24 hours in a Soxhlet apparatus.

    • Precipitate the polymer by adding the chloroform extract to 10 volumes of cold methanol (B129727) with vigorous stirring.

    • Collect the precipitated polymer by filtration and dry it under a vacuum.

Protocol 3: Biopolymer Characterization
  • Monomer Composition Analysis (GC-MS):

    • Methanolysis: Solubilize 5-10 mg of the purified polymer in 2 mL of chloroform and 2 mL of a methanol/sulfuric acid mixture (85:15 v/v).

    • Incubate at 100°C for 4 hours to convert the monomers to their methyl ester derivatives.

    • After cooling, add 1 mL of water and vortex thoroughly.

    • Analyze the organic phase by GC-MS to identify and quantify the methyl esters of the constituent monomers.

  • Molecular Weight Determination (GPC):

    • Dissolve the polymer in chloroform at a concentration of 1 mg/mL.

    • Filter the solution through a 0.22 µm PTFE filter.

    • Analyze the sample using a GPC system equipped with a refractive index (RI) detector and polystyrene standards for calibration.

  • Thermal Properties Analysis (DSC):

    • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

    • Heat the sample from -50°C to 200°C at a rate of 10°C/min under a nitrogen atmosphere to determine the glass transition temperature (Tg) and melting temperature (Tm).

Experimental Workflow Visualization

The overall experimental workflow, from strain engineering to polymer characterization, is depicted in the following diagram.

Experimental Workflow cluster_cloning Strain Engineering cluster_production Biopolymer Production cluster_characterization Polymer Characterization Gene_Selection Gene Selection (PhaC, Di-hydroxylase) Plasmid_Construction Plasmid Construction Gene_Selection->Plasmid_Construction Transformation Transformation into E. coli Plasmid_Construction->Transformation Cultivation Cultivation and Induction Transformation->Cultivation Harvesting Cell Harvesting Cultivation->Harvesting Extraction Polymer Extraction Harvesting->Extraction GC_MS GC-MS (Monomer Composition) Extraction->GC_MS GPC GPC (Molecular Weight) Extraction->GPC DSC DSC (Thermal Properties) Extraction->DSC

Caption: Experimental workflow for the synthesis and characterization of the biopolymer.

References

Troubleshooting & Optimization

Troubleshooting the chemical synthesis of 3,4-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the chemical synthesis of 3,4-Dihydroxydecanoyl-CoA. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Stage 1: Synthesis of 3,4-Dihydroxydecanoic Acid

Question: My synthesis of 3,4-dihydroxydecanoic acid from decenoic acid results in a low yield and a mixture of products. What could be the cause?

Answer: Low yields and product mixtures in the dihydroxylation of decenoic acid can stem from several factors. Ensure that the reaction conditions for dihydroxylation are optimal. For instance, if using an osmium tetroxide-catalyzed reaction, the stoichiometry of the co-oxidant (e.g., N-methylmorpholine N-oxide) is critical. An excess or deficit can lead to side reactions. Additionally, the pH of the reaction mixture should be carefully controlled, as acidic or strongly basic conditions can promote unwanted rearrangements or side reactions. Inadequate purification, such as incomplete removal of the catalyst or byproducts, can also contribute to the appearance of a product mixture. Consider using a different purification method, such as column chromatography with a silica (B1680970) gel matrix, to isolate the desired diol.

Stage 2: Protection of the Diol Group

Question: I am observing incomplete protection of the 3,4-diol, or the protecting group is being removed during subsequent steps. How can I resolve this?

Answer: Incomplete protection of the vicinal diol can occur if the reaction conditions are not anhydrous or if the incorrect protecting group is chosen. Acetonide protection using 2,2-dimethoxypropane (B42991) under anhydrous acidic conditions is a common and effective method for protecting 1,2-diols. Ensure all glassware is oven-dried and reagents are anhydrous. If the protecting group is labile in subsequent steps, consider a more robust protecting group. However, for most standard coupling procedures, an acetonide should be sufficiently stable. If you are using particularly harsh conditions in the following steps, you may need to re-evaluate your overall synthetic strategy.

Stage 3: Activation of the Carboxylic Acid

Question: The activation of the protected 3,4-dihydroxydecanoic acid is inefficient, leading to low yields in the final coupling step. What are the likely causes?

Answer: Inefficient activation of the carboxylic acid can be a significant bottleneck. The choice of activating agent is crucial. For the synthesis of CoA esters, common methods include conversion to an N-hydroxysuccinimide (NHS) ester or a mixed anhydride (B1165640).

  • For NHS ester formation: Ensure that the coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are fresh and handled under inert atmosphere to prevent degradation by moisture. The reaction should be carried out in an appropriate anhydrous solvent, like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

  • For mixed anhydride formation: The reaction with a chloroformate, such as isobutyl chloroformate, must be performed at low temperatures (typically -15 to 0 °C) to prevent disproportionation of the anhydride. The tertiary amine base used, like triethylamine, should be pure and dry.

In both cases, incomplete reaction could be due to steric hindrance from the protected diol. Allowing for longer reaction times or slightly elevated temperatures (while monitoring for side reactions) may improve conversion.

Stage 4: Coupling with Coenzyme A

Question: The final coupling reaction between the activated acid and Coenzyme A gives a very low yield of this compound. What are the common pitfalls?

Answer: The low yield in the coupling step is a frequent issue, often related to the properties of Coenzyme A (CoA). CoA has poor solubility in many organic solvents. To address this, the reaction is typically performed in a biphasic system or in a solvent mixture that can dissolve both reactants to some extent, such as a THF/water or DMF/water mixture. The pH of the aqueous phase is critical and should be maintained in the range of 7.5-8.5 to ensure the thiol group of CoA is deprotonated and thus nucleophilic, without promoting hydrolysis of the activated ester.

Another critical factor is the stability of the activated acid. NHS esters and mixed anhydrides can hydrolyze in the presence of water, so the addition of the CoA solution should be done promptly after the activation step. Furthermore, CoA itself can be unstable, particularly at non-neutral pH and elevated temperatures. It is advisable to use fresh, high-quality CoA and to keep the reaction temperature as low as feasible.

Stage 5: Deprotection of the Diol

Question: The deprotection of the diol is either incomplete or leads to the degradation of the final product. How can I optimize this step?

Answer: If you have used an acetonide protecting group, deprotection is typically achieved under mild acidic conditions. A common method is treatment with a solution of acetic acid in water. The reaction progress should be monitored carefully by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to avoid prolonged exposure to acidic conditions, which could lead to hydrolysis of the thioester bond. If you observe product degradation, consider using a milder acid or a shorter reaction time. Incomplete deprotection may indicate that the acid concentration is too low or the reaction time is too short.

Stage 6: Purification of this compound

Question: I am having difficulty purifying the final product. What are the recommended methods?

Answer: The purification of acyl-CoA esters can be challenging due to their amphipathic nature. High-performance liquid chromatography (HPLC) is the most effective method for obtaining high-purity this compound. A reversed-phase column (e.g., C18) is typically used with a gradient of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or triethylammonium (B8662869) bicarbonate) and an organic solvent (like acetonitrile (B52724) or methanol). The buffer is important for maintaining the pH and improving the peak shape.

Solid-phase extraction (SPE) can be used for a preliminary cleanup to remove unreacted starting materials and salts before HPLC. It is crucial to handle the purified product with care, as long-chain acyl-CoAs can be susceptible to hydrolysis and oxidation. Store the purified product at low temperatures (-20 °C or -80 °C) under an inert atmosphere.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis?

A1: A common and practical starting material is a C10 fatty acid with a double bond at the 3,4-position, such as 3-decenoic acid. This allows for the introduction of the vicinal diol through a dihydroxylation reaction.

Q2: How should I handle and store Coenzyme A?

A2: Coenzyme A is a sensitive reagent. It is best to purchase high-purity CoA and store it at -20 °C or below. When weighing, allow the container to warm to room temperature before opening to prevent condensation of moisture. Prepare aqueous solutions of CoA immediately before use.

Q3: What are the expected yields for this type of synthesis?

A3: The overall yield for a multi-step synthesis of a complex molecule like this compound can vary significantly. Individual step yields of 70-90% are considered good. The coupling step with CoA is often the lowest yielding step, sometimes in the range of 30-60%.

Q4: How can I monitor the progress of the reactions?

A4: For the organic synthesis steps (dihydroxylation, protection, and activation), thin-layer chromatography (TLC) is a convenient method. For the coupling and deprotection steps involving the polar CoA moiety, liquid chromatography-mass spectrometry (LC-MS) is the preferred analytical technique to monitor the reaction progress and confirm the identity of the product.

Q5: What are the key stability concerns for the final product?

A5: this compound is susceptible to hydrolysis of the thioester bond, especially at non-neutral pH. It can also be subject to oxidation. It is recommended to store the final product as a lyophilized powder or in a buffered aqueous solution at -80 °C. Avoid repeated freeze-thaw cycles.

Data Presentation

Parameter Typical Range Notes
Reaction Time (Activation) 1-4 hoursMonitor by TLC for complete consumption of starting material.
Reaction Time (Coupling) 2-12 hoursMonitor by LC-MS. Longer times may lead to hydrolysis.
Temperature (Activation) -15 to 25 °CDependent on the activation method.
Temperature (Coupling) 4 to 25 °CLower temperatures can improve stability.
pH (Coupling) 7.5 - 8.5Critical for CoA nucleophilicity and stability.
Typical Yield (Overall) 10-30%Highly dependent on the efficiency of each step.

Experimental Protocols

Proposed Synthesis of this compound

This is a proposed synthetic route and may require optimization.

  • Dihydroxylation of 3-Decenoic Acid: To a solution of 3-decenoic acid in a suitable solvent system (e.g., t-butanol/water), add a catalytic amount of osmium tetroxide and a stoichiometric amount of a co-oxidant like N-methylmorpholine N-oxide. Stir at room temperature until the reaction is complete (monitor by TLC). Quench the reaction with sodium sulfite, and extract the product with an organic solvent. Purify by column chromatography to yield 3,4-dihydroxydecanoic acid.

  • Acetonide Protection: Dissolve the 3,4-dihydroxydecanoic acid in anhydrous acetone (B3395972) and add 2,2-dimethoxypropane and a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid). Stir at room temperature until protection is complete (monitor by TLC). Neutralize the acid, remove the solvent under reduced pressure, and purify the resulting protected acid.

  • Activation and Coupling to CoA:

    • Activation (NHS Ester): Dissolve the protected acid in anhydrous DMF. Add N-hydroxysuccinimide and EDC, and stir at room temperature for 2-4 hours.

    • Coupling: In a separate flask, dissolve Coenzyme A trilithium salt in a buffered aqueous solution (e.g., sodium bicarbonate, pH ~8). Add the activated NHS ester solution dropwise to the CoA solution with vigorous stirring. Maintain the pH of the reaction mixture between 7.5 and 8.5. Stir at room temperature for 2-4 hours.

  • Deprotection: Acidify the reaction mixture to pH ~4-5 with dilute acid (e.g., acetic acid) to cleave the acetonide protecting group. Stir at room temperature and monitor the deprotection by LC-MS.

  • Purification: Purify the crude this compound by preparative reversed-phase HPLC using a C18 column and a water/acetonitrile gradient containing a volatile buffer (e.g., 50 mM ammonium acetate). Lyophilize the collected fractions to obtain the pure product.

Visualizations

G cluster_0 Synthesis of this compound A 3-Decenoic Acid B Dihydroxylation (e.g., OsO4, NMO) A->B C 3,4-Dihydroxydecanoic Acid B->C D Acetonide Protection (2,2-DMP, H+) C->D E Protected Diol-Acid D->E F Activation (NHS, EDC) E->F G Activated Ester F->G I Coupling G->I H Coenzyme A H->I J Protected this compound I->J K Deprotection (Mild Acid) J->K L Crude Product K->L M Purification (RP-HPLC) L->M N Pure this compound M->N

Caption: Proposed workflow for the chemical synthesis of this compound.

G cluster_1 Troubleshooting Logic cluster_coupling Coupling with CoA cluster_purification Purification Start Low Yield or Impure Product Step Identify Synthesis Stage Start->Step Coupling_Issue Low Coupling Yield Step->Coupling_Issue e.g. Purification_Issue Poor Purification Step->Purification_Issue e.g. Solubility CoA Solubility Issue? Coupling_Issue->Solubility pH_Control Incorrect pH? Coupling_Issue->pH_Control Activated_Ester_Stability Activated Ester Hydrolysis? Coupling_Issue->Activated_Ester_Stability Solubility_Solution Use co-solvent (THF/Water) Improve mixing Solubility->Solubility_Solution pH_Solution Maintain pH 7.5-8.5 Use buffer pH_Control->pH_Solution Stability_Solution Use freshly prepared activated ester Keep temperature low Activated_Ester_Stability->Stability_Solution Method Suboptimal Method? Purification_Issue->Method Degradation Product Degradation? Purification_Issue->Degradation Method_Solution Use RP-HPLC with C18 column Optimize gradient and buffer Method->Method_Solution Degradation_Solution Work at low temperatures Use buffered solutions Degradation->Degradation_Solution

Caption: Troubleshooting logic for common issues in the synthesis of this compound.

Technical Support Center: Optimizing Enzymatic Assays for 3,4-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize enzymatic assays involving 3,4-Dihydroxydecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme is expected to act on this compound?

A1: Based on its structure, this compound is likely a substrate for a member of the 3-hydroxyacyl-CoA dehydratase (HACD) or a related hydratase/dehydrogenase family of enzymes. In mammals, there are four known HACD enzymes (HACD1-4) involved in the elongation of very long-chain fatty acids.[1] The specific enzyme would need to be identified based on the biological context of your research.

Q2: What are the common methods for assaying enzymes that metabolize acyl-CoA derivatives?

A2: Common methods include spectrophotometric and fluorometric assays. Spectrophotometric assays often monitor the change in absorbance of NAD+ or NADH at 340 nm. Fluorometric assays can offer higher sensitivity. The choice of method depends on the specific reaction, the available instrumentation, and the required sensitivity.

Q3: My enzyme activity is very low or non-existent. What are the possible causes?

A3: Low or absent enzyme activity can stem from several factors:

  • Improper Enzyme Storage: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles.

  • Incorrect Buffer Conditions: The pH, ionic strength, and presence of necessary cofactors in the assay buffer are critical.

  • Substrate Quality: Verify the purity and concentration of your this compound substrate.

  • Inactive Enzyme: The enzyme itself may be inactive. It is advisable to test the enzyme with a known positive control substrate if available.

Q4: I am observing high background noise in my assay. How can I reduce it?

A4: High background can be caused by the instability of the substrate or a reaction of the detection reagent with components in the assay buffer. To troubleshoot this:

  • Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation.

  • Run a control without the substrate to check for any interfering reactions in your buffer components.

  • Ensure all reagents are properly dissolved and free of precipitates.

Q5: The reaction rate is not linear. What could be the issue?

A5: Non-linear kinetics can be due to:

  • Substrate Depletion: If the reaction proceeds too quickly, the substrate concentration may decrease significantly, leading to a drop in the reaction rate. Try using a lower enzyme concentration.

  • Enzyme Instability: The enzyme may be losing activity over the course of the assay.

  • Product Inhibition: The product of the reaction may be inhibiting the enzyme.

  • Instrumental Issues: Ensure that your detection instrument is not saturated by a strong signal.

Troubleshooting Guides

Problem: Inconsistent Results Between Replicates
Possible Cause Solution
Pipetting ErrorsUse calibrated pipettes and proper pipetting techniques. Prepare a master mix for the reaction components to minimize variability.
Temperature FluctuationsEnsure all reagents and the reaction plate are equilibrated to the assay temperature. Use a temperature-controlled plate reader.
Well-to-Well Variation in PlateBe mindful of edge effects in microplates. Avoid using the outer wells or fill them with a blank solution.
Incomplete MixingMix the reaction components thoroughly but gently to avoid denaturing the enzyme.
Problem: Standard Curve is Not Linear
Possible Cause Solution
Incorrect Standard DilutionsPrepare fresh serial dilutions of your standard for each experiment. Verify the concentration of the stock solution.
Saturation of DetectorIf the signal is too high, reduce the concentration of the standards or adjust the gain settings on your instrument.
Reagent InstabilityPrepare fresh reagents and standards for each assay.

Experimental Protocols

Generalized Protocol for a this compound Dehydratase Assay

This is a template protocol and should be optimized for your specific enzyme and experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4. The optimal pH should be determined experimentally.

  • Enzyme Solution: Prepare a stock solution of the purified or partially purified enzyme in a suitable buffer (e.g., assay buffer with a stabilizing agent like glycerol). The final concentration will need to be optimized.

  • Substrate Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or a mild buffer). The final concentration in the assay should be varied to determine the Michaelis constant (Km).

  • Cofactor Solution (if required): e.g., NAD+ or NADH stock solution.

2. Assay Procedure (96-well plate format):

  • Add the assay buffer to each well.

  • Add the substrate solution to each well.

  • Add the cofactor solution (if required) to each well.

  • To initiate the reaction, add the enzyme solution to each well. The final volume should be consistent across all wells.

  • Immediately place the plate in a microplate reader pre-set to the optimal temperature.

  • Monitor the change in absorbance (e.g., at 340 nm for NADH production/consumption) or fluorescence at regular intervals.

3. Controls:

  • No-Enzyme Control: Contains all reaction components except the enzyme to measure the rate of non-enzymatic substrate degradation.

  • No-Substrate Control: Contains all reaction components except the substrate to check for any background reaction.

Data Presentation

Table 1: Example of Optimal Reaction Conditions (To be determined experimentally)
ParameterOptimal ValueRange Tested
pH7.56.0 - 9.0
Temperature (°C)3725 - 45
Substrate Concentration (µM)505 - 200
Enzyme Concentration (ng/µL)101 - 50
NAD+ Concentration (mM)10.1 - 2
Table 2: Example of Kinetic Parameters (To be determined experimentally)
SubstrateKm (µM)Vmax (µmol/min/mg)
This compound451.2
Control SubstrateValueValue

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation (Buffer, Enzyme, Substrate) Plate_Setup 96-Well Plate Setup Reagent_Prep->Plate_Setup Reaction_Start Initiate Reaction (Add Enzyme) Plate_Setup->Reaction_Start Incubation Incubation at Optimal Temperature Reaction_Start->Incubation Data_Acquisition Kinetic Reading (Spectrophotometer) Incubation->Data_Acquisition Data_Processing Data Processing (Subtract Blanks) Data_Acquisition->Data_Processing Kinetic_Analysis Kinetic Analysis (Calculate Vmax, Km) Data_Processing->Kinetic_Analysis

Caption: A generalized workflow for an enzymatic assay.

Fatty_Acid_Beta_Oxidation Fatty_Acyl_CoA Fatty Acyl-CoA ACAD Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->ACAD Enoyl_CoA trans-Δ2-Enoyl-CoA ECH Enoyl-CoA Hydratase Enoyl_CoA->ECH Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA HADH 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->HADH Ketoacyl_CoA 3-Ketoacyl-CoA KAT β-Ketoacyl-CoA Thiolase Ketoacyl_CoA->KAT Acetyl_CoA Acetyl-CoA Shorter_Acyl_CoA Fatty Acyl-CoA (n-2) ACAD->Enoyl_CoA ECH->Hydroxyacyl_CoA Dihydroxy_Intermediate This compound (Hypothetical Intermediate) ECH->Dihydroxy_Intermediate HADH->Ketoacyl_CoA KAT->Acetyl_CoA KAT->Shorter_Acyl_CoA Dihydroxy_Intermediate->HADH

Caption: Simplified fatty acid beta-oxidation pathway.

References

Overcoming challenges in the purification of 3,4-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3,4-Dihydroxydecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges include the inherent instability of the thioester bond, potential for oxidation of the hydroxyl groups, and co-purification of structurally similar lipids and acyl-CoA species. Its amphipathic nature can also lead to aggregation or interaction with various surfaces, complicating chromatographic separation.

Q2: How can I minimize the degradation of this compound during purification?

A2: To minimize degradation, it is crucial to work at low temperatures (0-4°C) and maintain a slightly acidic pH (around 6.0-6.5). The use of fresh, deoxygenated buffers containing antioxidants such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can also protect the molecule from oxidation and the thioester bond from hydrolysis.

Q3: What is the recommended method for storing purified this compound?

A3: For short-term storage (days), keep the purified compound in a buffered solution at pH 6.0-6.5 at -20°C. For long-term storage (months), it is best to lyophilize the purified product and store it as a powder at -80°C under an inert atmosphere (e.g., argon or nitrogen).

Q4: Which analytical techniques are most suitable for assessing the purity of this compound?

A4: High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC coupled with a UV detector (monitoring at 260 nm for the adenine (B156593) ring of CoA) and a mass spectrometer (MS), is the most effective method.[1] LC-MS/MS can provide information on both purity and structural integrity. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Degradation during purification.- Incomplete elution from the chromatography column.- Inefficient synthesis or enzymatic conversion.- Work quickly at low temperatures and maintain a slightly acidic pH.- Optimize the elution gradient and consider using a different stationary phase.- Verify the efficiency of the initial synthesis or conversion step.
Co-purification of Contaminants - Similar retention times of impurities on the chromatography column.- Presence of unreacted starting materials (e.g., Coenzyme A, 3,4-dihydroxydecanoic acid).- Use a shallower elution gradient in your HPLC protocol.- Employ orthogonal purification methods, such as combining ion-exchange chromatography with reversed-phase chromatography.- Ensure the initial reaction has gone to completion.
Broad or Tailing Peaks in HPLC - On-column degradation.- Interaction with active sites on the column.- Suboptimal mobile phase composition.- Add antioxidants to the mobile phase.- Use a high-quality, end-capped HPLC column.- Adjust the pH or ionic strength of the mobile phase.
Irreproducible Results - Inconsistent buffer preparation.- Degradation of the sample over time.- Variation in chromatography column performance.- Prepare fresh buffers for each purification run.- Analyze samples as quickly as possible after preparation.- Use a column from the same batch and regularly check its performance with a standard.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3,4-Dihydroxydecanoic Acid

This protocol describes a common method for the chemical synthesis of acyl-CoAs.

  • Activation of 3,4-Dihydroxydecanoic Acid:

    • Dissolve 10 mg of 3,4-dihydroxydecanoic acid in 1 ml of anhydrous tetrahydrofuran (B95107) (THF).

    • Add 1.1 equivalents of N,N'-carbonyldiimidazole (CDI) and stir the reaction mixture under an argon atmosphere at room temperature for 1 hour.

  • Thioester Formation:

    • In a separate vial, dissolve 1.2 equivalents of Coenzyme A (lithium salt) in 1 ml of deoxygenated 100 mM sodium bicarbonate buffer, pH 8.0.

    • Add the Coenzyme A solution to the activated fatty acid mixture dropwise while stirring.

    • Allow the reaction to proceed for 4 hours at room temperature.

  • Quenching the Reaction:

    • Acidify the reaction mixture to pH 6.0 with 0.1 M HCl to stabilize the product.

Protocol 2: Purification by Reversed-Phase HPLC
  • Sample Preparation:

    • Filter the reaction mixture through a 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 5% B, increase to 50% B over 30 minutes.

    • Flow Rate: 1 ml/min.

    • Detection: UV at 260 nm.

  • Fraction Collection:

    • Collect fractions corresponding to the major peak eluting.

  • Post-Purification:

    • Immediately cool the collected fractions on ice.

    • Pool the pure fractions and lyophilize for long-term storage.

Quantitative Data Summary

The following table provides expected recovery and purity levels at different stages of the purification process. These values are estimates and may vary depending on the specific experimental conditions.

Purification Step Expected Purity (%) Expected Recovery (%)
Crude Reaction Mixture 10 - 30100
Solid-Phase Extraction (SPE) 50 - 7080 - 90
Reversed-Phase HPLC > 9560 - 75
Overall > 9548 - 68

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start 3,4-Dihydroxydecanoic Acid + CoA reaction Chemical Synthesis (e.g., CDI activation) start->reaction crude Crude this compound reaction->crude spe Solid-Phase Extraction (SPE) crude->spe hplc Reversed-Phase HPLC spe->hplc lyophilization Lyophilization hplc->lyophilization analysis Purity & Identity Confirmation (LC-MS, NMR) hplc->analysis final_product Pure this compound lyophilization->final_product

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Troubleshooting Steps

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Problem Low Yield or Purity degradation Degradation problem:p->degradation impurities Co-eluting Impurities problem:p->impurities conditions Suboptimal Conditions problem:p->conditions temp_ph Adjust Temp & pH degradation->temp_ph buffers Fresh/Deoxygenated Buffers degradation->buffers gradient Optimize HPLC Gradient impurities->gradient orthogonal Use Orthogonal Methods impurities->orthogonal conditions->temp_ph conditions->gradient

Caption: Troubleshooting logic for low yield or purity issues.

References

Stability issues and degradation of 3,4-Dihydroxydecanoyl-CoA in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and degradation of 3,4-Dihydroxydecanoyl-CoA in solution. The information is compiled for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in my experiments?

The stability of this compound can be influenced by several factors, primarily pH, temperature, and the presence of contaminating enzymes. Like other acyl-CoA esters, it is susceptible to both chemical and enzymatic degradation. The thioester bond is prone to hydrolysis, especially at alkaline pH. Elevated temperatures can accelerate this process. Additionally, contaminating enzymes such as thioesterases, often present in biological samples or impure enzyme preparations, can rapidly degrade the molecule.

Q2: I am observing a rapid loss of my this compound in solution. What could be the cause?

Rapid loss of the compound is likely due to either chemical instability under your experimental conditions or enzymatic degradation.

  • Chemical Instability: Check the pH of your buffer. Thioesters are generally most stable in slightly acidic conditions (pH 4-6). If your buffer is neutral or alkaline, you can expect faster hydrolysis of the thioester bond.

  • Enzymatic Degradation: If you are using biological samples (e.g., cell lysates, tissue homogenates) or partially purified enzymes, there is a high probability of contamination with thioesterases. These enzymes will efficiently hydrolyze the thioester bond of this compound.

Q3: What are the recommended storage conditions for this compound solutions?

For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. If you need to store it in solution, prepare small aliquots in a slightly acidic buffer (e.g., pH 5) and store them at -80°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation. For short-term use, solutions can be kept on ice for a few hours.

Q4: I see an unexpected peak in my HPLC analysis of a this compound sample. What could it be?

An unexpected peak could be a degradation product. The most common degradation products would be Coenzyme A (CoA) and 3,4-dihydroxydecanoic acid, resulting from the hydrolysis of the thioester bond. Other possibilities include oxidized forms of the molecule if the solution was not properly handled to exclude oxygen.

Troubleshooting Guides

Issue 1: Inconsistent results in enzyme kinetic assays.
Possible Cause Troubleshooting Step
Degradation of this compound during the assay.1. Prepare fresh solutions of this compound for each experiment. 2. Run a control experiment without the enzyme to quantify the rate of non-enzymatic degradation under your assay conditions. 3. If non-enzymatic degradation is significant, consider lowering the pH of the assay buffer (if compatible with your enzyme).
Contamination of the enzyme preparation with thioesterases.1. Use a highly purified enzyme preparation. 2. Include a thioesterase inhibitor in your assay buffer (e.g., 5,5'-dithiobis(2-nitrobenzoic acid) - DTNB, though compatibility with your enzyme of interest must be verified).
Issue 2: Loss of compound during sample preparation or purification.
Possible Cause Troubleshooting Step
Exposure to high temperatures.Keep the sample on ice at all times. Perform all purification steps at 4°C if possible.
Exposure to adverse pH.Ensure all buffers used during extraction and purification are in the optimal pH range for thioester stability (pH 4-6).
Adsorption to surfaces.Use low-adhesion microcentrifuge tubes and pipette tips.

Quantitative Data Summary

The following table summarizes factors influencing the stability of acyl-CoA thioesters, which can be extrapolated to this compound.

Factor Condition Effect on Stability Recommendation
pH Acidic (pH 4-6)Higher stabilityUse buffers in this pH range for storage and experiments where possible.
Neutral (pH 7)Moderate stabilityBe aware of potential for slow hydrolysis.
Alkaline (pH > 8)Lower stability (increased hydrolysis)Avoid alkaline conditions.
Temperature -80°CHigh stability (long-term)Recommended for long-term storage of solutions.
-20°CGood stability (months)Suitable for storage of lyophilized powder and short to medium-term storage of solutions.
4°C (on ice)Fair stability (hours to days)Suitable for short-term handling during experiments.
Room TemperatureLow stabilityAvoid prolonged exposure.
Enzymes ThioesterasesRapid degradationUse purified systems or add thioesterase inhibitors.
Acyl-CoA Dehydrogenases/HydratasesEnzymatic conversionBe aware of potential for intended or unintended enzymatic reactions.[1][2][3]

Experimental Protocols

Protocol: General Handling and Storage of this compound
  • Receiving and Initial Storage: Upon receiving lyophilized this compound, store it at -20°C or -80°C.

  • Reconstitution:

    • Allow the vial to warm to room temperature before opening to avoid condensation.

    • Reconstitute the powder in a slightly acidic buffer (e.g., 10 mM sodium phosphate, pH 5.0) to a desired stock concentration (e.g., 1-10 mM).

    • Gently vortex to dissolve. Avoid vigorous shaking.

  • Aliquoting and Storage of Stock Solution:

    • Immediately after reconstitution, divide the stock solution into small, single-use aliquots in low-adhesion tubes.

    • Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

    • Store the frozen aliquots at -80°C.

  • Use in Experiments:

    • When needed, thaw an aliquot rapidly by warming it between your hands.

    • Keep the thawed solution on ice at all times.

    • Avoid keeping the solution at room temperature for extended periods.

    • Discard any unused portion of the thawed aliquot; do not refreeze.

Visualizations

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis High pH, Temp Oxidation Oxidation This compound->Oxidation Oxygen, Metal Ions Enzymatic_Degradation Enzymatic_Degradation This compound->Enzymatic_Degradation Thioesterases 3,4-Dihydroxydecanoic_Acid 3,4-Dihydroxydecanoic_Acid Hydrolysis->3,4-Dihydroxydecanoic_Acid CoA CoA Hydrolysis->CoA Oxidized_Products Oxidized_Products Oxidation->Oxidized_Products Enzymatic_Degradation->3,4-Dihydroxydecanoic_Acid Enzymatic_Degradation->CoA Metabolic_Intermediates Metabolic_Intermediates

Caption: Potential degradation pathways of this compound.

cluster_troubleshooting Troubleshooting Workflow Inconsistent_Results Inconsistent Results? Check_pH_Temp Check pH and Temperature Inconsistent_Results->Check_pH_Temp Run_Control Run No-Enzyme Control Check_pH_Temp->Run_Control Degradation_Observed Degradation in Control? Run_Control->Degradation_Observed Optimize_Conditions Optimize Buffer pH/Temp Degradation_Observed->Optimize_Conditions Yes Check_Enzyme_Purity Check Enzyme Purity Degradation_Observed->Check_Enzyme_Purity No Problem_Solved Problem Solved Optimize_Conditions->Problem_Solved Use_Inhibitor Use Thioesterase Inhibitor Check_Enzyme_Purity->Use_Inhibitor Use_Inhibitor->Problem_Solved

Caption: Workflow for troubleshooting inconsistent experimental results.

Stability This compound Stability pH pH pH->Stability influences Temperature Temperature Temperature->Stability influences Enzymes Enzymes Enzymes->Stability influences Storage_Format Storage_Format Storage_Format->Stability influences

Caption: Key factors influencing the stability of this compound.

References

Technical Support Center: Mass Spectrometry of Dihydroxy Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of dihydroxy acyl-CoAs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common artifacts and issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of artifacts observed in the mass spectrometry of dihydroxy acyl-CoAs?

A1: The most common artifacts include in-source decay and fragmentation, neutral loss of water, and oxidative modifications. These can be influenced by instrument settings, sample preparation, and the inherent stability of the analyte. General issues like ion suppression and contamination from solvents or lab materials can also affect data quality.

Q2: What causes the neutral loss of 507 Da in the mass spectra of acyl-CoAs?

A2: The neutral loss of 507.0 Da is a characteristic fragmentation of acyl-CoA molecules and is not necessarily an artifact. It corresponds to the loss of the 3'-phosphoadenosine 5'-diphosphate moiety from the CoA part of the molecule. This fragmentation is often used in neutral loss scans to specifically detect acyl-CoA species in a complex mixture. However, variable intensity of this loss can sometimes complicate spectral interpretation.

Q3: Can the position of the dihydroxy groups on the acyl chain influence fragmentation patterns?

A3: Yes, the position of the hydroxyl groups significantly influences fragmentation. Vicinal diols (hydroxyl groups on adjacent carbons) can lead to characteristic cleavage between the two hydroxyl-bearing carbons. The relative position of the hydroxyl groups to any double bonds (e.g., allylic diols) can also direct specific fragmentation pathways, which can be useful for structural elucidation but may be mistaken for artifacts if not anticipated.[1]

Q4: What is in-source decay and how does it affect the analysis of dihydroxy acyl-CoAs?

A4: In-source decay (ISD) is a process where molecules fragment within the ion source of the mass spectrometer before mass analysis.[2][3][4] For dihydroxy acyl-CoAs, this can lead to the appearance of fragment ions in the mass spectrum that are not representative of the intact molecule. This can complicate quantification and identification. ISD is often influenced by the matrix used in MALDI or the source conditions in ESI.

Q5: How can I differentiate between true metabolites and artifacts in my mass spectrometry data?

A5: Differentiating between metabolites and artifacts requires careful experimental design. This includes analyzing blank samples (matrix without analyte) to identify background ions and potential contaminants. Using stable isotope-labeled internal standards can help track the behavior of the analyte of interest. Additionally, systematically varying instrument parameters (e.g., collision energy, source temperature) can help identify fragments that are formed in the mass spectrometer (artifacts) versus those present in the original sample.

Troubleshooting Guides

Issue 1: Unexpected Peaks and High Background Noise

Possible Cause: Contamination from solvents, glassware, or plasticware. Troubleshooting Steps:

  • Run a blank injection using only the mobile phase to check for solvent contamination.

  • Ensure all glassware is thoroughly cleaned, preferably by baking, to remove organic residues.

  • Use high-purity, LC-MS grade solvents and reagents.

  • Be aware that plasticizers can leach from plastic tubes and plates; use glass or polypropylene (B1209903) vials where possible.[5]

Issue 2: Poor Peak Shape and Tailing

Possible Cause: Suboptimal chromatography or interactions with the analytical column. Troubleshooting Steps:

  • Ensure the column is properly equilibrated with the mobile phase before injection.

  • Check for blockages in the LC system or column.

  • Optimize the mobile phase composition, including pH and ionic strength, to improve peak shape. For acyl-CoAs, high pH (around 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile (B52724) gradient on a C18 column has been shown to be effective.

  • Consider that repeated injections of biological extracts can lead to a buildup of material on the column, which may require cleaning or replacement.

Issue 3: Inconsistent Signal Intensity and Ion Suppression

Possible Cause: Matrix effects from co-eluting compounds in the sample. Troubleshooting Steps:

  • Improve sample preparation to remove interfering substances. Solid-phase extraction (SPE) can be effective for cleaning up acyl-CoA samples.

  • Optimize the chromatographic separation to ensure the dihydroxy acyl-CoA elutes in a region with fewer co-eluting matrix components.

  • Use a stable isotope-labeled internal standard that co-elutes with the analyte to correct for ion suppression.

  • If possible, dilute the sample to reduce the concentration of interfering matrix components.

Issue 4: Prominent Water Loss in Spectra

Possible Cause: In-source fragmentation leading to the neutral loss of one or more water molecules (18 Da) from the dihydroxy acyl-CoA. Troubleshooting Steps:

  • Optimize the ion source parameters, particularly the source temperature and capillary voltage, to reduce in-source fragmentation. Lowering the temperature can often minimize water loss.

  • Use a softer ionization method if available.

  • While it can be an artifact of the analysis, the loss of water can also be a characteristic fragmentation pathway. It is important to be consistent with analytical conditions for reproducible results.

Quantitative Data Summary

The following table summarizes common fragment ions observed in the tandem mass spectrometry of dihydroxy acyl-CoAs. The relative intensities are illustrative and can vary significantly depending on the specific structure of the analyte and the instrument conditions.

Precursor IonFragment Ion DescriptionTypical m/z LossIllustrative Relative IntensityPotential Artifact Source
[M+H]⁺Neutral loss of 3'-phosphoadenosine 5'-diphosphate507.0HighCharacteristic Fragmentation
[M+H]⁺Neutral loss of water18.0Low to MediumIn-source/Collision-induced
[M+H]⁺Neutral loss of two water molecules36.0LowIn-source/Collision-induced
[M+H]⁺Cleavage between vicinal diolsVariableMedium to HighCharacteristic Fragmentation
[M+H]⁺Acyl chain fragmentsVariableLow to MediumCollision-induced Dissociation

Experimental Protocols

Protocol 1: Sample Preparation for Dihydroxy Acyl-CoA Analysis
  • Extraction: Homogenize tissue or cell samples in a cold solvent mixture, such as 2:1 methanol:chloroform.

  • Phase Separation: Add water to induce phase separation. The polar acyl-CoAs will partition into the upper aqueous/methanol phase.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode or reversed-phase SPE cartridge according to the manufacturer's instructions.

    • Load the aqueous/methanol extract onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interfering polar compounds.

    • Elute the acyl-CoAs with a stronger organic solvent, often containing a modifier like ammonium hydroxide.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS mobile phase.

Protocol 2: LC-MS/MS Method for Dihydroxy Acyl-CoA Analysis
  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 10 mM ammonium hydroxide (pH ~10.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over 10-15 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 40-50 °C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: For screening, a neutral loss scan of 507.0 Da can be used. For targeted analysis, use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM).

    • SRM Transitions:

      • Q1: m/z of the [M+H]⁺ of the dihydroxy acyl-CoA.

      • Q3: m/z of a characteristic fragment ion (e.g., the fragment resulting from the 507.0 Da neutral loss, or a fragment from cleavage between the diols).

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows to maximize the signal of the precursor ion and minimize in-source fragmentation (e.g., water loss).

Visualizations

experimental_workflow sample Sample Collection (Tissue, Cells) extraction Extraction with Organic Solvents sample->extraction spe Solid-Phase Extraction (SPE) Cleanup extraction->spe lcms LC-MS/MS Analysis spe->lcms data Data Analysis (Artifact Identification) lcms->data

Caption: Experimental workflow for dihydroxy acyl-CoA analysis.

beta_oxidation acyl_coa Acyl-CoA (Cn) enoyl_coa trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-β-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa β-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa Hydroxyacyl-CoA Dehydrogenase short_acyl_coa Acyl-CoA (Cn-2) ketoacyl_coa->short_acyl_coa acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa Thiolase

Caption: The beta-oxidation pathway of fatty acyl-CoAs.

troubleshooting_logic action_node action_node start Problem Observed is_peak_shape Poor Peak Shape? start->is_peak_shape is_signal Inconsistent Signal? is_peak_shape->is_signal No action_chrom Optimize Chromatography is_peak_shape->action_chrom Yes is_extra_peaks Unexpected Peaks? is_signal->is_extra_peaks No action_matrix Address Matrix Effects is_signal->action_matrix Yes action_contamination Check for Contamination is_extra_peaks->action_contamination Yes

References

Technical Support Center: Enhancing 3,4-Dihydroxydecanoyl-CoA Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the in vivo biosynthesis of 3,4-Dihydroxydecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the yield of this valuable compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is a plausible biosynthetic pathway for this compound in a heterologous host like E. coli?

A1: A common strategy for producing novel fatty acid derivatives in E. coli involves leveraging the native fatty acid biosynthesis pathway and introducing heterologous enzymes for specific modifications. A plausible pathway for this compound begins with the central metabolite acetyl-CoA and proceeds through the fatty acid synthesis (FAS) pathway to generate the C10 backbone. The key intermediate, 3-Hydroxydecanoyl-CoA, is a standard component of the beta-oxidation cycle. The final, most challenging step is the regioselective hydroxylation at the C4 position, likely requiring a specialized hydroxylase, such as a cytochrome P450 monooxygenase.

Q2: My strain is producing very low titers of the target molecule. What are the initial checks I should perform?

A2: Low product titers are a common issue in metabolic engineering. Initial troubleshooting should focus on three main areas:

  • Precursor Availability: Ensure that the intracellular pools of acetyl-CoA and malonyl-CoA are not limiting. Overexpression of acetyl-CoA carboxylase (ACC) can help channel more carbon towards fatty acid synthesis.

  • Enzyme Expression and Activity: Verify the expression and solubility of all heterologous enzymes in your pathway using SDS-PAGE and Western blotting. Insoluble protein expression, often forming inclusion bodies, is a frequent cause of pathway dysfunction.

  • Host Strain Physiology: Assess the growth characteristics of your engineered strain. A significant reduction in growth rate or final cell density compared to the parent strain can indicate metabolic burden or product toxicity.

Q3: How can I confirm the identity and quantity of this compound in my cultures?

A3: The analysis of acyl-CoA species requires specific analytical techniques due to their low abundance and instability. The recommended method is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides the high sensitivity and specificity needed for both identification (based on mass-to-charge ratio and fragmentation patterns) and accurate quantification of the target molecule in complex biological samples.

Q4: The expression of my chosen C4-hydroxylase (a P450 enzyme) is very poor or insoluble. What can I do?

A4: Cytochrome P450 enzymes are often membrane-associated and can be challenging to express in E. coli. To improve expression and solubility:

  • Codon Optimization: Synthesize the gene with codons optimized for E. coli expression.

  • Lower Induction Temperature: Reducing the culture temperature (e.g., to 18-25°C) after induction can slow down protein synthesis, promoting proper folding.

  • Co-expression of Chaperones: Co-expressing molecular chaperones can assist in the correct folding of complex proteins.

  • Fusion Partners: N-terminal fusion with solubility-enhancing tags like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) can be effective.

  • Redox Partner Co-expression: P450 enzymes require a redox partner for activity. Ensure that the appropriate reductase is co-expressed.

Troubleshooting Guides

Issue 1: Low Yield of Decanoyl-CoA Precursor

Symptoms:

  • Low or undetectable levels of this compound.

  • Analysis of intermediates shows a bottleneck at the beginning of the pathway.

  • Minimal impact on cell growth.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Precursor Supply (Acetyl-CoA & Malonyl-CoA) Overexpress the native or a heterologous acetyl-CoA carboxylase (ACC) to increase the malonyl-CoA pool. Additionally, consider engineering central metabolism to direct more carbon flux towards acetyl-CoA.
Competition from Native Pathways Knock out or knock down genes of competing pathways that drain acetyl-CoA, such as those involved in acetate (B1210297) production (ackA-pta).
Inefficient Fatty Acid Synthesis (FAS) Pathway Overexpress key enzymes of the FAS pathway, such as FabD (malonyl-CoA-ACP transacylase) or FabH (β-ketoacyl-ACP synthase III).
Issue 2: Accumulation of 3-Hydroxydecanoyl-CoA Intermediate

Symptoms:

  • High levels of 3-Hydroxydecanoyl-CoA are detected, but the final product is absent or in very low concentrations.

  • This indicates a bottleneck at the C4-hydroxylation step.

Possible Causes & Solutions:

CauseRecommended Action
Poor C4-Hydroxylase Expression Verify protein expression via SDS-PAGE/Western blot. If low, optimize the expression vector (promoter, copy number) and induction conditions (inducer concentration, temperature).
Insoluble C4-Hydroxylase Perform cell fractionation and analyze soluble and insoluble fractions. If the enzyme is in inclusion bodies, try lowering the induction temperature, using a weaker promoter, or co-expressing chaperones.
Inactive C4-Hydroxylase Ensure that any necessary co-factors are available. For P450s, co-express a suitable cytochrome P450 reductase. Consider performing in vitro assays with purified enzyme to confirm activity.
Sub-optimal Enzyme-Substrate Colocalization If using a membrane-bound hydroxylase, ensure the 3-Hydroxydecanoyl-CoA intermediate is accessible. Engineering strategies to target the substrate to the membrane may be necessary.
Issue 3: Cellular Toxicity and Growth Inhibition

Symptoms:

  • Significant decrease in the growth rate and/or final cell density of the production strain after induction.

  • Cell lysis may be observed.

Possible Causes & Solutions:

CauseRecommended Action
Toxicity of Intermediates or Final Product Reduce the metabolic flux towards the product by using a weaker promoter or lower inducer concentration. Implement a two-phase cultivation where the product is extracted into an organic solvent overlay.
Metabolic Burden from High Enzyme Expression Use tightly regulated promoters to control the timing and level of enzyme expression. Balance the expression levels of all pathway enzymes to avoid unnecessary protein load.
Depletion of Essential Metabolites Supplement the growth medium with nutrients that might be depleted by the synthetic pathway. For example, if the pathway has a high demand for NADPH, overexpression of enzymes in the pentose (B10789219) phosphate (B84403) pathway could be beneficial.

Visualizations

Biosynthetic Pathway of this compound

G cluster_0 Central Metabolism cluster_1 Fatty Acid Biosynthesis cluster_2 Engineered Pathway Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Decanoyl-ACP Decanoyl-ACP Malonyl-CoA->Decanoyl-ACP FAS Pathway Decanoyl-CoA Decanoyl-CoA Decanoyl-ACP->Decanoyl-CoA Thioesterase 3-Hydroxydecanoyl-CoA 3-Hydroxydecanoyl-CoA Decanoyl-CoA->3-Hydroxydecanoyl-CoA Enoyl-CoA Hydratase This compound This compound 3-Hydroxydecanoyl-CoA->this compound C4-Hydroxylase (e.g., P450)

Caption: Proposed biosynthetic pathway for this compound.

Troubleshooting Workflow for Low Product Yield

G start Low Yield of This compound check_precursors Analyze Precursors (Acetyl-CoA, Malonyl-CoA) start->check_precursors check_intermediates Analyze Intermediates (e.g., 3-Hydroxydecanoyl-CoA) check_precursors->check_intermediates Precursors OK boost_precursors Boost Precursor Supply (Overexpress ACC, etc.) check_precursors->boost_precursors Precursors Low check_expression Check Enzyme Expression & Solubility (SDS-PAGE) check_intermediates->check_expression Intermediates OK optimize_hydroxylase Optimize C4-Hydroxylase (Codons, Temp, Partners) check_intermediates->optimize_hydroxylase Intermediate Accumulation check_growth Assess Cell Growth & Toxicity check_expression->check_growth Expression OK optimize_expression Optimize Expression (Promoter, Temp, Chaperones) check_expression->optimize_expression Poor/Insoluble Expression reduce_toxicity Mitigate Toxicity (Weaker Promoter, Extraction) check_growth->reduce_toxicity Toxicity Observed

Resolving co-elution of 3,4-Dihydroxydecanoyl-CoA with other lipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for lipid analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during the analysis of lipids, with a specific focus on the co-elution of 3,4-Dihydroxydecanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

A1: this compound is a polar acyl-coenzyme A (acyl-CoA) molecule. Its analysis is challenging due to its high polarity, which can lead to poor retention on traditional reversed-phase chromatography columns. Furthermore, its structural similarity to other endogenous polar lipids increases the risk of co-elution, complicating accurate quantification.

Q2: What is co-elution in the context of lipid analysis?

A2: Co-elution occurs when two or more different molecules are not adequately separated by the liquid chromatography system and elute from the column at the same time. This results in overlapping chromatographic peaks, which can lead to inaccurate identification and quantification of the target analyte, such as this compound.

Q3: Which analytical technique is most suitable for analyzing this compound?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the analysis of acyl-CoAs.[1][2] It offers high sensitivity and specificity, which are crucial for distinguishing the target analyte from a complex biological matrix.

Q4: What are the most likely lipids to co-elute with this compound?

A4: Given the polar nature of this compound, the most likely co-eluting lipids are other polar lipid classes, particularly phospholipids (B1166683) such as phosphatidylcholines (PC), phosphatidylethanolamines (PE), and phosphatidylglycerols (PG).[3][4] These molecules share similar polar head groups that can interact with the stationary phase in a comparable manner, especially under Hydrophilic Interaction Liquid Chromatography (HILIC) conditions.[3][4][5]

Troubleshooting Guide: Resolving Co-elution of this compound

This guide provides a step-by-step approach to troubleshoot and resolve issues of co-elution when analyzing this compound.

Step 1: Confirm Co-elution
  • Symptom: Poor peak shape (fronting, tailing, or shoulders), and inconsistent quantification.

  • Action:

    • Peak Purity Analysis: If using a diode array detector, assess the spectral purity across the peak. A non-homogenous spectrum suggests the presence of more than one compound.

    • Mass Spectrometry: Examine the mass spectrum across the chromatographic peak. The presence of multiple, distinct m/z values indicates co-elution.

Step 2: Optimize Chromatographic Conditions

Co-elution is primarily a chromatographic issue. The following strategies can be employed to improve separation:

  • Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

    • Rationale: HILIC is often the preferred method for highly polar compounds like this compound as it provides better retention and selectivity.[5][6]

    • Troubleshooting:

      • Adjust Mobile Phase Composition:

        • Increase Aqueous Content: A higher percentage of the aqueous component in the mobile phase will decrease retention in HILIC. Experiment with a shallower gradient to improve the separation of closely eluting polar lipids.

        • Modify Buffer Concentration: The ionic strength of the mobile phase buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) can influence the retention of polar analytes. A typical starting point is 10 mM.[4]

      • Change Stationary Phase: Different HILIC stationary phases (e.g., bare silica, amide, diol) offer different selectivities. If co-elution persists, consider testing a column with a different chemistry.

  • Method 2: Reversed-Phase Liquid Chromatography (RP-LC)

    • Rationale: While less common for highly polar acyl-CoAs, RP-LC can still be effective, particularly with modifications to the mobile phase.

    • Troubleshooting:

      • Modify Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of this compound and co-eluting lipids, thereby changing their retention and improving separation.

      • Incorporate Ion-Pairing Reagents: The use of ion-pairing reagents in the mobile phase can enhance the retention of polar analytes on reversed-phase columns.

Step 3: Refine Sample Preparation
  • Rationale: A cleaner sample can reduce the complexity of the matrix and minimize the chances of co-elution.

  • Action:

    • Solid-Phase Extraction (SPE): Employ an SPE cleanup step to fractionate the lipid extract. A HILIC-based SPE cartridge can be used to separate polar lipids from non-polar lipids, enriching the fraction containing this compound.

Quantitative Data Summary

The following table presents representative quantitative data for hydroxyacyl-CoAs in mammalian cells and tissues. This data can serve as a reference for expected concentration ranges.

Acyl-CoA SpeciesCell/Tissue TypeConcentrationReference
Lactoyl-CoACultured Cells1.14 x 10⁻⁸ pmol/cell[7][8]
Lactoyl-CoAMouse Heart0.0172 pmol/mg tissue wet weight[7][8]
Crotonyl-CoAHepG2 CellsSimilar to Lactoyl-CoA[7]
Acetyl-CoAHepG2 Cells20-350 times higher than Lactoyl-CoA[7]
Propionyl-CoAHepG2 Cells20-350 times higher than Lactoyl-CoA[7]
Succinyl-CoAHepG2 Cells20-350 times higher than Lactoyl-CoA[7]
Long-chain acyl-CoAsRat Liver83 ± 11 nmol/g wet weight[9]
Long-chain acyl-CoAsHamster Heart61 ± 9 nmol/g wet weight[9]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Mammalian Cells

This protocol is adapted for the extraction of polar, short-chain acyl-CoAs like this compound.

Materials:

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >15,000 x g

  • Nitrogen evaporator or vacuum concentrator

  • 5% (w/v) 5-Sulfosalicylic acid (SSA) in HPLC-grade water

Procedure:

  • Cell Harvesting: Harvest cultured cells and pellet them by centrifugation.

  • Lysis and Precipitation: Resuspend the cell pellet in ice-cold 10% TCA.

  • Incubation: Incubate on ice for 15 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge at >15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 55 µL of 5% (w/v) SSA in HPLC-grade water for LC-MS/MS analysis.[8]

Protocol 2: HILIC-MS/MS Method for Separation of Polar Lipids

This protocol provides a starting point for the separation of this compound from potentially co-eluting phospholipids.

Instrumentation:

  • UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).[5]

  • Mobile Phase A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate.[5]

  • Mobile Phase B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate.[5]

  • Gradient: A shallow gradient from a high percentage of Mobile Phase A to a higher percentage of Mobile Phase B.

  • Flow Rate: 0.6 mL/min.[5]

  • Column Temperature: 45°C.[5]

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive or Negative ESI, depending on the analyte.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Visualizations

experimental_workflow cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis cell_harvest Cell Harvesting lysis Lysis & Precipitation (TCA) cell_harvest->lysis centrifugation1 Centrifugation lysis->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection drying Drying supernatant_collection->drying reconstitution Reconstitution (SSA) drying->reconstitution hilic_separation HILIC Separation reconstitution->hilic_separation ms_detection MS/MS Detection (MRM) hilic_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_workflow start Co-elution Suspected confirm Confirm Co-elution (Peak Purity, MS Scan) start->confirm optimize_chromatography Optimize Chromatography confirm->optimize_chromatography  Yes resolved Co-elution Resolved confirm->resolved  No not_resolved Still Co-eluting optimize_chromatography->not_resolved refine_sample_prep Refine Sample Prep (SPE) refine_sample_prep->optimize_chromatography not_resolved->refine_sample_prep  Yes not_resolved->resolved  No

Caption: Logical workflow for troubleshooting co-elution issues.

signaling_pathway FA Fatty Acid ACSL Acyl-CoA Synthetase FA->ACSL Fatty_Acyl_CoA Fatty Acyl-CoA ACSL->Fatty_Acyl_CoA Hydratase Enoyl-CoA Hydratase Fatty_Acyl_CoA->Hydratase Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Hydratase->Hydroxyacyl_CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenase Dihydroxydecanoyl_CoA This compound Hydroxyacyl_CoA->Dihydroxydecanoyl_CoA Hypothetical Pathway Ketoacyl_CoA 3-Ketoacyl-CoA Dehydrogenase->Ketoacyl_CoA Thiolase Thiolase Ketoacyl_CoA->Thiolase Acetyl_CoA Acetyl-CoA Thiolase->Acetyl_CoA Downstream_Signaling Downstream Signaling Dihydroxydecanoyl_CoA->Downstream_Signaling

Caption: Hypothetical signaling pathway involving this compound.

References

Preventing non-specific enzyme activity with 3,4-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,4-Dihydroxydecanoyl-CoA

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent non-specific enzyme activity during its experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a coenzyme A (CoA) derivative of a dihydroxylated ten-carbon fatty acid.[1] Like other acyl-CoAs, it is an intermediate in fatty acid metabolism.[2][3] Its specific biological functions are a subject of ongoing research.

Q2: How should I properly store and handle this compound to ensure its stability?

Acyl-CoA compounds can be sensitive to degradation. For optimal stability, it is recommended to store this compound as a lyophilized powder at -20°C or lower.[4] For creating stock solutions, use a buffer at a pH between 4 and 6, as aqueous solutions of CoA and its derivatives are unstable at basic pH.[4] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[4]

Q3: What are the potential causes of non-specific enzyme inhibition in my assay?

Non-specific enzyme inhibition can arise from several factors, including the formation of compound aggregates, chemical reactivity with assay components, and interference with the detection method (e.g., autofluorescence).[5][6][7][8] These artifacts can lead to misleading results, such as false-positive hits in a screening campaign.

Troubleshooting Guide

Issue 1: I'm observing a higher level of enzyme inhibition than expected.

This could be due to non-specific activity of this compound. Follow this troubleshooting workflow to diagnose the issue.

A Start: Unexpectedly High Inhibition B Perform Detergent Control Experiment (See Protocol 1) A->B C Does inhibition decrease with detergent? B->C D Yes: Inhibition is likely due to aggregation. C->D Yes E No: Proceed to next step. C->E No F Run Assay at Lower Enzyme Concentration E->F G Does IC50 change significantly? F->G H Yes: Suggests tight-binding or stoichiometric inhibition. G->H Yes I No: Proceed to next step. G->I No J Characterize Inhibition Mechanism (See Protocol 2) I->J K Determine if inhibition is competitive, non-competitive, or uncompetitive. J->K

Caption: Troubleshooting workflow for unexpectedly high enzyme inhibition.

Issue 2: My results are not reproducible between experiments.

Poor reproducibility can be a sign of compound instability or assay interference.

Q&A:

  • Are you preparing fresh dilutions of this compound for each experiment from a recently prepared stock solution?

    • Acyl-CoA compounds can degrade in aqueous solutions. Always use freshly prepared dilutions.

  • Have you checked for interference with your assay's detection method?

    • For fluorescence-based assays, check for autofluorescence of this compound. For absorbance-based assays, check if the compound absorbs light at the detection wavelength. (See Protocol 3 for assay interference checks).

Experimental Protocols

Protocol 1: Detergent Control for Compound Aggregation

This protocol helps determine if the observed inhibition is due to the formation of aggregates by this compound.

  • Prepare two sets of assay buffers: one with and one without a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100.

  • Run your standard enzyme inhibition assay with a dilution series of this compound in both buffers.

  • Compare the dose-response curves. A significant rightward shift in the IC50 value in the presence of the detergent suggests that aggregation contributes to the observed inhibition.

Protocol 2: Determining the Mechanism of Inhibition

This experiment helps to characterize the mode of reversible enzyme inhibition.

  • Set up multiple sets of reactions. In each set, use a fixed concentration of this compound (e.g., at its IC50 and 5x IC50) and vary the concentration of the substrate. Include a control set with no inhibitor.

  • Measure the initial reaction velocities for all conditions.

  • Plot the data using a double-reciprocal (Lineweaver-Burk) plot.

    • Competitive inhibition: Lines will intersect on the y-axis.

    • Non-competitive inhibition: Lines will intersect on the x-axis.[9]

    • Uncompetitive inhibition: Lines will be parallel.

G cluster_0 Experimental Setup cluster_1 Data Analysis A Prepare serial dilutions of This compound C Incubate enzyme with inhibitor A->C B Prepare varying concentrations of substrate D Initiate reaction with substrate B->D C->D E Measure initial reaction velocities D->E F Generate Lineweaver-Burk plot E->F G Determine inhibition mechanism F->G

Caption: Workflow for determining the mechanism of enzyme inhibition.

Protocol 3: Checking for Assay Interference

This protocol is for identifying if this compound interferes with the assay's detection system.

  • Prepare a serial dilution of this compound in the assay buffer, without the enzyme or substrate.

  • Include control wells with only the assay buffer (blank).

  • Read the plate using the same settings (e.g., excitation and emission wavelengths for fluorescence assays) as your primary experiment.

  • Analyze the data. A concentration-dependent increase in the signal indicates interference from the compound.

Data Presentation

Table 1: Hypothetical IC50 Values for this compound with and without Detergent

Assay ConditionIC50 (µM)Fold Shift
Standard Buffer5.2-
Buffer + 0.01% Triton X-10048.79.4

Table 2: Hypothetical Kinetic Parameters in the Presence of this compound

Inhibitor Conc. (µM)Apparent Km (µM)Apparent Vmax (µmol/min)
0 (Control)10100
525100
1048100

This data is illustrative of competitive inhibition where the apparent Km increases with inhibitor concentration while Vmax remains unchanged.

References

Enhancing the ionization efficiency of 3,4-Dihydroxydecanoyl-CoA in MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the ionization efficiency of 3,4-Dihydroxydecanoyl-CoA and other acyl-CoA thioesters in Mass Spectrometry (MS).

Troubleshooting Guide

This guide addresses common issues encountered during the MS analysis of this compound, offering step-by-step solutions to improve signal intensity and data quality.

Issue 1: Low or No Signal Intensity for this compound

  • Question: I am not seeing a discernible peak for my this compound standard or in my sample. What are the likely causes and how can I fix this?

  • Answer: Low signal intensity for acyl-CoAs is a common challenge. Here are the primary factors to investigate:

    • Suboptimal Ionization Mode: For most acyl-CoA compounds, positive electrospray ionization (ESI) mode is reported to be more sensitive than negative mode.

      • Recommendation: Ensure your mass spectrometer is operating in positive ESI mode. If you are using negative mode, switch to positive mode and re-infuse your standard to compare signal intensity.

    • Inefficient Ionization in the Mobile Phase: The composition of your mobile phase is critical for efficient protonation of this compound.

    • In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source, especially at high cone/fragmentor voltages or temperatures. This can reduce the abundance of the precursor ion.

      • Recommendation: Start with a low cone/fragmentor voltage (e.g., 30 V) and gradually increase it to find the optimal value that maximizes the precursor ion intensity without significant fragmentation. Similarly, use the lowest source temperature possible that still allows for efficient desolvation (e.g., 100-130 °C).

    • Adduct Formation: The signal for your analyte can be distributed among various adducts (e.g., [M+Na]⁺, [M+K]⁺), which diminishes the intensity of the desired protonated molecule ([M+H]⁺).

      • Recommendation: Use high-purity solvents and mobile phase additives to minimize sodium and potassium adducts. The addition of ammonium salts can also help to promote the formation of the [M+NH₄]⁺ adduct, which can sometimes be more stable and provide a better signal.

Issue 2: Poor Peak Shape and Chromatographic Resolution

  • Question: My peak for this compound is broad, tailing, or co-eluting with other components. How can I improve the chromatography?

  • Answer: Poor peak shape can compromise sensitivity and quantification. Consider the following chromatographic parameters:

    • Column Chemistry: Reversed-phase chromatography is typically used for acyl-CoA analysis.

      • Recommendation: C8 or C18 columns with smaller particle sizes (e.g., 1.7 µm) can provide better peak shape and resolution.[1]

    • Mobile Phase Gradient: An optimized gradient is crucial for good separation.

      • Recommendation: Adjust the gradient profile of your organic solvent (e.g., acetonitrile (B52724) or methanol) to ensure adequate retention and separation from interfering matrix components.

    • Flow Rate: The flow rate can impact peak shape and sensitivity.

      • Recommendation: While a faster flow rate can increase throughput, it may compromise peak resolution. If you observe broadened peaks, try reducing the flow rate.

Issue 3: Inconsistent and Irreproducible Results

  • Question: I am observing significant variability in signal intensity and retention time between injections. What could be the cause?

  • Answer: Lack of reproducibility can stem from sample instability or matrix effects.

    • Sample Degradation: Acyl-CoAs are known to be unstable in aqueous solutions.

      • Recommendation: Prepare samples fresh and keep them at low temperatures (e.g., 4°C) in the autosampler. Minimize the time between sample preparation and analysis.

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound.

      • Recommendation: Implement a robust sample preparation protocol, such as solid-phase extraction (SPE), to remove interfering matrix components. Using a stable isotope-labeled internal standard can also help to correct for matrix effects and improve quantitative accuracy.

Frequently Asked Questions (FAQs)

Q1: Which ionization mode, positive or negative ESI, is better for this compound?

A1: For most acyl-CoAs, positive ion mode ESI is generally found to be more sensitive.[2] However, it is always recommended to test both modes with your specific compound and instrumentation to determine the optimal setting. In negative ion mode, acyl-CoAs can also be detected due to their phosphate (B84403) groups.

Q2: What are the expected ions for this compound in MS?

A2: The primary ion to target in positive ESI mode is the protonated molecule, [M+H]⁺. You may also observe adducts such as [M+Na]⁺ and [M+K]⁺. In tandem MS (MS/MS), a characteristic neutral loss of 507 Da is often observed for acyl-CoAs, corresponding to the fragmentation of the CoA moiety.

Q3: Can derivatization improve the signal intensity of this compound?

A3: Yes, chemical derivatization can significantly enhance the ionization efficiency of acyl-CoAs. A recent study demonstrated that derivatization of the thiol group of acyl-CoAs with 8-(diazomethyl) quinoline (B57606) (8-DMQ) increased the detection sensitivity by as much as 625-fold.[1] While this method was developed for general acyl-CoA profiling, it is a promising approach for enhancing the signal of this compound.

Q4: What mobile phase additives are recommended for LC-MS analysis of this compound?

A4: The use of mobile phase additives is crucial for good chromatographic performance and ionization efficiency.

  • For Positive Ion Mode: 5-10 mM ammonium acetate or ammonium formate are commonly used to promote the formation of [M+H]⁺ or [M+NH₄]⁺ ions.

  • For Negative Ion Mode: While less common for acyl-CoAs, if negative mode is used, acetic acid has been shown to improve signal intensity for some lipid classes by 2- to 19-fold compared to ammonium acetate.[3][4]

Quantitative Data Summary

The following tables summarize quantitative data on the impact of different analytical strategies on the signal intensity of acyl-CoAs and related molecules.

Table 1: Impact of Derivatization on Signal Intensity

Analyte ClassDerivatization ReagentFold Increase in SensitivityReference
Acyl-CoAs8-(diazomethyl) quinoline (8-DMQ)625-fold[1]
Fatty Acids2-bromo-1-methylpyridinium iodide and 3-carbinol-1-methylpyridinium iodide~2500-fold

Table 2: Impact of Mobile Phase Additives on Signal Intensity (Negative Ion Mode for Lipids)

AdditiveComparisonFold Increase in Signal IntensityReference
Acetic Acidvs. Ammonium Acetate2- to 19-fold (for 11 lipid subclasses)[3][4]
Acetic Acidvs. Ammonium Hydroxide2- to 1000-fold[3][4]

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Acyl-CoA Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will be required for your specific instrumentation and application.

  • Chromatography:

    • Column: C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with a low percentage of mobile phase B, and gradually increase to elute the acyl-CoAs. A typical gradient might be:

      • 0-2 min: 2% B

      • 2-15 min: 2-98% B

      • 15-18 min: 98% B

      • 18-18.1 min: 98-2% B

      • 18.1-25 min: 2% B

    • Column Temperature: 40°C.

  • Mass Spectrometry (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 40 V (optimize for your analyte).

    • Source Temperature: 120°C.

    • Desolvation Temperature: 400°C.

    • Gas Flow Rates: Optimize for your instrument.

    • MS/MS Analysis: Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]⁺ of this compound, and the product ion will typically result from the neutral loss of 507 Da.

Protocol 2: Derivatization of Acyl-CoAs with 8-(diazomethyl) quinoline (8-DMQ)

This protocol is adapted from a published method for enhancing the MS signal of acyl-CoAs.[1]

  • Sample Preparation: Extract acyl-CoAs from your biological matrix using a suitable method (e.g., protein precipitation with acetonitrile followed by solid-phase extraction).

  • Derivatization Reaction:

    • To the dried acyl-CoA extract, add 50 µL of a 1 mg/mL solution of 8-DMQ in a 1:1 mixture of methanol (B129727) and toluene.

    • Add 5 µL of a 10 mg/mL solution of trimethylphosphine (B1194731) in THF.

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Sample Cleanup: After the reaction, dry the sample under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS analysis (e.g., 50% methanol).

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Acyl-CoA Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC Liquid Chromatography Derivatization->LC MS Mass Spectrometry (ESI) LC->MS MSMS Tandem MS (MRM) MS->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the analysis of this compound.

troubleshooting cluster_solutions Troubleshooting Steps LowSignal Low Signal Intensity IonMode Check Ionization Mode (Use Positive ESI) LowSignal->IonMode MobilePhase Optimize Mobile Phase (Add Ammonium Acetate) LowSignal->MobilePhase InSourceFrag Reduce In-Source Fragmentation LowSignal->InSourceFrag Derivatize Consider Derivatization LowSignal->Derivatize

Caption: Troubleshooting logic for low signal intensity.

References

Strategies for long-term storage of 3,4-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of 3,4-Dihydroxydecanoyl-CoA. The information is presented in a question-and-answer format to directly address potential issues and ensure the stability and integrity of this critical research compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

A1: For long-term storage, it is recommended to store this compound at -80°C. For shorter periods, storage at -20°C is acceptable, but for periods longer than a few weeks, -80°C is preferable to minimize degradation.

Q2: How should I prepare this compound for storage?

A2: this compound can be stored as a lyophilized powder or in a buffered aqueous solution. For aqueous solutions, it is crucial to use a slightly acidic buffer (pH 4.0-6.0) to minimize hydrolysis of the thioester bond. Aliquoting the solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.

Q3: What are the primary degradation pathways for this compound?

A3: The two main degradation pathways are hydrolysis of the thioester bond and oxidation of the decanoyl chain. The thioester bond is susceptible to hydrolysis, especially at neutral or basic pH.[1][2][3] The dihydroxydecanoyl chain can be prone to oxidation, particularly if exposed to oxygen and light.

Q4: Is it necessary to use antioxidants when storing this compound?

A4: While not always mandatory, the addition of antioxidants can be beneficial, especially if the compound is stored for very long periods or if there is a risk of exposure to air. Antioxidants like butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can be added to organic solutions before drying down the compound.[4] For aqueous solutions, the use of deoxygenated buffers is recommended.

Q5: Can I store this compound in plastic tubes?

A5: It is highly recommended to store this compound, especially in organic solvents, in glass vials with Teflon-lined caps (B75204) to prevent leaching of plasticizers and other contaminants that can interfere with experiments. For aqueous solutions, low-protein-binding polypropylene (B1209903) tubes can be used for short-term storage, but glass is preferred for long-term storage.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of biological activity Degradation of the compound due to improper storage (temperature, pH, repeated freeze-thaw cycles).1. Verify storage conditions. Ensure the compound is stored at ≤ -20°C, ideally at -80°C. 2. Check the pH of the storage buffer; it should be between 4.0 and 6.0. 3. Prepare fresh aliquots from a new stock to avoid freeze-thaw cycles.
Unexpected peaks in HPLC/LC-MS analysis Hydrolysis of the thioester bond, leading to the formation of Coenzyme A and 3,4-dihydroxydecanoic acid. Oxidation of the fatty acyl chain.1. Analyze for the presence of Coenzyme A and the free fatty acid. 2. Use mass spectrometry to identify potential oxidation products (e.g., addition of oxygen atoms). 3. Prepare and analyze a fresh sample to confirm the degradation.
Poor solubility upon reconstitution Aggregation of the molecule, especially if stored as a powder for an extended period without proper desiccation.1. Gently warm the solution to 37°C and vortex briefly. 2. Sonication in a water bath for a short period can also aid in dissolution. 3. If solubility issues persist, consider preparing a fresh stock solution from a new vial.
Inconsistent experimental results Inaccurate concentration due to degradation or improper handling. Contamination from storage containers.1. Re-quantify the concentration of your stock solution using a reliable method like UV spectroscopy (A260 for the adenine (B156593) base of CoA). 2. Always use high-quality glass vials for storage. 3. Ensure proper mixing of the stock solution before taking an aliquot.

Data Presentation

Table 1: Recommended Long-Term Storage Conditions for Acyl-CoA Esters

ParameterRecommended ConditionRationale
Temperature -80°CMinimizes enzymatic and chemical degradation.
Form Lyophilized powder or frozen aqueous solutionPowder form is generally more stable if stored under inert gas. Aqueous solutions are convenient but require careful pH control.
pH (for aqueous solutions) 4.0 - 6.0Reduces the rate of thioester bond hydrolysis, which is accelerated at neutral and basic pH.[5]
Buffer Phosphate (B84403) or citrate (B86180) buffer (e.g., 50 mM)Buffers help maintain a stable pH.
Atmosphere Inert gas (Argon or Nitrogen)For lyophilized powders, an inert atmosphere prevents oxidation. For aqueous solutions, use of deoxygenated buffers is recommended.
Container Glass vials with Teflon-lined capsPrevents contamination from plasticizers and ensures a good seal.
Aliquoting Single-use aliquotsAvoids repeated freeze-thaw cycles which can lead to degradation.

Table 2: Estimated Half-life of a Thioester Bond Under Different Conditions (Based on a model thioester, S-methyl thioacetate)

pHTemperatureEstimated Half-life
723°C155 days[6][7]
Acidic (e.g., < 6)23°CSignificantly longer than at pH 7
Basic (e.g., > 8)23°CSignificantly shorter than at pH 7

Note: This data is for a model compound and should be used as a general guideline. The actual stability of this compound may vary.

Experimental Protocols

Protocol 1: Preparation of this compound for Long-Term Storage

  • Dissolution: If starting from a solid, dissolve the this compound in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 5.0) to the desired concentration. If the compound is in an organic solvent, evaporate the solvent under a stream of inert gas (e.g., nitrogen) and then reconstitute in the buffer.

  • Quantification: Determine the precise concentration of the stock solution using UV-Vis spectrophotometry by measuring the absorbance at 260 nm (extinction coefficient for Coenzyme A at pH 7.0 is 16,400 M⁻¹cm⁻¹).

  • Aliquoting: Dispense the solution into single-use, sterile glass vials. The volume of the aliquots should be based on the typical amount needed for an experiment.

  • Inert Gas Purge: Before sealing, flush the headspace of each vial with an inert gas like argon or nitrogen to displace oxygen.

  • Freezing: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath.

  • Storage: Transfer the frozen aliquots to a -80°C freezer for long-term storage.

Protocol 2: Assessment of this compound Stability by HPLC

  • Sample Preparation: Thaw a stored aliquot of this compound on ice. Prepare a fresh standard solution of this compound of a known concentration.

  • HPLC System: Use a C18 reverse-phase column.

  • Mobile Phase: A gradient elution is typically used. For example:

    • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.0

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a low percentage of B and gradually increase to elute the compound. A typical gradient might be 5% to 95% B over 20-30 minutes.

  • Detection: Monitor the elution profile using a UV detector at 260 nm.

  • Analysis: Compare the peak area and retention time of the stored sample to the fresh standard. The appearance of new peaks or a decrease in the main peak area indicates degradation. The primary degradation products to look for would be Coenzyme A (eluting earlier) and 3,4-dihydroxydecanoic acid (which may not have a strong UV absorbance at 260 nm and is better detected by other methods like mass spectrometry).

Mandatory Visualization

experimental_workflow Figure 1: Recommended Workflow for Long-Term Storage cluster_prep Preparation cluster_storage Storage cluster_use Usage dissolve Dissolve in acidic buffer (pH 4-6) quantify Quantify (A260) dissolve->quantify aliquot Aliquot into glass vials quantify->aliquot purge Purge with inert gas aliquot->purge freeze Flash-freeze purge->freeze store Store at -80°C freeze->store thaw Thaw on ice store->thaw use Use immediately thaw->use

Caption: Recommended workflow for the long-term storage of this compound.

degradation_pathway Figure 2: Potential Degradation Pathways cluster_hydrolysis Hydrolysis (accelerated by basic pH) cluster_oxidation Oxidation (promoted by O2, light) main_compound This compound coa Coenzyme A main_compound->coa H2O ffa 3,4-Dihydroxydecanoic Acid main_compound->ffa H2O oxidized_products Oxidized Derivatives main_compound->oxidized_products O2

Caption: Potential degradation pathways for this compound.

troubleshooting_logic Figure 3: Troubleshooting Logic for Purity Issues start Unexpected HPLC/MS results? check_hydrolysis Presence of CoA peak? start->check_hydrolysis check_oxidation Mass increase (e.g., +16, +32 Da)? check_hydrolysis->check_oxidation No conclusion_hydrolysis Likely Hydrolysis check_hydrolysis->conclusion_hydrolysis Yes conclusion_oxidation Likely Oxidation check_oxidation->conclusion_oxidation Yes conclusion_ok Compound may be stable or other issue check_oxidation->conclusion_ok No

Caption: A logical workflow for troubleshooting purity issues of this compound.

References

Validation & Comparative

A Comparative Analysis of 3-hydroxydecanoyl-CoA and 3,4-dihydroxydecanoyl-CoA in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 3-hydroxydecanoyl-CoA and the hypothetical metabolite, 3,4-dihydroxydecanoyl-CoA. While 3-hydroxydecanoyl-CoA is a well-characterized intermediate in fatty acid metabolism, direct experimental evidence for the natural occurrence and biological activity of this compound is currently lacking in the scientific literature. Therefore, this guide presents the established roles of 3-hydroxydecanoyl-CoA and offers a scientifically grounded hypothesis for the formation and potential biological significance of this compound based on known metabolic pathways of related molecules.

Overview of Biological Roles

3-hydroxydecanoyl-CoA is a key metabolic intermediate found in both prokaryotic and eukaryotic organisms. Its primary roles are centered around fatty acid metabolism, serving as a crucial component in both the synthesis and degradation of fatty acids.

In fatty acid biosynthesis , 3-hydroxydecanoyl-CoA is an intermediate in the elongation cycle, where two-carbon units are sequentially added to a growing fatty acid chain. Conversely, in beta-oxidation , it is an intermediate in the pathway that breaks down fatty acids to produce acetyl-CoA, which can then enter the citric acid cycle for energy production.

Beyond these central metabolic roles, in some bacteria, (R)-3-hydroxydecanoyl-CoA serves as a precursor for the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters, and rhamnolipids, which are biosurfactants with various industrial and biotechnological applications.

This compound , while not yet directly identified as a natural metabolite, is hypothesized to be a vicinal diol derivative of decanoyl-CoA. Vicinal diols of fatty acids are known to be formed from the hydrolysis of epoxy fatty acids by the action of epoxide hydrolases. These diol metabolites are increasingly recognized for their biological activities, which are often pro-inflammatory and can counteract the effects of their parent epoxy fatty acids.

Comparative Data Presentation

Due to the lack of experimental data for this compound, a direct quantitative comparison of biological activity with 3-hydroxydecanoyl-CoA is not possible at this time. The following table summarizes the known parameters for 3-hydroxydecanoyl-CoA and provides a hypothetical framework for the potential properties of this compound based on the activities of other known fatty acid vicinal diols.

Parameter3-hydroxydecanoyl-CoAThis compound (Hypothetical)
Primary Metabolic Pathway Fatty Acid Biosynthesis & Beta-OxidationPotential product of epoxy-decanoyl-CoA metabolism
Key Enzymes Involved 3-hydroxyacyl-CoA dehydrogenase, Enoyl-CoA hydrataseEpoxide hydrolase (e.g., soluble epoxide hydrolase - sEH)
Known Biological Roles - Energy metabolism- Precursor for PHAs and rhamnolipids (bacteria)- Potential role in inflammation- May counteract the effects of a parent epoxy-decanoyl-CoA
Cellular Localization Mitochondria, Cytosol, PeroxisomesCytosol, Peroxisomes (location of epoxide hydrolases)

Signaling and Metabolic Pathways

3-hydroxydecanoyl-CoA in Fatty Acid Metabolism

3-hydroxydecanoyl-CoA is a central intermediate in two fundamental and opposing metabolic pathways: fatty acid synthesis and beta-oxidation.

Fatty Acid Synthesis (Elongation Cycle): In the cytosol, fatty acid synthase and elongases catalyze the addition of two-carbon units to a growing acyl chain. 3-hydroxydecanoyl-ACP (an acyl carrier protein derivative) is a key intermediate that is subsequently dehydrated, reduced, and further elongated.

Beta-Oxidation: In the mitochondria and peroxisomes, fatty acids are broken down to generate energy. Decanoyl-CoA undergoes a cycle of oxidation, hydration (forming 3-hydroxydecanoyl-CoA), oxidation, and thiolysis to yield acetyl-CoA and an acyl-CoA that is two carbons shorter.

Fatty_Acid_Metabolism cluster_synthesis Fatty Acid Synthesis (Cytosol) cluster_oxidation Beta-Oxidation (Mitochondria) Malonyl-CoA Malonyl-CoA Fatty Acid Synthase Fatty Acid Synthase Malonyl-CoA->Fatty Acid Synthase 2C addition 3-Ketoacyl-ACP 3-Ketoacyl-ACP Fatty Acid Synthase->3-Ketoacyl-ACP 3-Hydroxyacyl-ACP 3-Hydroxydecanoyl-ACP (example intermediate) 3-Ketoacyl-ACP->3-Hydroxyacyl-ACP Reduction (NADPH) Enoyl-ACP Enoyl-ACP 3-Hydroxyacyl-ACP->Enoyl-ACP Dehydration Acyl-ACP (n+2) Acyl-ACP (n+2) Enoyl-ACP->Acyl-ACP (n+2) Reduction (NADPH) Acyl-CoA (n) Acyl-CoA (n) Enoyl-CoA Enoyl-CoA Acyl-CoA (n)->Enoyl-CoA Oxidation (FAD -> FADH2) 3-Hydroxyacyl-CoA 3-Hydroxydecanoyl-CoA (example intermediate) Enoyl-CoA->3-Hydroxyacyl-CoA Hydration 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA Oxidation (NAD+ -> NADH) Acyl-CoA (n-2) Acyl-CoA (n-2) 3-Ketoacyl-CoA->Acyl-CoA (n-2) Thiolysis (+ CoA) Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolysis

Figure 1: Role of 3-hydroxydecanoyl-CoA in fatty acid metabolism.
Hypothetical Pathway for the Formation and Activity of this compound

Based on the known metabolism of other fatty acids, a plausible pathway for the formation of this compound involves the epoxidation of a precursor, likely 3-decenoyl-CoA or 4-decenoyl-CoA, by a cytochrome P450 epoxygenase to form an epoxy-decanoyl-CoA. This epoxide intermediate could then be hydrolyzed by an epoxide hydrolase to the corresponding vicinal diol, this compound.

Epoxy fatty acids are increasingly recognized as important signaling molecules with generally anti-inflammatory, anti-hypertensive, and analgesic effects. Their hydrolysis to diols often terminates or attenuates these signals, and in some cases, the diols themselves have opposing, pro-inflammatory activities.

Dihydroxy_Formation Decenoyl-CoA Decenoyl-CoA Epoxy-decanoyl-CoA Epoxy-decanoyl-CoA Decenoyl-CoA->Epoxy-decanoyl-CoA Cytochrome P450 Epoxygenase This compound This compound Epoxy-decanoyl-CoA->this compound Epoxide Hydrolase (e.g., sEH) Biological_Effects_Epoxy Anti-inflammatory, Vasodilatory Effects Epoxy-decanoyl-CoA->Biological_Effects_Epoxy Biological_Effects_Diol Pro-inflammatory Effects, Termination of Signal This compound->Biological_Effects_Diol

Figure 2: Hypothetical pathway for this compound formation.

Experimental Protocols

Assay for 3-hydroxyacyl-CoA Dehydrogenase Activity

The activity of 3-hydroxyacyl-CoA dehydrogenase, a key enzyme acting on 3-hydroxydecanoyl-CoA, can be measured spectrophotometrically.

Principle: The enzyme catalyzes the NAD⁺-dependent oxidation of a 3-hydroxyacyl-CoA substrate to a 3-ketoacyl-CoA. The rate of reaction is determined by monitoring the increase in absorbance at 340 nm due to the formation of NADH.

Reagents:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.3

  • Substrate: 0.1 mM 3-hydroxydecanoyl-CoA

  • Cofactor: 0.5 mM NAD⁺

  • Enzyme: Purified 3-hydroxyacyl-CoA dehydrogenase or cell/tissue lysate

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NAD⁺, and substrate in a quartz cuvette.

  • Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the enzyme solution.

  • Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.

  • The initial linear rate of the reaction is used to calculate the enzyme activity. The molar extinction coefficient for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

Enzyme_Assay_Workflow A Prepare Reaction Mixture (Buffer, NAD+, Substrate) B Equilibrate Temperature A->B C Add Enzyme to Initiate B->C D Monitor Absorbance at 340 nm C->D E Calculate Enzyme Activity D->E

Figure 3: Workflow for 3-hydroxyacyl-CoA dehydrogenase assay.
Quantification of Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species, including 3-hydroxydecanoyl-CoA and potentially this compound.

Principle: Acyl-CoAs are extracted from biological samples, separated by reverse-phase liquid chromatography, and then detected by a tandem mass spectrometer. Quantification is achieved using stable isotope-labeled internal standards.

Experimental Workflow:

  • Sample Preparation: Homogenize cells or tissues in a cold extraction buffer (e.g., acetonitrile (B52724)/methanol/water with an organic acid) containing a suite of deuterated acyl-CoA internal standards.

  • Protein Precipitation: Centrifuge the homogenate to pellet proteins and other cellular debris.

  • Solid-Phase Extraction (optional but recommended): The supernatant can be further purified using a solid-phase extraction (SPE) cartridge to enrich for acyl-CoAs and remove interfering substances.

  • LC-MS/MS Analysis:

    • Chromatography: Inject the extracted sample onto a C18 reverse-phase column. Use a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate the acyl-CoAs based on their hydrophobicity.

    • Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each target acyl-CoA and its corresponding internal standard.

  • Data Analysis: Quantify the amount of each acyl-CoA by comparing the peak area of the endogenous analyte to that of its stable isotope-labeled internal standard.

LCMS_Workflow A Homogenize Sample with Internal Standards B Protein Precipitation A->B C Solid-Phase Extraction (Optional) B->C D LC Separation C->D E MS/MS Detection (MRM) D->E F Quantification E->F

Figure 4: General workflow for acyl-CoA analysis by LC-MS/MS.

Conclusion and Future Directions

3-hydroxydecanoyl-CoA is a well-established intermediate in fatty acid metabolism with clearly defined roles. In contrast, this compound remains a hypothetical molecule. However, based on the known biochemistry of fatty acid epoxidation and subsequent hydrolysis, its existence as a vicinal diol metabolite is plausible.

Future research should focus on targeted lipidomics studies using sensitive LC-MS/MS methods to investigate the potential presence of this compound and its precursor, epoxy-decanoyl-CoA, in biological systems, particularly in tissues with high cytochrome P450 and epoxide hydrolase activity. If identified, subsequent studies should aim to elucidate its specific biological activities and its role in signaling pathways, particularly in the context of inflammation. Such discoveries would open new avenues for understanding the complex regulatory roles of fatty acid metabolites in health and disease.

The Divergent Paths of Hydroxylated Acyl-CoAs: A Comparative Metabolic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the metabolic fates of mono- and di-hydroxylated acyl-CoAs reveals distinct pathways that dictate their cellular roles, from energy production to signaling and detoxification. While mono-hydroxylated acyl-CoAs are primarily shuttled through the conventional beta-oxidation pathway for energy generation, their di-hydroxylated counterparts are often directed towards alternative routes, including omega-oxidation and peroxisomal degradation, highlighting a critical divergence in lipid metabolism.

The introduction of hydroxyl groups to acyl-CoA molecules significantly alters their chemical properties and, consequently, their metabolic processing within the cell. This guide provides a detailed comparison of the metabolic fates of mono- and di-hydroxylated acyl-CoAs, supported by experimental data and methodologies, to elucidate the biochemical basis for their differential handling.

Key Metabolic Pathways and Their Regulation

Mono-hydroxylated acyl-CoAs, particularly those with a hydroxyl group at the beta-carbon (C3), are natural intermediates in the mitochondrial beta-oxidation spiral. This pathway systematically shortens the fatty acid chain to produce acetyl-CoA, which then enters the citric acid cycle to generate ATP.[1][2]

In contrast, the presence of a second hydroxyl group often impedes the standard beta-oxidation machinery. Dihydroxylated fatty acids, such as certain leukotrienes and prostaglandins, are instead preferentially metabolized through alternative pathways.[1][3] One major route is omega-oxidation , which occurs in the endoplasmic reticulum.[4][5][6][7] This pathway initiates with the hydroxylation of the terminal (omega) carbon, followed by further oxidation to a dicarboxylic acid. These dicarboxylic acids can then undergo beta-oxidation from either end, often in peroxisomes.[5][8]

Peroxisomal beta-oxidation serves as another crucial hub for the metabolism of hydroxylated and other complex fatty acids, including very long-chain fatty acids.[1][9][10] Unlike mitochondrial beta-oxidation, the peroxisomal process is not directly coupled to ATP synthesis, and the initial dehydrogenation step is catalyzed by an acyl-CoA oxidase that produces hydrogen peroxide (H₂O₂).[1][11]

Comparative Metabolic Fates: A Tabular Summary

The following table summarizes the key differences in the metabolic processing of mono- and di-hydroxylated acyl-CoAs.

FeatureMono-hydroxylated Acyl-CoAsDi-hydroxylated Acyl-CoAs
Primary Metabolic Pathway Mitochondrial Beta-oxidationOmega-oxidation, Peroxisomal Beta-oxidation
Primary Cellular Location MitochondriaEndoplasmic Reticulum, Peroxisomes
Key Enzymes Acyl-CoA dehydrogenases, Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, Thiolase[2]Cytochrome P450 monooxygenases (CYP4A, CYP4F), Alcohol dehydrogenase, Aldehyde dehydrogenase, Peroxisomal beta-oxidation enzymes[4][5][7]
Primary Metabolic Products Acetyl-CoA, NADH, FADH₂ (for ATP production)Dicarboxylic acids, Chain-shortened acyl-CoAs, Acetyl-CoA[5][8]
Metabolic Significance Energy productionDetoxification, production of signaling molecules, excretion[4][8]

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Oxidation Assay

This protocol is adapted from methodologies used to assess the oxidation of fatty acids in isolated liver cells.[8]

Objective: To compare the rate of oxidation of a mono-hydroxylated versus a di-hydroxylated fatty acyl-CoA.

Materials:

  • Isolated hepatocytes

  • Incubation medium (e.g., Krebs-Henseleit bicarbonate buffer)

  • Radiolabeled substrates: [1-¹⁴C]-mono-hydroxylated fatty acid and [1-¹⁴C]-di-hydroxylated fatty acid

  • Scintillation counter

  • Perchloric acid

Procedure:

  • Isolate hepatocytes from a suitable model organism (e.g., rat) via collagenase perfusion.

  • Resuspend the isolated hepatocytes in the incubation medium.

  • Incubate the cell suspension with either the radiolabeled mono-hydroxylated or di-hydroxylated fatty acid at a defined concentration.

  • At various time points, terminate the reaction by adding perchloric acid.

  • Centrifuge the samples to pellet the protein.

  • Measure the radioactivity in the acid-soluble supernatant, which represents the products of beta-oxidation (e.g., acetyl-CoA).

  • Compare the rate of production of acid-soluble radioactive products between the two substrates.

Protocol 2: LC-MS/MS Analysis of Hydroxylated Fatty Acid Metabolites

This protocol provides a general framework for the identification and quantification of metabolites from the oxidation of hydroxylated fatty acids, based on established lipidomics methodologies.[12][13][14]

Objective: To identify and quantify the metabolic products of mono- and di-hydroxylated acyl-CoA metabolism.

Materials:

  • Cell or tissue samples incubated with the respective hydroxylated fatty acids

  • Internal standards (e.g., deuterated analogs of the expected metabolites)

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • Solid-phase extraction (SPE) cartridges for sample cleanup

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Homogenize the cell or tissue samples in the presence of internal standards.

  • Perform a liquid-liquid extraction to isolate the lipid fraction.

  • Further purify and concentrate the hydroxylated fatty acid metabolites using SPE.

  • Analyze the extracted samples by LC-MS/MS.

    • Use a suitable reversed-phase column for chromatographic separation.

    • Employ a targeted multiple reaction monitoring (MRM) method in the mass spectrometer to detect and quantify the specific parent and daughter ions of the expected metabolites.

  • Compare the metabolite profiles generated from the incubation with mono- and di-hydroxylated fatty acids.

Visualizing the Metabolic Pathways

The following diagrams illustrate the distinct metabolic routes taken by mono- and di-hydroxylated acyl-CoAs.

Mono_Hydroxylated_Acyl_CoA_Metabolism Metabolic Fate of Mono-hydroxylated Acyl-CoA Mono-hydroxylated Acyl-CoA Mono-hydroxylated Acyl-CoA Mitochondrion Mitochondrion Mono-hydroxylated Acyl-CoA->Mitochondrion Beta-Oxidation Spiral Beta-Oxidation Spiral Mitochondrion->Beta-Oxidation Spiral Acetyl-CoA Acetyl-CoA Beta-Oxidation Spiral->Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle ATP ATP Citric Acid Cycle->ATP

Caption: Primary metabolic pathway of mono-hydroxylated acyl-CoAs.

Di_Hydroxylated_Acyl_CoA_Metabolism Metabolic Fate of Di-hydroxylated Acyl-CoA cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Di-hydroxylated Acyl-CoA Di-hydroxylated Acyl-CoA Omega-Oxidation Omega-Oxidation Di-hydroxylated Acyl-CoA->Omega-Oxidation CYP450 Dicarboxylic Acid Dicarboxylic Acid Omega-Oxidation->Dicarboxylic Acid Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation Dicarboxylic Acid->Peroxisomal Beta-Oxidation Chain-shortened Acyl-CoA Chain-shortened Acyl-CoA Peroxisomal Beta-Oxidation->Chain-shortened Acyl-CoA Acetyl-CoA Acetyl-CoA Peroxisomal Beta-Oxidation->Acetyl-CoA Excretion/Signaling Excretion/Signaling Chain-shortened Acyl-CoA->Excretion/Signaling Citric Acid Cycle (Mitochondrion) Citric Acid Cycle (Mitochondrion) Acetyl-CoA->Citric Acid Cycle (Mitochondrion)

References

The Dual Personality of 3,4-Dihydroxydecanoyl-CoA: A Predictive Comparison of its Potential as an Enzyme Substrate versus an Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of metabolites with enzymes is paramount. This guide provides a comparative analysis of the hypothetical roles of 3,4-dihydroxydecanoyl-CoA as both a substrate and an inhibitor for enzymes involved in fatty acid metabolism. Due to the absence of direct experimental data on this compound, this comparison is based on established principles of enzyme kinetics and the known activities of structurally analogous compounds.

The presence of hydroxyl groups on adjacent carbons (C3 and C4) in the decanoyl-CoA backbone presents an intriguing scenario for its interaction with enzymes of the beta-oxidation pathway, particularly 3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme typically catalyzes the NAD+-dependent oxidation of a single hydroxyl group at the C3 position. The introduction of a second hydroxyl group at C4 could either modify its processing as a substrate or lead to inhibitory binding.

Quantitative Data on Analogous Enzyme-Molecule Interactions

To provide a quantitative framework for this comparison, the following tables summarize kinetic data for enzymes of the beta-oxidation pathway with substrates and inhibitors that are structurally related to this compound.

Table 1: Kinetic Parameters of L-3-Hydroxyacyl-CoA Dehydrogenase with Substrates of Varying Chain Lengths

Substrate (L-3-hydroxyacyl-CoA)Chain LengthKm (µM)Vmax (µmol/min/mg)
Butyryl-CoAC42515.6
Hexanoyl-CoAC61025.0
Octanoyl-CoAC8528.6
Decanoyl-CoA C10 4 22.2
Lauroyl-CoAC12315.4
Palmitoyl-CoAC1637.1

Data adapted from studies on pig heart L-3-hydroxyacyl-CoA dehydrogenase, which shows peak activity with medium-chain substrates.[1]

Table 2: Inhibitory Constants of Various Inhibitors on Fatty Acid Oxidation Enzymes

InhibitorTarget Enzyme/ProcessIC50 / Kd
2-Pentynoyl-CoAAcyl-CoA DehydrogenasesKd = 1.8 µM (for Isovaleryl-CoA Dehydrogenase)
4-Bromocrotonic acidMitochondrial Beta-Oxidation Cycle60 µM
2-Bromopalmitic acidFatty Acid Oxidation60 µM
3-Mercaptopropionic acidFatty Acid Oxidation100 µM
2-Tetradecylglycidic acidMitochondrial Fatty Acid Uptake0.1 µM

These values demonstrate the potency of various compounds that interfere with fatty acid metabolism at different stages.[2][3]

Signaling Pathways and Logical Relationships

The interaction of acyl-CoA molecules with beta-oxidation enzymes is a critical part of cellular energy metabolism. The following diagrams illustrate the canonical pathway and the hypothetical interactions of this compound.

fatty_acid_beta_oxidation Fatty Acyl-CoA Fatty Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Fatty Acyl-CoA->trans-2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA + \nAcyl-CoA (n-2) Acetyl-CoA + Acyl-CoA (n-2) 3-Ketoacyl-CoA->Acetyl-CoA + \nAcyl-CoA (n-2) Thiolase

Fatty Acid Beta-Oxidation Pathway.

substrate_interaction cluster_enzyme 3-Hydroxyacyl-CoA Dehydrogenase Active Site NAD+ NAD+ NADH NADH NAD+->NADH Oxidation of 3-OH group Catalytic Residue Catalytic Residue Product Release Product Release Catalytic Residue->Product Release Conversion to 3-Keto-4-hydroxydecanoyl-CoA This compound This compound This compound->NAD+ binds to active site This compound->Catalytic Residue

Hypothetical Substrate Interaction.

inhibitor_interaction cluster_enzyme 3-Hydroxyacyl-CoA Dehydrogenase Active Site NAD+ NAD+ Catalytic Residue Catalytic Residue Inhibition Inhibition Catalytic Residue->Inhibition No product formation This compound This compound This compound->NAD+ binds tightly This compound->Catalytic Residue sterically hinders proper positioning experimental_workflow cluster_prep Preparation cluster_assays Enzyme Assays cluster_analysis Data Analysis Synthesis Chemical Synthesis of This compound Purification Purification and Characterization Synthesis->Purification Activity_Assay Substrate Activity Assay (varying [Substrate]) Purification->Activity_Assay Inhibition_Assay Inhibition Assay (varying [Inhibitor]) Purification->Inhibition_Assay Kinetics Determine Km and Vmax Activity_Assay->Kinetics Inhibition Determine IC50 and Ki Inhibition_Assay->Inhibition

References

Comparative Guide to the Stereospecificity of Enzymes Acting on 3,4-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comprehensive comparison of the potential enzymatic activity and stereospecificity of enzymes that may act on 3,4-dihydroxydecanoyl-CoA. Due to the absence of direct experimental data for this specific substrate in the current scientific literature, this document extrapolates from the known stereochemical preferences of enzymes involved in fatty acid metabolism, particularly those in the β-oxidation pathways. We present a comparative analysis of candidate enzymes, their known kinetic parameters with analogous substrates, detailed hypothetical experimental protocols for substrate synthesis and enzymatic assays, and visualizations of the potential metabolic pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers designing experiments to investigate the metabolism of polyhydroxylated fatty acids.

Introduction: The Challenge of Polyhydroxylated Fatty Acid Metabolism

The metabolism of fatty acids is a cornerstone of cellular energy production and lipid homeostasis. While the β-oxidation of standard saturated and unsaturated fatty acids is well-characterized, the enzymatic processing of fatty acids with multiple hydroxyl groups, such as this compound, remains largely unexplored. The presence of two adjacent chiral centers at the C3 and C4 positions results in four possible stereoisomers: (3R, 4R), (3S, 4S), (3R, 4S), and (3S, 4R). Understanding the stereospecificity of enzymes that may act on these isomers is crucial for elucidating novel metabolic pathways and for the development of targeted therapeutic agents.

This guide provides a comparative framework for investigating the enzymatic processing of this compound. We will focus on the most probable candidate enzymes: enoyl-CoA hydratases and 3-hydroxyacyl-CoA dehydrogenases from both mitochondrial and peroxisomal β-oxidation pathways, given their roles in processing hydroxylated acyl-CoA intermediates.

Candidate Enzymes and Metabolic Pathways

The two primary pathways for fatty acid degradation in mammals are mitochondrial and peroxisomal β-oxidation. These pathways utilize distinct sets of enzymes with different stereochemical preferences.

  • Mitochondrial β-Oxidation: This is the primary pathway for the degradation of most fatty acids. It is highly stereospecific for L-(S)-3-hydroxyacyl-CoA intermediates.

  • Peroxisomal β-Oxidation: This pathway is responsible for the metabolism of very-long-chain fatty acids, branched-chain fatty acids, and other unusual lipid molecules. Peroxisomes contain enzymes that can process D-(R)-3-hydroxyacyl-CoA intermediates, making them a likely location for the metabolism of more complex hydroxylated fatty acids.

The key enzymes of interest within these pathways are:

  • Enoyl-CoA Hydratase (ECH): Catalyzes the hydration of a trans-2-enoyl-CoA to a 3-hydroxyacyl-CoA.

  • 3-Hydroxyacyl-CoA Dehydrogenase (HADH): Catalyzes the oxidation of a 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA.

The metabolism of ricinoleic acid (12-hydroxy-cis-9-octadecenoic acid), the main component of castor oil, demonstrates that hydroxylated fatty acids can be metabolized by the body, although the specific enzymes involved in the initial steps of its β-oxidation are not fully elucidated[1][2].

Hypothetical Metabolic Processing of this compound

The following diagram illustrates a hypothetical pathway for the initial enzymatic steps in the metabolism of a this compound isomer.

Metabolic Pathway of this compound cluster_substrate Substrate cluster_enzymes Potential Enzymatic Steps cluster_products Potential Products This compound This compound Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase (HADH) This compound->Dehydrogenase Dehydratase Enoyl-CoA Hydratase-like (Dehydratase) This compound->Dehydratase Keto_acid 4-Hydroxy-3-ketodecanoyl-CoA Dehydrogenase->Keto_acid Oxidation at C3 Enoyl_CoA 4-Hydroxy-2-enoyl-CoA Dehydratase->Enoyl_CoA Dehydration at C3-C4 (Hypothetical)

Figure 1: Hypothetical initial enzymatic steps in the metabolism of this compound.

Comparative Analysis of Enzyme Stereospecificity

The stereochemistry at the C3 and C4 positions of this compound will likely be the primary determinant of which enzymes can act upon it. The following table provides a qualitative comparison of the known stereospecificities of candidate enzymes and a prediction of their potential activity on the different stereoisomers of the target substrate.

Table 1: Qualitative Comparison of Predicted Enzyme Stereospecificity for this compound Isomers

Enzyme ClassSubcellular LocationNatural Substrate StereochemistryPredicted Activity on (3S, 4R/S)-isomersPredicted Activity on (3R, 4R/S)-isomersRationale for Prediction
Enoyl-CoA Hydratase 1 (ECH1) MitochondriaForms L-(S)-3-hydroxyacyl-CoALow to NoneLow to NoneThe presence of a hydroxyl group at C4 may sterically hinder binding in the active site, which is specific for generating a single hydroxyl at C3.
Enoyl-CoA Hydratase 2 (ECH2) / Multifunctional Protein 2 (MFP-2) PeroxisomesForms D-(R)-3-hydroxyacyl-CoA[3][4]Low to NonePossible, but likely lowWhile specific for the D-configuration at C3, the C4 hydroxyl could still present a steric challenge. Peroxisomal enzymes have broader substrate specificity.
L-3-Hydroxyacyl-CoA Dehydrogenase (L-HADH) MitochondriaActs on L-(S)-3-hydroxyacyl-CoAPossible, but likely lowLow to NoneThe enzyme is highly specific for the L-(S) configuration at C3. The C4 hydroxyl group may interfere with substrate binding or catalysis.
D-3-Hydroxyacyl-CoA Dehydrogenase (D-HADH) / Multifunctional Protein 2 (MFP-2) PeroxisomesActs on D-(R)-3-hydroxyacyl-CoA[3][5]Low to NonePossiblePeroxisomal D-HADH is a more likely candidate due to its specificity for the D-(R) configuration and the broader substrate tolerance of peroxisomal enzymes for modified fatty acids.
Other Alcohol Dehydrogenases VariousVaried (e.g., primary/secondary alcohols)PossiblePossibleAlcohol dehydrogenases with broad substrate specificity for diols could potentially oxidize the hydroxyl groups at C3 or C4[6][7].

Quantitative Performance Comparison (Based on Natural Substrates)

As there is no available kinetic data for enzymes acting on this compound, the following table presents data for the primary candidate enzymes with their preferred, natural substrates. This serves as a baseline for the expected catalytic efficiency under optimal conditions. The kinetic parameters for this compound are expected to be significantly different, likely with a higher Km and lower Vmax, reflecting a less ideal substrate.

Table 2: Kinetic Parameters of Candidate Enzymes with Their Natural Substrates

EnzymeOrganismNatural SubstrateKm (µM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
Enoyl-CoA Hydratase (Crotonase) Bovine LiverCrotonyl-CoA~30~27,000~1,790~3.6 x 108Famaey and Wauters, 1983
L-3-Hydroxyacyl-CoA Dehydrogenase Porcine HeartS-3-Hydroxybutyryl-CoA~20~150~100~5 x 106Bradshaw and Noyes, 1975
(R)-specific Enoyl-CoA Hydratase (PhaJ4) P. aeruginosatrans-2-Hexenoyl-CoA18.6130--[8]
D-3-Hydroxyacyl-CoA Dehydrogenase (MFP-2) Rat LiverD-3-Hydroxyhexadecanoyl-CoA----[3][5]

Note: The data presented are approximate values from various sources and should be used for comparative purposes only. The activity of these enzymes on this compound would require experimental determination.

Experimental Protocols

Synthesis of this compound Stereoisomers

The synthesis of the four stereoisomers of this compound can be achieved through a stereoselective chemical synthesis route. A plausible approach is outlined below, based on established methods for asymmetric dihydroxylation and subsequent CoA ester formation.

Experimental Workflow for Substrate Synthesis

Synthesis Workflow cluster_start Starting Material cluster_synthesis Stereoselective Synthesis cluster_final Final Product Formation start trans-3-Decenoic acid dihydroxylation Sharpless Asymmetric Dihydroxylation start->dihydroxylation cis_diols cis-(3R,4S) and (3S,4R) -dihydroxydecanoic acids dihydroxylation->cis_diols chiral_ligands AD-mix-α / AD-mix-β chiral_ligands->dihydroxylation inversion Stereochemical Inversion (e.g., Mitsunobu reaction) cis_diols->inversion activation Activation to CoA ester (e.g., using carbonyldiimidazole) cis_diols->activation trans_diols trans-(3R,4R) and (3S,4S) -dihydroxydecanoic acids inversion->trans_diols trans_diols->activation final_products Four stereoisomers of This compound activation->final_products

Figure 2: Proposed workflow for the stereoselective synthesis of this compound isomers.

Detailed Protocol Outline:

  • Starting Material: Commercially available trans-3-decenoic acid.

  • Asymmetric Dihydroxylation:

    • To synthesize the (3R, 4S) and (3S, 4R) cis-diols, perform a Sharpless asymmetric dihydroxylation using AD-mix-α and AD-mix-β respectively. This reaction is well-documented for creating vicinal diols with high enantioselectivity.

    • The reaction is typically carried out in a tert-butanol/water solvent system at low temperature.

    • The resulting dihydroxy acids can be purified by chromatography.

  • Stereochemical Inversion to obtain trans-diols:

    • To obtain the (3R, 4R) and (3S, 4S) trans-diols, a stereochemical inversion at C4 of the corresponding cis-diols is required.

    • A Mitsunobu reaction is a suitable method for this inversion. The C4 hydroxyl group can be reacted with a nucleophile (e.g., p-nitrobenzoic acid) under Mitsunobu conditions, followed by hydrolysis to invert the stereocenter.

  • Formation of CoA Thioesters:

    • Each of the four purified stereoisomers of 3,4-dihydroxydecanoic acid is then converted to its corresponding CoA thioester.

    • A common method is to first activate the carboxylic acid, for example, by forming the N-hydroxysuccinimide (NHS) ester or by using a coupling reagent like carbonyldiimidazole (CDI).

    • The activated acid is then reacted with Coenzyme A (lithium salt) in an appropriate buffer (e.g., sodium bicarbonate) to form the final this compound.

  • Purification and Characterization:

    • The final CoA thioesters should be purified using HPLC.

    • Characterization should be performed using mass spectrometry and NMR to confirm the structure and purity. The stereochemistry can be confirmed by chiral chromatography or by analysis of derivatives.

Enzymatic Assays

The activity of candidate enzymes with the different stereoisomers of this compound can be assessed using spectrophotometric assays.

Protocol for 3-Hydroxyacyl-CoA Dehydrogenase (HADH) Activity Assay:

  • Principle: The oxidation of the 3-hydroxyl group is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored over time.

  • Reagents:

    • Tris-HCl buffer (e.g., 100 mM, pH 9.0)

    • NAD+ solution (e.g., 2 mM)

    • Purified candidate enzyme (e.g., L-HADH from porcine heart, or a recombinant peroxisomal D-HADH)

    • Substrate: One of the four stereoisomers of this compound (e.g., 0.1 mM)

  • Procedure:

    • In a quartz cuvette, combine the buffer, NAD+ solution, and substrate.

    • Incubate at a constant temperature (e.g., 25°C or 37°C).

    • Initiate the reaction by adding the enzyme.

    • Immediately monitor the change in absorbance at 340 nm for several minutes using a spectrophotometer.

    • The initial rate of the reaction is determined from the linear portion of the absorbance vs. time plot.

    • To determine kinetic parameters (Km and Vmax), the assay should be repeated with varying substrate concentrations.

Protocol for Enoyl-CoA Hydratase (ECH) Activity Assay:

  • Principle: The hydration of an enoyl-CoA to a 3-hydroxyacyl-CoA can be measured in the reverse (dehydration) direction. The formation of the enoyl-CoA double bond results in an increase in absorbance at a specific wavelength (e.g., 263 nm for crotonyl-CoA). This assay would be for a hypothetical dehydratase activity on the 3,4-dihydroxy substrate.

  • Reagents:

    • Tris-HCl buffer (e.g., 100 mM, pH 7.4)

    • Purified candidate enzyme (e.g., bovine liver crotonase)

    • Substrate: One of the four stereoisomers of this compound (e.g., 0.1 mM)

  • Procedure:

    • In a quartz cuvette, combine the buffer and substrate.

    • Incubate at a constant temperature (e.g., 25°C).

    • Initiate the reaction by adding the enzyme.

    • Monitor the change in absorbance at a wavelength determined by the UV spectrum of the potential enoyl-CoA product.

    • The initial rate is calculated from the change in absorbance over time.

Conclusion and Future Directions

This guide provides a comparative overview of the potential enzymatic processing of the four stereoisomers of this compound. While direct experimental evidence is currently lacking, by examining the known stereospecificities of mitochondrial and peroxisomal β-oxidation enzymes, we can formulate testable hypotheses. The peroxisomal D-3-hydroxyacyl-CoA dehydrogenase appears to be the most promising candidate for acting on the (3R)-stereoisomers of this novel substrate.

The provided experimental protocols for the stereoselective synthesis of the this compound isomers and for subsequent enzymatic assays offer a clear path forward for researchers in this field. Future experimental work is essential to validate these hypotheses, determine the kinetic parameters of the involved enzymes, and elucidate the complete metabolic fate of polyhydroxylated fatty acids. Such studies will not only expand our fundamental understanding of lipid metabolism but may also open new avenues for the development of therapeutics targeting these pathways.

References

Validating the Structure of Synthetic 3,4-Dihydroxydecanoyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural validation of synthetic molecules is paramount. This guide provides a comparative overview of the methodologies used to validate the structure of synthetic 3,4-Dihydroxydecanoyl-CoA and compares its key characteristics with a relevant alternative, the more commonly studied (S)-3-hydroxydecanoyl-CoA.

Due to the limited availability of published data specifically detailing the synthesis and complete spectral analysis of this compound, this guide will focus on the established analytical techniques for closely related acyl-CoA esters. The data presented for comparison is based on typical results obtained for these classes of molecules.

Comparative Analysis of Acyl-CoA Structures

The validation of synthetic this compound relies on a combination of chromatographic and spectroscopic techniques to confirm its identity, purity, and structural integrity. Below is a comparison of the key validation parameters for the synthetic target and a common alternative.

FeatureSynthetic this compound (Predicted)(S)-3-Hydroxydecanoyl-CoA (Reference)
Molecular Formula C₃₂H₅₆N₇O₁₉P₃SC₃₁H₅₄N₇O₁₈P₃S
Molecular Weight 967.81 g/mol 937.8 g/mol
Primary Validation Methods HPLC, High-Resolution Mass Spectrometry (HRMS), ¹H NMR, ¹³C NMRHPLC, HRMS, ¹H NMR, ¹³C NMR
Key Mass Spec Signature Predicted parent ion peak and characteristic fragmentation pattern showing the loss of the acyl chain and parts of the Coenzyme A moiety.Established parent ion peak and fragmentation pattern.
Key NMR Signature Distinctive signals for protons and carbons at the C3 and C4 positions bearing hydroxyl groups.A characteristic signal for the proton and carbon at the C3 hydroxylated position.
Purity Assessment HPLC peak purity analysis, absence of starting materials and side-products in NMR and MS spectra.Established HPLC retention time and spectral purity.

Experimental Protocols for Structural Validation

The following are detailed methodologies for the key experiments required to validate the structure of synthetic this compound.

High-Performance Liquid Chromatography (HPLC)

Purpose: To assess the purity of the synthesized compound and separate it from any unreacted starting materials or byproducts.

Methodology:

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., 0.1 M ammonium (B1175870) acetate).

  • Gradient: A linear gradient from a low to a high concentration of acetonitrile allows for the separation of compounds with varying polarities.

  • Detection: UV detection at 260 nm, which is the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.

  • Analysis: The purity of the synthetic product is determined by the relative area of the main peak in the chromatogram.

High-Resolution Mass Spectrometry (HRMS)

Purpose: To confirm the elemental composition and molecular weight of the synthetic compound.

Methodology:

  • Ionization Source: Electrospray ionization (ESI) is commonly used for acyl-CoA esters.

  • Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • Mode: Both positive and negative ion modes can be used to obtain comprehensive data.

  • Analysis: The accurate mass measurement of the parent ion is compared to the theoretical mass of this compound (C₃₂H₅₆N₇O₁₉P₃S). Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion and confirm the structure by analyzing the resulting fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Purpose: To provide detailed structural information, including the connectivity of atoms and the stereochemistry of the molecule.

Methodology:

  • Solvent: A deuterated solvent such as D₂O is typically used for water-soluble compounds like acyl-CoA esters.

  • Experiments:

    • ¹H NMR: Provides information about the chemical environment of each proton in the molecule. The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the presence of the dihydroxydecanoyl moiety and the Coenzyme A structure.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC): These experiments are used to establish the connectivity between protons and carbons, providing unambiguous assignment of the signals and confirming the overall structure.

Visualization of the Validation Workflow

The logical flow of the validation process for synthetic this compound can be visualized as follows:

G Synthesis Chemical Synthesis of This compound Purification Purification by HPLC Synthesis->Purification Purity_Assessment Purity Assessment Purification->Purity_Assessment Structural_Confirmation Structural Confirmation Purification->Structural_Confirmation HPLC HPLC Analysis Purity_Assessment->HPLC HRMS HRMS Analysis Structural_Confirmation->HRMS NMR NMR Spectroscopy (1H, 13C, 2D) Structural_Confirmation->NMR Final_Validation Validated Synthetic Product HPLC->Final_Validation HRMS->Final_Validation NMR->Final_Validation

Caption: Workflow for the validation of synthetic this compound.

Signaling Pathway Context

While the specific signaling pathways involving this compound are not well-documented, it is presumed to be an intermediate in fatty acid metabolism. The general pathway for the beta-oxidation of a generic long-chain fatty acyl-CoA is depicted below.

G Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Dehydrogenation Acyl-CoA Dehydrogenase Fatty_Acyl_CoA->Dehydrogenation FAD -> FADH₂ Enoyl_CoA trans-Δ²-Enoyl-CoA Dehydrogenation->Enoyl_CoA Hydration Enoyl-CoA Hydratase Enoyl_CoA->Hydration H₂O Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Hydration->Hydroxyacyl_CoA Dehydrogenation2 β-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl_CoA->Dehydrogenation2 NAD⁺ -> NADH Ketoacyl_CoA β-Ketoacyl-CoA Dehydrogenation2->Ketoacyl_CoA Thiolysis Thiolase Ketoacyl_CoA->Thiolysis CoA-SH Shorter_Acyl_CoA Shorter Acyl-CoA Thiolysis->Shorter_Acyl_CoA Acetyl_CoA Acetyl-CoA Thiolysis->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: General pathway of mitochondrial beta-oxidation of fatty acyl-CoA.

A Comparative Analysis of Hydroxydecanoyl-CoA and Dihydroxyacyl-CoAs Across Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide summarizes quantitative data, details experimental methodologies for their analysis, and provides visual representations of the key metabolic pathways involved.

Quantitative Data Summary

The presence and concentration of hydroxyacyl-CoAs can vary significantly between bacterial species and are often dependent on the growth conditions. Below is a summary of identified hydroxy fatty acids, the precursors to their CoA thioesters, in different bacterial species.

Bacterial SpeciesHydroxy Fatty Acid DetectedTypical Chain Length(s)Metabolic Pathway/ProductReference
Pseudomonas aeruginosa3-Hydroxydecanoic acidC10Rhamnolipid Biosynthesis[1][2]
Pseudomonas aeruginosa3,6-DihydroxydodecanoateC12Polyhydroxyalkanoates (PHAs)[3]
Pseudomonas aeruginosa3,8-Dihydroxy-5c-tetradecenoateC14Polyhydroxyalkanoates (PHAs)[3]
Pseudomonas aeruginosa7,10-Dihydroxy-8(E)-octadecenoic acidC18Biotransformation of Oleic Acid[4]
Escherichia coli3-Hydroxymyristic acidC14Lipopolysaccharide (Lipid A)[5][6]
Francisella novicidaHydroxy fatty acidsVariousLipopolysaccharide (Lipid A)[5]
Various Bacteria3-Hydroxy fatty acidsC4-C14Polyhydroxyalkanoates (PHAs)[7][8]

Key Metabolic Pathways Involving Hydroxydecanoyl-CoA and Dihydroxyacyl-CoAs

Rhamnolipid Biosynthesis in Pseudomonas aeruginosa

Pseudomonas aeruginosa, an opportunistic human pathogen, produces rhamnolipids, which are glycolipid biosurfactants that play a crucial role in virulence and biofilm formation. The lipid portion of rhamnolipids is a dimer of 3-hydroxydecanoic acid, known as 3-(3-hydroxyalkanoyloxy)alkanoic acids (HAAs). The synthesis of the 3-hydroxydecanoyl-CoA precursor is intricately linked to the fatty acid β-oxidation pathway.

// Nodes fatty_acid [label="Fatty Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; acyl_coa [label="Acyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; beta_oxidation [label="β-Oxidation Cycle", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; enoyl_coa [label="trans-2-Decenoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; rhlz [label="RhlZ\n(Enoyl-CoA hydratase)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; hydroxydecanoyl_coa [label="(R)-3-Hydroxydecanoyl-CoA", fillcolor="#FBBC05", fontcolor="#202124"]; rhla [label="RhlA", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; haa [label="HAA\n(3-(3-hydroxydecanoyloxy)alkanoate)", fillcolor="#F1F3F4", fontcolor="#202124"]; rhlb [label="RhlB", fillcolor="#34A853", fontcolor="#FFFFFF", shape=cds]; mono_rhamnolipid [label="Mono-rhamnolipid", fillcolor="#F1F3F4", fontcolor="#202124"]; pha [label="Polyhydroxyalkanoates\n(PHAs)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d];

// Edges fatty_acid -> acyl_coa; acyl_coa -> beta_oxidation; beta_oxidation -> enoyl_coa; enoyl_coa -> rhlz; rhlz -> hydroxydecanoyl_coa [label="Hydration"]; hydroxydecanoyl_coa -> rhla; hydroxydecanoyl_coa -> pha [label="Diverted to PHA synthesis", style=dashed, color="#5F6368"]; rhla -> haa; haa -> rhlb; rhlb -> mono_rhamnolipid; } . Caption: Rhamnolipid biosynthesis pathway in P. aeruginosa.

Polyhydroxyalkanoate (PHA) Biosynthesis

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by a wide range of bacteria as intracellular carbon and energy storage compounds. The monomers for these polymers are typically (R)-3-hydroxyacyl-CoAs. Some bacteria, like P. aeruginosa, can incorporate dihydroxy fatty acid monomers, leading to PHAs with altered physical properties.

// Nodes carbon_source [label="Carbon Source\n(e.g., Fatty Acids, Sugars)", fillcolor="#F1F3F4", fontcolor="#202124"]; central_metabolism [label="Central Metabolism", fillcolor="#FFFFFF", style=dashed, shape=ellipse, fontcolor="#202124"]; acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; hydroxyacyl_coa [label="(R)-3-Hydroxyacyl-CoA\n(e.g., 3-hydroxydecanoyl-CoA)", fillcolor="#FBBC05", fontcolor="#202124"]; dihydroxyacyl_coa [label="Dihydroxyacyl-CoA\n(e.g., 3,6-dihydroxydodecanoyl-CoA)", fillcolor="#FBBC05", fontcolor="#202124"]; pha_synthase [label="PHA Synthase (PhaC)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; pha [label="Polyhydroxyalkanoate (PHA)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=box3d]; beta_oxidation [label="β-Oxidation", fillcolor="#FFFFFF", style=dashed, shape=ellipse, fontcolor="#202124"]; de_novo_synthesis [label="De Novo Fatty Acid\nSynthesis", fillcolor="#FFFFFF", style=dashed, shape=ellipse, fontcolor="#202124"];

// Edges carbon_source -> central_metabolism; central_metabolism -> acetyl_coa; acetyl_coa -> de_novo_synthesis; de_novo_synthesis -> hydroxyacyl_coa; carbon_source -> beta_oxidation [label="Fatty Acid Substrates"]; beta_oxidation -> hydroxyacyl_coa; hydroxyacyl_coa -> pha_synthase; dihydroxyacyl_coa -> pha_synthase [style=dashed, label="Incorporation of\ndihydroxy monomers"]; pha_synthase -> pha [label="Polymerization"]; } . Caption: Generalized PHA biosynthesis pathway in bacteria.

Experimental Protocols

Extraction and Analysis of Bacterial Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the identification and quantification of hydroxy fatty acids from bacterial cells. These fatty acids are typically analyzed as their methyl ester derivatives.

// Nodes start [label="Bacterial Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; harvest [label="Cell Harvesting\n(Centrifugation)", fillcolor="#F1F3F4", fontcolor="#202124"]; lyophilize [label="Lyophilization (Freeze-drying)", fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis [label="Acidic or Alkaline Hydrolysis\n(Releases fatty acids from lipids)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extraction [label="Liquid-Liquid Extraction\n(e.g., with Chloroform (B151607)/Methanol)", fillcolor="#F1F3F4", fontcolor="#202124"]; derivatization [label="Derivatization\n(e.g., Methylation to form FAMEs)", fillcolor="#FBBC05", fontcolor="#202124"]; gcms [label="GC-MS Analysis", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="Data Analysis\n(Mass spectral library comparison,\nquantification)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> harvest; harvest -> lyophilize; lyophilize -> hydrolysis; hydrolysis -> extraction; extraction -> derivatization; derivatization -> gcms; gcms -> analysis; } . Caption: Workflow for GC-MS analysis of bacterial hydroxy fatty acids.

Methodology:

  • Cell Culture and Harvesting:

    • Grow the bacterial species of interest in an appropriate liquid culture medium to the desired growth phase.

    • Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • Wash the cell pellet with sterile saline or buffer to remove residual medium components.

    • Lyophilize the cell pellet to obtain a dry cell weight.

  • Hydrolysis (to release fatty acids):

    • Perform whole-cell hydrolysis by treating the lyophilized cells with a strong acid (e.g., 2 M HCl in methanol) or a strong base (e.g., saponification with NaOH in methanol) at an elevated temperature (e.g., 80-100°C) for a defined period (e.g., 2-4 hours). This cleaves the ester and amide linkages, releasing the fatty acids.

  • Extraction:

    • After hydrolysis, neutralize the sample and perform a liquid-liquid extraction to separate the fatty acids from the aqueous phase. A common solvent system is a mixture of chloroform and methanol.

  • Derivatization:

    • To increase their volatility for GC analysis, the fatty acids are converted to their fatty acid methyl esters (FAMEs). This is often achieved during the acidic hydrolysis step if performed in methanol. Alternatively, derivatizing agents like diazomethane (B1218177) or BF3-methanol can be used. Hydroxyl groups can be further derivatized (e.g., silylation) to improve chromatographic properties.[6]

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.

    • GC Conditions: Use a suitable capillary column (e.g., a polar column for FAMEs). Program the oven temperature with a gradient to separate the different FAMEs based on their boiling points and polarity.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range appropriate for the expected FAMEs (e.g., m/z 50-650).

  • Data Analysis:

    • Identify the hydroxy-FAMEs by comparing their retention times and mass spectra to those of authentic standards and by matching the spectra to mass spectral libraries (e.g., NIST, Wiley).

    • Quantify the identified fatty acids by integrating the peak areas and comparing them to an internal standard added at the beginning of the extraction process.

Concluding Remarks

While 3,4-Dihydroxydecanoyl-CoA remains an elusive molecule in the context of broad bacterial metabolism, the study of its structural analogs, such as 3-hydroxydecanoyl-CoA and other dihydroxyacyl-CoAs, provides significant insights into bacterial lipid metabolism, pathogenesis, and the production of bioactive compounds. The pathways and methodologies presented in this guide offer a solid foundation for researchers investigating these important classes of molecules. Further exploration into the diversity of bacterial fatty acid hydroxylation and the enzymes responsible for these transformations will likely uncover novel metabolic pathways and potential targets for antimicrobial drug development.

References

Differentiating 3,4-Dihydroxydecanoyl-CoA from its Constitutional Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dihydroxydecanoyl-CoA is a critical intermediate in various metabolic pathways. Its precise identification and differentiation from its constitutional isomers are paramount for accurate biological studies and drug development. Constitutional isomers share the same molecular formula but differ in the connectivity of their atoms. In the case of dihydroxydecanoyl-CoA, this primarily involves different positions of the two hydroxyl groups on the decanoyl carbon chain. This guide provides a comprehensive comparison of analytical methodologies to distinguish this compound from its potential constitutional isomers, supported by predicted experimental data and detailed protocols.

The primary constitutional isomers of this compound arise from the different possible placements of the two hydroxyl groups on the ten-carbon acyl chain. Some prominent examples include:

  • 2,3-Dihydroxydecanoyl-CoA

  • 4,5-Dihydroxydecanoyl-CoA

  • 5,6-Dihydroxydecanoyl-CoA

  • 9,10-Dihydroxydecanoyl-CoA

This guide will focus on the analytical techniques best suited to differentiate these positional isomers.

Analytical Methodologies

The differentiation of these isomers relies on subtle differences in their physicochemical properties, which can be exploited by modern analytical techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds. For non-volatile molecules like dihydroxydecanoyl-CoA, derivatization is a necessary prerequisite to increase their volatility. This typically involves two steps:

  • Hydrolysis: The CoA thioester is hydrolyzed to release the free dihydroxydecanoic acid.

  • Derivatization: The free fatty acid is then derivatized. Common methods include:

    • Methylation: The carboxylic acid is converted to a methyl ester.

    • Trimethylsilylation (TMS): The hydroxyl groups and the carboxylic acid are converted to TMS ethers and a TMS ester, respectively.

The resulting derivatized molecules can be separated by gas chromatography based on their boiling points and polarity, and subsequently identified by their mass spectra.

A. Methyl Esterification

  • Sample Preparation: Start with a dried sample containing the dihydroxydecanoic acid isomers.

  • Reagent Addition: Add 2 mL of 14% boron trifluoride in methanol (B129727) (BF3-methanol) to the sample in a screw-capped vial.

  • Reaction: Heat the vial at 60°C for 30 minutes.

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane (B92381). Vortex thoroughly to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Sample Collection: Carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.

B. Trimethylsilylation

  • Sample Preparation: The sample containing the dihydroxydecanoic acid should be completely dry.

  • Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to the dried sample in a GC vial.

  • Reaction: Cap the vial and heat at 70°C for 30 minutes.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

The retention time in GC is influenced by the polarity of the molecule. For positional isomers of dihydroxydecanoic acid methyl esters (as TMS ethers), isomers with hydroxyl groups closer to the carboxyl group are generally more polar and may have slightly longer retention times on polar columns.

The mass spectra of the TMS derivatives will show characteristic fragmentation patterns. The cleavage between the two carbon atoms bearing the OTMS groups is a key fragmentation pathway that is highly informative for determining the positions of the original hydroxyl groups.

Table 1: Predicted GC-MS Data for Trimethylsilylated Methyl Esters of Dihydroxydecanoic Acid Isomers

IsomerPredicted Retention Time (Relative)Key Diagnostic Fragment Ions (m/z)
2,3-dihydroxy 1.02[M-15]+, cleavage between C2-C3
3,4-dihydroxy 1.00[M-15]+, cleavage between C3-C4
4,5-dihydroxy 0.98[M-15]+, cleavage between C4-C5
5,6-dihydroxy 0.96[M-15]+, cleavage between C5-C6
9,10-dihydroxy 0.92[M-15]+, cleavage between C9-C10

Note: Retention times are relative and will depend on the specific GC column and conditions. The key diagnostic fragment ions will result from the cleavage between the carbon atoms bearing the trimethylsiloxy groups.

Diagram 1: GC-MS Workflow for Isomer Differentiation

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Hydrolysis Hydrolysis of Acyl-CoA Derivatization Derivatization (Methylation/TMS) Hydrolysis->Derivatization GC Gas Chromatography Separation Derivatization->GC MS Mass Spectrometry Detection GC->MS Data_Analysis Isomer Identification MS->Data_Analysis Fragmentation Pattern Analysis

Caption: Workflow for differentiating dihydroxydecanoyl-CoA isomers using GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS allows for the analysis of non-volatile and thermally labile molecules like acyl-CoAs directly, without the need for derivatization. Reversed-phase liquid chromatography can separate the isomers based on their polarity, and tandem mass spectrometry provides structural information through collision-induced dissociation (CID).

  • Sample Preparation: Extract the acyl-CoAs from the biological matrix using a suitable method, such as solid-phase extraction.

  • Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization.

  • Mass Spectrometry: Employ electrospray ionization (ESI) in positive ion mode. For MS/MS, select the precursor ion corresponding to the protonated dihydroxydecanoyl-CoA molecule and subject it to CID.

In reversed-phase LC, more polar compounds elute earlier. Therefore, isomers with hydroxyl groups closer to the polar CoA moiety might have shorter retention times.

The fragmentation of acyl-CoAs in the positive ion mode often results in a characteristic neutral loss of 507 Da, corresponding to the adenosine-3'-phosphate 5'-diphosphate part of the CoA molecule. The fragmentation of the remaining acyl chain can provide information about the position of the hydroxyl groups.

Table 2: Predicted LC-MS/MS Data for Dihydroxydecanoyl-CoA Isomers

IsomerPredicted Retention Time (Relative)Precursor Ion (m/z)Key Product Ions (m/z)
2,3-dihydroxy 0.95[M+H]+[M+H-507]+, fragments from acyl chain
3,4-dihydroxy 1.00[M+H]+[M+H-507]+, fragments from acyl chain
4,5-dihydroxy 1.05[M+H]+[M+H-507]+, fragments from acyl chain
5,6-dihydroxy 1.10[M+H]+[M+H-507]+, fragments from acyl chain
9,10-dihydroxy 1.20[M+H]+[M+H-507]+, fragments from acyl chain

Note: The fragmentation of the acyl chain will be specific to the positions of the hydroxyl groups and can be used for definitive identification.

Diagram 2: LC-MS/MS Isomer Differentiation Logic

LCMS_Logic Isomer_Mixture Mixture of Dihydroxydecanoyl-CoA Isomers LC_Separation Reversed-Phase LC Separation (based on polarity) Isomer_Mixture->LC_Separation MS1_Detection MS1: Precursor Ion Detection ([M+H]+) LC_Separation->MS1_Detection MS2_Fragmentation MS2: Collision-Induced Dissociation MS1_Detection->MS2_Fragmentation Fragment_Analysis Analysis of Product Ions MS2_Fragmentation->Fragment_Analysis Isomer_Identification Isomer Identification Fragment_Analysis->Isomer_Identification

Caption: Logical flow for differentiating isomers using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structure elucidation. Both ¹H and ¹³C NMR can be used to differentiate constitutional isomers by analyzing the chemical shifts and coupling constants of the nuclei. The chemical environment of each proton and carbon atom is unique, leading to distinct NMR spectra for each isomer.

  • Sample Preparation: A purified and concentrated sample of the dihydroxydecanoyl-CoA isomer is required. The sample should be dissolved in a suitable deuterated solvent (e.g., D₂O or CD₃OD).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for assigning the signals and confirming the connectivity of the atoms.

The chemical shifts of the protons and carbons attached to or near the hydroxyl groups will be significantly different for each isomer.

  • ¹H NMR: The protons on the carbons bearing the hydroxyl groups (CH-OH) will have characteristic chemical shifts, typically in the range of 3.5-4.5 ppm. The exact chemical shift and the splitting pattern will depend on the neighboring protons, allowing for the determination of the hydroxyl group positions.

  • ¹³C NMR: The carbons attached to the hydroxyl groups will also have distinct chemical shifts, generally in the range of 60-80 ppm.

Table 3: Predicted Diagnostic ¹H and ¹³C NMR Chemical Shifts (ppm) for the Dihydroxydecanoyl Moiety

IsomerPredicted ¹H Chemical Shift (CH-OH)Predicted ¹³C Chemical Shift (C-OH)
2,3-dihydroxy H2: ~4.1, H3: ~3.8C2: ~72, C3: ~74
3,4-dihydroxy H3: ~3.7, H4: ~3.6C3: ~75, C4: ~73
4,5-dihydroxy H4: ~3.5, H5: ~3.5C4: ~74, C5: ~74
5,6-dihydroxy H5: ~3.6, H6: ~3.6C5: ~73, C6: ~73
9,10-dihydroxy H9: ~3.5, H10: ~3.4 (CH₂OH)C9: ~72, C10: ~64

Note: Chemical shifts are approximate and can be influenced by the solvent and other factors. The key is the relative difference in shifts between isomers.

Diagram 3: NMR Signal Relationship to Isomer Structure

NMR_Relationship cluster_isomer Isomer Structure cluster_nmr NMR Spectrum Hydroxyl_Position Position of -OH Groups Chemical_Shifts ¹H and ¹³C Chemical Shifts Hydroxyl_Position->Chemical_Shifts influences Coupling_Constants Spin-Spin Coupling Hydroxyl_Position->Coupling_Constants influences Isomer_ID Unique Isomer Identification Chemical_Shifts->Isomer_ID Coupling_Constants->Isomer_ID

Caption: Relationship between isomer structure and NMR spectral data.

Summary and Conclusion

The differentiation of this compound from its constitutional isomers is achievable through a combination of advanced analytical techniques.

  • GC-MS of derivatized compounds offers excellent separation and provides isomer-specific fragmentation patterns.

  • LC-MS/MS allows for the direct analysis of the intact acyl-CoAs, with separation based on polarity and identification through characteristic fragmentation.

  • NMR Spectroscopy provides detailed structural information, with unique chemical shifts and coupling patterns for each isomer, serving as a definitive method for identification.

The choice of method will depend on the specific research question, sample complexity, and available instrumentation. For unambiguous identification, a combination of these techniques is often recommended. The data and protocols presented in this guide provide a solid foundation for researchers to develop and implement robust analytical methods for the challenging task of differentiating these closely related metabolic intermediates.

Comparative Analysis of Antibody Cross-Reactivity: 3-Hydroxyacyl-CoA versus 3,4-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A Methodological Guide for Researchers

Introduction to Antibody Specificity in Lipid Research

3-Hydroxyacyl-CoAs are key intermediates in fatty acid beta-oxidation. Their accurate detection and quantification are crucial for studying metabolic disorders. 3,4-Dihydroxydecanoyl-CoA, while less common, shares structural similarities that could lead to cross-reactivity with antibodies designed to target 3-hydroxyacyl-CoAs. This potential for cross-reactivity can lead to inaccurate measurements and misinterpretation of experimental results. Therefore, a rigorous assessment of antibody specificity is essential. This guide details the necessary steps to quantify this potential cross-reactivity.

Experimental Data: A Framework for Comparison

To assess cross-reactivity, a competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice. This assay determines the concentration of an analyte that inhibits the antibody binding to a coated antigen by 50% (IC50). By comparing the IC50 values of the target antigen (3-hydroxyacyl-CoA) and the potential cross-reactant (this compound), the degree of cross-reactivity can be calculated.

Below is a template for presenting the quantitative data that would be generated from such an analysis.

AnalyteIC50 (nM)Cross-Reactivity (%)
3-Hydroxydecanoyl-CoA50100
This compound50010

Note: The data presented in this table is hypothetical and serves as an illustration of how to present the results. The Cross-Reactivity (%) is calculated using the formula: (IC50 of 3-Hydroxydecanoyl-CoA / IC50 of this compound) x 100.

Detailed Experimental Protocols

The following sections outline the detailed methodologies required to generate the data for this comparative analysis.

Hapten Synthesis

Since 3-hydroxyacyl-CoA and this compound are small molecules (haptens), they must be conjugated to a larger carrier protein to elicit an immune response. A plausible synthetic route involves starting with a fatty acid that already contains a terminal carboxyl group for conjugation and then introducing the necessary hydroxyl groups.

Synthesis of a 3-Hydroxydecanoyl-Hapten:

  • Starting Material: Begin with a 10-carbon dicarboxylic acid, such as sebacic acid.

  • Monoprotection: Protect one of the carboxyl groups to prevent it from reacting during subsequent steps.

  • Alpha-Bromination: Introduce a bromine atom at the alpha-position to the unprotected carboxyl group.

  • Hydroxylation: Substitute the bromine atom with a hydroxyl group to create the 3-hydroxy functionality.

  • Deprotection: Remove the protecting group from the terminal carboxyl group, which will be used for conjugation.

Synthesis of a 3,4-Dihydroxydecanoyl-Hapten:

  • Starting Material: Start with a 10-carbon fatty acid with a terminal double bond and a terminal carboxyl group.

  • Epoxidation: Create an epoxide at the 3,4-position of the double bond.

  • Ring Opening: Open the epoxide ring to generate the 3,4-dihydroxy groups.

Hapten-Carrier Conjugation
  • Activation of Hapten: Activate the terminal carboxyl group of the synthesized haptens using a reagent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Conjugation to Carrier Proteins:

    • For immunization, conjugate the activated 3-hydroxydecanoyl-hapten to Keyhole Limpet Hemocyanin (KLH). KLH is a large, immunogenic protein that will elicit a strong antibody response.

    • For the competitive ELISA, conjugate the activated 3-hydroxydecanoyl-hapten to Bovine Serum Albumin (BSA). Using a different carrier protein for the assay prevents the detection of antibodies against the carrier protein itself.

  • Purification: Remove unconjugated hapten and reagents by dialysis or size-exclusion chromatography.

Antibody Production
  • Immunization: Immunize laboratory animals (e.g., rabbits or mice) with the 3-hydroxydecanoyl-KLH conjugate mixed with an appropriate adjuvant.

  • Booster Injections: Administer several booster injections to increase the antibody titer.

  • Serum Collection: Collect blood from the immunized animals and isolate the antiserum containing the polyclonal antibodies.

  • Antibody Purification (Optional): For higher specificity, the antibodies can be purified using affinity chromatography with the 3-hydroxydecanoyl-hapten immobilized on a solid support.

Competitive ELISA Protocol
  • Coating: Coat the wells of a 96-well microtiter plate with the 3-hydroxydecanoyl-BSA conjugate. Incubate overnight at 4°C.

  • Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).

  • Competition:

    • Prepare serial dilutions of the 3-hydroxydecanoyl-CoA standard and the this compound test sample.

    • In separate tubes, pre-incubate the purified antibody with each dilution of the standards and test samples.

  • Incubation: Add the antibody-analyte mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature. During this step, the free analyte in the solution will compete with the coated antigen for binding to the antibody.

  • Washing: Wash the wells several times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound reagents.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody. Incubate for 1 hour.

  • Substrate Addition: Add a chromogenic substrate for the enzyme (e.g., TMB for HRP). The enzyme will catalyze a color change.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: Read the absorbance of each well at the appropriate wavelength using a microplate reader. The signal intensity will be inversely proportional to the concentration of the analyte in the sample.

Visualizing the Workflow and Signaling Pathways

To provide a clear overview of the experimental process, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis Hapten Synthesis & Conjugation cluster_antibody_prod Antibody Production cluster_elisa Competitive ELISA cluster_analysis Data Analysis hapten_syn Hapten Synthesis (3-OH & 3,4-diOH decanoyl derivatives) conjugation Hapten-Carrier Conjugation (KLH for immunization, BSA for assay) hapten_syn->conjugation immunization Immunization (3-OH-decanoyl-KLH) conjugation->immunization plate_coating Plate Coating (3-OH-decanoyl-BSA) conjugation->plate_coating serum_collection Serum Collection & Antibody Purification immunization->serum_collection competition Competition Reaction (Antibody + Free Analyte) serum_collection->competition plate_coating->competition detection Detection & Data Acquisition competition->detection ic50_calc IC50 Calculation detection->ic50_calc cross_react_calc Cross-Reactivity Calculation ic50_calc->cross_react_calc

Caption: Experimental workflow for assessing antibody cross-reactivity.

competitive_elisa_pathway cluster_well Microtiter Well coated_antigen Coated Antigen (3-OH-decanoyl-BSA) secondary_antibody Enzyme-Linked Secondary Antibody coated_antigen->secondary_antibody Binds to primary Ab antibody Primary Antibody antibody->coated_antigen Binds to free_antigen Free Analyte in Sample (3-OH-decanoyl-CoA or 3,4-diOH-decanoyl-CoA) free_antigen->antibody Competes for binding

Caption: Signaling pathway of the competitive ELISA.

Conclusion and Interpretation for Researchers

The methodologies outlined in this guide provide a robust framework for the development and validation of specific antibodies against 3-hydroxyacyl-CoAs. By following these protocols, researchers can:

  • Generate Novel Research Tools: Produce custom antibodies for specific lipid metabolites that are not commercially available.

  • Ensure Data Accuracy: Quantitatively determine the specificity of their antibodies and avoid misleading results due to cross-reactivity.

  • Advance Metabolic Research: Enable more precise studies of fatty acid metabolism and its role in health and disease.

For drug development professionals, this guide offers a pathway to developing highly specific immunoassays for monitoring drug effects on lipid metabolism or for the quantification of lipid-based drug candidates. The principles of hapten synthesis and competitive immunoassay design are broadly applicable to a wide range of small molecule targets. The rigorous validation of antibody specificity is a critical step in the development of reliable and reproducible bioanalytical methods.

A Functional Comparison of 3,4-Dihydroxydecanoyl-CoA and its Phosphopantetheine Derivative in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed functional comparison between 3,4-Dihydroxydecanoyl-CoA and its corresponding 4'-phosphopantetheine (B1211885) derivative. While direct experimental data for this compound is limited, this comparison is built upon established principles of fatty acid metabolism and analogous compounds to provide a predictive functional analysis for researchers in drug development and metabolic engineering.

Introduction to Acyl-Thioesters in Metabolism

In cellular metabolism, the activation of fatty acids is a critical step for their participation in both catabolic and anabolic pathways. This activation is typically achieved through the formation of a high-energy thioester bond. The two primary forms of activated fatty acids are acyl-Coenzyme A (CoA) thioesters and acyl-phosphopantetheine derivatives, the latter of which are covalently attached to Acyl Carrier Proteins (ACPs).

  • Acyl-CoAs are central to catabolic processes such as mitochondrial β-oxidation, where fatty acids are broken down to generate ATP.[1] They also serve as precursors for the synthesis of complex lipids.

  • Acyl-ACPs , on the other hand, are the primary substrates for anabolic pathways, most notably fatty acid synthesis (FAS), where the growing acyl chain is shuttled between the active sites of the FAS complex.[2]

This guide will explore the hypothesized divergent roles of this compound and its phosphopantetheine derivative, 3,4-dihydroxydecanoyl-S-phosphopantetheinyl-ACP.

Hypothesized Functional Roles

This compound: A Potential Modulator of β-Oxidation

Given its structure as a dihydroxylated medium-chain fatty acyl-CoA, this compound is likely an intermediate in the metabolic pathway of hydroxylated or unsaturated fatty acids. It is plausible that this molecule interacts with enzymes of the β-oxidation pathway, such as acyl-CoA dehydrogenases or enoyl-CoA hydratases.

A close structural analog, R-3,4-decadienoyl-CoA, has been shown to be a potent inhibitor of medium-chain acyl-CoA dehydrogenase (MCAD).[3] This suggests that this compound could also function as a modulator of fatty acid oxidation, potentially as a substrate, an intermediate, or an inhibitor of one of the β-oxidation enzymes. Its dihydroxy nature might influence its binding affinity and reactivity within the enzyme's active site.

3,4-Dihydroxydecanoyl-S-4'-phosphopantetheine: An Intermediate in Biosynthesis

The phosphopantetheine derivative of 3,4-dihydroxydecanoic acid would exist as an acyl-ACP. In this form, its primary role would be as an intermediate in a biosynthetic pathway. The 4'-phosphopantetheine arm of the ACP acts as a flexible tether, presenting the 3,4-dihydroxydecanoyl moiety to the various catalytic domains of a synthase complex.[4] This could be part of a pathway for the synthesis of a specialized lipid, a polyketide, or another secondary metabolite containing a dihydroxylated decanoyl moiety. The specificity for this modified acyl group would be determined by the acyltransferase and ketosynthase domains of the specific synthase.

Comparative Data Summary

The following table presents a hypothesized comparison of the key functional and biochemical properties of this compound and its phosphopantetheine derivative based on the established roles of acyl-CoAs and acyl-ACPs, and data from analogous compounds.

FeatureThis compound3,4-Dihydroxydecanoyl-S-4'-phosphopantetheine (on ACP)
Primary Metabolic Role Catabolism (β-oxidation) or lipid synthesis precursorAnabolism (Fatty acid or polyketide synthesis)
Cellular Localization Primarily mitochondrial matrix and cytoplasmPrimarily cytoplasm (in fatty acid synthesis)
Molecular Carrier Coenzyme AAcyl Carrier Protein (ACP)
Mode of Action Substrate or modulator for soluble enzymesTethered intermediate for multi-enzyme complexes
Potential Enzyme Interactions Acyl-CoA dehydrogenases, enoyl-CoA hydratases, acyltransferasesFatty acid synthase (FAS) or Polyketide synthase (PKS) domains
Kinetic Analogy (based on 3,4-dienoyl derivatives) Likely to have a higher kinetic instability compared to its pantetheine (B1680023) derivative in enzyme adducts.[3]Likely to form more stable adducts with enzymes compared to the CoA derivative.[3]

Experimental Protocols

To empirically determine the functional differences between these two molecules, the following experimental approaches are recommended.

Protocol 1: Acyl-CoA Dehydrogenase Inhibition Assay

This protocol is designed to assess the potential inhibitory effect of this compound on medium-chain acyl-CoA dehydrogenase (MCAD) activity using the electron-transferring flavoprotein (ETF) fluorescence reduction assay.[5]

Materials:

  • Purified recombinant MCAD

  • Purified recombinant ETF

  • This compound (synthesized)

  • Octanoyl-CoA (substrate)

  • Anaerobic cuvette or 96-well plate

  • Fluorometer

Procedure:

  • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.6, 0.1 mM EDTA).

  • In an anaerobic environment, add the reaction buffer, ETF (e.g., 1-5 µM), and MCAD (e.g., 0.1-0.5 µM) to the cuvette or well.

  • Add varying concentrations of the potential inhibitor, this compound. Incubate for 5-10 minutes.

  • Initiate the reaction by adding the substrate, octanoyl-CoA (e.g., 50-100 µM).

  • Monitor the decrease in ETF fluorescence (Excitation ~380 nm, Emission ~495 nm) over time.

  • Calculate the initial rates of reaction and determine the inhibitory constants (e.g., IC50, Ki).

Protocol 2: In Vitro Synthesis and Functional Analysis of 3,4-Dihydroxydecanoyl-ACP

This protocol describes the enzymatic synthesis of 3,4-dihydroxydecanoyl-ACP from this compound and apo-ACP using a phosphopantetheinyl transferase (PPTase), and its subsequent use in a fatty acid synthesis assay.[6]

Materials:

  • Purified apo-Acyl Carrier Protein (apo-ACP)

  • Purified phosphopantetheinyl transferase (e.g., Sfp)

  • This compound

  • Coenzyme A

  • Components for a reconstituted fatty acid synthesis system (e.g., FabZ, FabI, FabF, FabH, malonyl-CoA, NADPH, NADH)

  • LC-MS/MS for product analysis

Procedure: Part A: Synthesis of 3,4-Dihydroxydecanoyl-ACP

  • Combine apo-ACP (e.g., 100 µM), this compound (e.g., 300 µM), and Sfp transferase (e.g., 25 µM) in a suitable buffer (e.g., 50 mM MOPS, pH 6.5, 10 mM MgCl2).

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Purify the resulting 3,4-dihydroxydecanoyl-ACP using affinity chromatography (if the ACP is tagged) or size-exclusion chromatography.

  • Confirm the identity and purity of the product by mass spectrometry.

Part B: Functional Assay in a Reconstituted FAS System

  • Set up a reaction mixture for fatty acid synthesis containing all necessary enzymes (FabZ, FabI, FabF, FabH), cofactors (NADPH, NADH), and the building block malonyl-CoA.

  • Initiate the reaction by adding the synthesized 3,4-dihydroxydecanoyl-ACP as the primer.

  • Incubate the reaction at 37°C.

  • At various time points, quench the reaction and extract the fatty acids.

  • Analyze the products by LC-MS/MS to determine if the 3,4-dihydroxydecanoyl moiety was elongated.

Visualizations

G Figure 1. Divergent Roles of Acyl-CoA and Acyl-ACP cluster_0 Mitochondrial β-Oxidation cluster_1 Cytoplasmic Fatty Acid Synthesis AcylCoA This compound Enzyme Acyl-CoA Dehydrogenase / Hydratase AcylCoA->Enzyme Products Metabolic Products (e.g., Acetyl-CoA) Enzyme->Products AcylACP 3,4-Dihydroxydecanoyl-ACP FAS_Complex Fatty Acid Synthase Complex AcylACP->FAS_Complex Elongated_Product Elongated Fatty Acyl-ACP FAS_Complex->Elongated_Product G Figure 2. Workflow for Acyl-CoA Dehydrogenase Inhibition Assay A Prepare anaerobic reaction mix (Buffer, ETF, MCAD) B Add this compound (Inhibitor) A->B C Initiate reaction with Octanoyl-CoA (Substrate) B->C D Monitor ETF fluorescence decrease C->D E Calculate reaction rates and determine inhibition constants D->E G Figure 3. Workflow for In Vitro Synthesis of Acyl-ACP cluster_synthesis Synthesis cluster_assay Functional Assay A Combine apo-ACP, this compound, and Sfp Transferase B Incubate at 37°C A->B C Purify 3,4-Dihydroxydecanoyl-ACP B->C D Confirm by Mass Spectrometry C->D E Add synthesized Acyl-ACP to reconstituted FAS system D->E Use in assay F Incubate and take time points E->F G Extract fatty acids F->G H Analyze products by LC-MS/MS G->H

References

Safety Operating Guide

Prudent Disposal of 3,4-Dihydroxydecanoyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate guidance, it is imperative to consult the material's specific Safety Data Sheet (SDS) provided by the manufacturer and adhere to all local, state, and federal waste disposal regulations. The following information is based on general laboratory safety principles for similar chemical compounds and should be used as a supplementary resource.

Researchers and drug development professionals handling 3,4-Dihydroxydecanoyl-CoA must prioritize safety and regulatory compliance in its disposal. Although a specific Safety Data Sheet (SDS) for this compound is not publicly available, information from structurally related compounds, such as 3,4-dihydroxybenzoic acid, suggests that this substance may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, proper personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn at all times during handling and disposal.[1]

Step-by-Step Disposal Protocol

  • Consult the Safety Data Sheet (SDS): Before beginning any disposal procedure, locate and thoroughly review the SDS for this compound provided by the supplier. This document contains critical information regarding the material's hazards, handling, and disposal requirements.

  • Assess Contamination: Determine if the this compound waste is pure or mixed with other substances. The disposal route will vary depending on the presence of other hazardous materials.

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, properly labeled, and sealed waste container.

  • Container Labeling: The waste container must be clearly labeled with the full chemical name ("this compound"), the appropriate hazard warnings (e.g., "Irritant"), and the date of accumulation.

  • Storage of Waste: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]

  • Arrange for Professional Disposal: Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

  • Decontaminate and Document: Thoroughly decontaminate any surfaces or equipment that came into contact with this compound. Maintain a detailed record of the disposal activities, including the amount of waste, date of disposal, and the disposal vendor used.

Summary of Safety and Disposal Information

ParameterGuidelineSource
Primary Hazards Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritation[2][3]
Personal Protective Equipment (PPE) Chemical-resistant gloves, safety glasses or goggles, lab coat[1]
Disposal Method Collection in a labeled, sealed container for pickup by a licensed chemical waste disposal service[1]
Prohibited Disposal Routes Do not dispose of down the drain or in general waste[2]
Spill Response Evacuate the area, avoid breathing dust/vapors, and follow institutional spill cleanup procedures. For skin contact, wash with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes.[1]

Disposal Decision Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like this compound.

A Start: Chemical Waste for Disposal B Consult Compound-Specific Safety Data Sheet (SDS) A->B C Identify Hazards and Disposal Requirements B->C D Is the waste mixed with other chemicals? C->D E Segregate and collect in a dedicated, labeled container D->E No F Characterize the mixture and segregate accordingly D->F Yes G Store waste in a designated, secure area E->G F->G H Contact Environmental Health & Safety (EHS) for pickup G->H I Professional Disposal by Licensed Contractor H->I J Document Disposal Record I->J K End J->K

Disposal Workflow for this compound

References

Personal protective equipment for handling 3,4-Dihydroxydecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3,4-Dihydroxydecanoyl-CoA. The following procedural guidance outlines personal protective equipment, handling protocols, and disposal plans to ensure laboratory safety.

Immediate Safety and Personal Protective Equipment (PPE)

A thorough risk assessment is paramount before handling this compound. Given its nature as a complex organic molecule, it should be assumed to be biologically active and potentially hazardous upon contact or inhalation. The following table summarizes the recommended PPE based on general laboratory safety principles for similar compounds.[2]

Equipment Specification Purpose
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard.[2]Protects eyes from splashes of solutions containing the compound.
Face shield (in addition to goggles).[2]Recommended when there is a significant risk of splashing.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[2][3]Provides a barrier against skin contact. Glove integrity should be inspected before each use.[1][2]
Double-gloving.Recommended for handling concentrated solutions or for extended procedures.[2]
Body Protection Fully-buttoned laboratory coat.[2]Protects skin and personal clothing from contamination.[3]
Chemical-resistant apron.Recommended when handling larger quantities or when there is a higher risk of splashes.[2]
Respiratory Protection Certified chemical fume hood.To prevent inhalation of any aerosols or particulates.[2]
NIOSH-approved respirator.May be required for higher-risk procedures or in the absence of a fume hood, based on institutional assessment.[2]

Operational Plan: Handling and Experimental Workflow

Adherence to a structured workflow is crucial for minimizing exposure and ensuring experimental integrity. All handling of the compound should occur in a designated area within a certified chemical fume hood.[2]

Caption: General workflow for handling this compound.

Experimental Protocols:

  • Preparation and Planning:

    • Review Safety Information: Before any work begins, obtain and thoroughly review any available safety information from the manufacturer.[2]

    • Designate Workspace: All handling of the compound should occur in a designated area within a certified chemical fume hood to minimize inhalation risk.[2][4]

    • Prepare Spill Kit: Ensure a spill kit appropriate for biochemicals is readily accessible.[2]

  • Reconstitution and Aliquoting:

    • Pre-label Tubes: Prepare and label all necessary vials before opening the primary container.[2]

    • Controlled Environment: Perform all weighing and reconstitution of the solid compound within the chemical fume hood.[2]

    • Mindful Technique: Handle all solutions with care to prevent splashes and spills.[2] Perform all procedures carefully to minimize the creation of aerosols.[5]

  • Post-Experiment:

    • Decontamination: Wipe down the work area in the fume hood with an appropriate deactivating solution or 70% ethanol.[2][6]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.[2]

G cluster_waste Waste Segregation and Disposal cluster_solid Solid Waste cluster_liquid Liquid Waste waste_source Waste Generation (Gloves, Tips, Tubes, etc.) solid_waste Place in Dedicated, Sealed Hazardous Waste Container waste_source->solid_waste liquid_waste Collect in Designated, Labeled Hazardous Liquid Waste Container waste_source->liquid_waste disposal Dispose of all Waste According to Institutional and Local Regulations solid_waste->disposal liquid_waste->disposal

Caption: Disposal workflow for this compound waste.

Disposal Protocols:

  • Waste Segregation:

    • Solid Waste: All disposable items that have come into contact with the compound (e.g., pipette tips, microfuge tubes, gloves) should be placed in a dedicated, sealed hazardous waste container.[2][7]

    • Liquid Waste: Unused solutions containing this compound should be collected in a designated, labeled hazardous liquid waste container. Do not pour down the sink.[4]

  • Final Disposal: All waste must be disposed of in accordance with institutional, local, and national environmental regulations.[3][8]

Emergency Procedures

In the event of exposure, follow these first-aid measures and seek immediate medical attention.

Exposure Route First-Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][9]
Skin Contact Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][8]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1][8]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[9]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.